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Methidathion

Cat. No.: B032985
CAS No.: 950-37-8
M. Wt: 302.3 g/mol
InChI Key: MEBQXILRKZHVCX-UHFFFAOYSA-N
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Description

Methidathion is a broad-spectrum organophosphate insecticide and acaricide belonging to the phosphorodithioate chemical class. Its primary research value lies in its well-characterized mechanism of action as an acetylcholinesterase (AChE) inhibitor. This compound is metabolically activated in vivo to its oxon form, which potently and irreversibly phosphorylates the serine residue within the active site of the AChE enzyme. This inhibition prevents the hydrolysis of the neurotransmitter acetylcholine, leading to its accumulation in synaptic clefts, resulting in uninterrupted nerve signaling, paralysis, and eventual death of the target insect pest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N2O4PS3 B032985 Methidathion CAS No. 950-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one
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InChI

InChI=1S/C6H11N2O4PS3/c1-10-5-7-8(6(9)16-5)4-15-13(14,11-2)12-3/h4H2,1-3H3
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InChI Key

MEBQXILRKZHVCX-UHFFFAOYSA-N
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Canonical SMILES

COC1=NN(C(=O)S1)CSP(=S)(OC)OC
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Molecular Formula

C6H11N2O4PS3
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DSSTOX Substance ID

DTXSID5020819
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Molecular Weight

302.3 g/mol
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Physical Description

Methidathion appears as colorless crystals. This material is used as a non-systemic insecticide. (EPA, 1998), Colorless solid; [ICSC] Colorless to white solid; Formulated as wettable powder in water soluble bags and emulsifiable concentrate; [Reference #1] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS CRYSTALS., Colorless crystals.
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Flash Point

100 °C
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Solubility

Solubility (all in g/L at 20 °C): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14), Soluble in benzene, methanol and xylene at >60 g/100 mL at 25 °C. Moderately soluble in chloroform and dichloromethane., In water, 187 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0187
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Density

1.495 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.51 g/cu cm (20 °C), 1.5 g/cm³, 1.495
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Vapor Pressure

1e-06 mmHg at 68 °F (EPA, 1998), 0.00000337 [mmHg], 3.37X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 1x10-6 mmHg
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Color/Form

Colorless crystals, Crystals from methanol, Colorless-to-white crystalline solid

CAS No.

950-37-8
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Melting Point

102 to 104 °F (EPA, 1998), 39 °C, 102-104 °F
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Foundational & Exploratory

Methidathion chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methidathion is an organophosphate insecticide and acaricide known for its efficacy against a broad spectrum of pests. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, toxicological profile, and mechanism of action. Detailed experimental protocols for its analysis and a summary of its metabolic pathways are also presented. This guide is intended to serve as a comprehensive resource for professionals in research, environmental science, and drug development.

Chemical Identity and Properties

This compound, scientifically known as S-[(5-Methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate, is a non-systemic insecticide with contact and stomach action.[1] Its fundamental chemical and physical properties are summarized below.

Chemical Structure

Methidathion_Structure cluster_thiadiazole 1,3,4-Thiadiazole Ring cluster_phosphorodithioate Phosphorodithioate Group N1 N C1 C N1->C1 N2 N N2->N1 CH2 CH₂ N2->CH2 S1 S C1->S1 O_methoxy O-CH₃ C1->O_methoxy C2 C=O S1->C2 C2->N2 P P S_thio =S P->S_thio S_ester S P->S_ester O_methyl1 O-CH₃ P->O_methyl1 O_methyl2 O-CH₃ P->O_methyl2 S_ester->CH2 caption Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate and behavior, as well as for developing analytical methods.

PropertyValueReference(s)
IUPAC Name S-[(5-Methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate[1]
CAS Number 950-37-8[1]
Molecular Formula C₆H₁₁N₂O₄PS₃[1][2][3]
Molecular Weight 302.33 g/mol [1][2][3]
Appearance Colorless crystalline solid[4][5]
Melting Point 39-40 °C[5][6]
Boiling Point 347.7 ± 52.0 °C (Predicted)[6]
Density 1.51 g/cm³ at 20 °C[6]
Vapor Pressure 1.87 x 10⁻⁴ Pa at 20 °C[6]
Water Solubility 240 mg/L at 20 °C[4]
Solubility in Organic Solvents Soluble in acetone, ethanol, xylene, and chloroform.[4]
pKa (Predicted) -4.17 ± 0.40

Toxicological Profile

This compound is classified as a highly toxic compound.[4] Its toxicity varies across different species and routes of exposure.

Test OrganismRouteLD50/LC50Reference(s)
Rat (male, female)Oral31, 32 mg/kg[5]
MouseOral18-25 mg/kg[1]
Guinea PigOral25 mg/kg[1]
RabbitOral80 mg/kg[1]
DogOral200 mg/kg[1]
RatDermal85-94 mg/kg[1]
RatInhalation (4h)3.6 mg/L[1]
Mallard DuckOral23-33 mg/kg[1]
Canadian GooseOral8.41 mg/kg[1]
Rainbow TroutAquatic (96h)10-14 µg/L[1]
Bluegill SunfishAquatic (96h)2-9 µg/L[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[7] AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh).

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibition This compound-Induced Inhibition ACh Acetylcholine (ACh) Released AChR ACh Receptors Stimulated ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Substrate for Nerve_Impulse Nerve Impulse Propagation AChR->Nerve_Impulse Initiates Hydrolysis ACh Hydrolysis (Choline + Acetic Acid) AChE->Hydrolysis Catalyzes AChE_Inhibited Inhibited AChE (Phosphorylated) ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation Blockage of Hydrolysis Leads to Termination Signal Termination Hydrolysis->Termination Leads to This compound This compound This compound->AChE Irreversibly Binds to and Inhibits Continuous_Stimulation Continuous Receptor Stimulation ACh_Accumulation->Continuous_Stimulation Causes Toxicity Neurotoxicity Continuous_Stimulation->Toxicity Leads to caption Mechanism of Acetylcholinesterase Inhibition by this compound

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, causing hyperactivity of the nervous system, which can lead to paralysis and death in insects.[7]

Experimental Protocols

The analysis of this compound residues in various matrices is typically performed using chromatographic techniques. Below are representative protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Soil Samples

This protocol is a general guideline for the extraction and analysis of this compound from soil.

GCMS_Workflow cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis Sample 1. Weigh 10g of soil sample Solvent 2. Add 20 mL acetonitrile Sample->Solvent Shake 3. Shake for 1 hour Solvent->Shake Centrifuge1 4. Centrifuge and collect supernatant Shake->Centrifuge1 Salt 5. Add NaCl to supernatant Centrifuge1->Salt Centrifuge2 6. Centrifuge to separate layers Salt->Centrifuge2 Evaporate 7. Evaporate upper layer to dryness Centrifuge2->Evaporate Reconstitute 8. Reconstitute in ethyl acetate/acetone Evaporate->Reconstitute GC 9. Inject 1 µL into GC-MS Reconstitute->GC Column 10. Column: HP-5ms (30m x 0.25mm x 0.25µm) Oven 11. Oven Program: Start at 60°C, ramp to 310°C MS 12. MS Detection: Full Scan (m/z 45-550) Quantify 13. Quantify using standard curve caption Workflow for GC-MS Analysis of this compound in Soil

Caption: Workflow for GC-MS Analysis of this compound in Soil.

High-Performance Liquid Chromatography (HPLC) for Water Samples

This protocol provides a general framework for the analysis of this compound in water samples.

HPLC_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC-UV Analysis Sample 1. Filter 1L water sample Condition 2. Condition C18 SPE cartridge Sample->Condition Load 3. Load water sample onto cartridge Condition->Load Wash 4. Wash cartridge to remove interferences Load->Wash Elute 5. Elute this compound with acetonitrile Wash->Elute Evaporate 6. Evaporate eluate to dryness Elute->Evaporate Reconstitute 7. Reconstitute in mobile phase Evaporate->Reconstitute HPLC 8. Inject 20 µL into HPLC Reconstitute->HPLC Column 9. Column: C18 (e.g., 250mm x 4.6mm, 5µm) MobilePhase 10. Mobile Phase: Acetonitrile/Water gradient FlowRate 11. Flow Rate: 1.0 mL/min Detection 12. UV Detection at 220 nm Quantify 13. Quantify using standard curve caption Workflow for HPLC Analysis of this compound in Water

Caption: Workflow for HPLC Analysis of this compound in Water.

Metabolic Pathways

The metabolism of this compound in mammals and insects involves several biotransformation reactions, primarily oxidation, hydrolysis, and conjugation, leading to more polar and readily excretable metabolites.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidative Desulfuration (CYP450) This compound->Oxidation Hydrolysis1 Hydrolysis (Esterases) This compound->Hydrolysis1 Hydrolysis2 Hydrolysis of P-S-C bond This compound->Hydrolysis2 Methidaoxon Methidaoxon (More toxic) Oxidation->Methidaoxon Forms Metabolite1 Thiocarboxylic acid derivative Hydrolysis1->Metabolite1 Yields Conjugation Conjugation (e.g., Glucuronidation) Metabolite1->Conjugation Metabolite2 Heterocyclic moiety Hydrolysis2->Metabolite2 Yields Metabolite2->Conjugation Excretable_Metabolites Polar, Excretable Metabolites Conjugation->Excretable_Metabolites Produces caption Proposed Metabolic Pathway of this compound

Caption: Proposed Metabolic Pathway of this compound.

The initial metabolic step often involves oxidative desulfuration by cytochrome P450 enzymes, converting the P=S bond to a P=O bond, forming the more potent acetylcholinesterase inhibitor, methidaoxon.[8] Subsequent hydrolysis by esterases cleaves the molecule into less toxic, more water-soluble fragments, which can then be conjugated and excreted.[8]

Conclusion

This compound is a potent organophosphate insecticide with a well-defined mechanism of action. Its physicochemical properties and toxicological profile necessitate careful handling and monitoring. The analytical methods outlined provide a basis for the detection and quantification of its residues in environmental samples. A thorough understanding of its metabolic fate is essential for assessing its environmental impact and potential for bioaccumulation. This technical guide serves as a foundational resource for professionals engaged in the study and management of this compound.

References

An In-depth Technical Guide to the Synthesis Pathway and Potential Impurities of Methidathion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the organophosphate insecticide Methidathion. It details the synthetic pathways for its key precursors, the final condensation reaction, and an analysis of potential process-related impurities. This document is intended for an audience with a strong background in organic chemistry and analytical techniques, offering detailed experimental insights and data to support research and development in agrochemicals.

Introduction

This compound, chemically known as S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate, is a non-systemic insecticide and acaricide.[1] Due to its efficacy, it has been used in agriculture to control a variety of pests.[2] However, its use is restricted or banned in many regions due to safety concerns.[2] The synthesis of technical-grade this compound can result in the formation of various impurities that may have toxicological significance.[3][4] Understanding the synthesis pathway is crucial for controlling the impurity profile and ensuring the quality and safety of the final product.

Core Synthesis Pathway

The industrial synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by their condensation. The primary precursors are O,O-dimethyl phosphorodithioic acid and 3-chloromethyl-5-methoxy-1,3,4-thiadiazol-2-one.[2]

Methidathion_Synthesis_Overview cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis cluster_2 Final Condensation P2S5 Phosphorus Pentasulfide DMPA O,O-dimethyl phosphorodithioic acid P2S5->DMPA Reaction Methanol (B129727) Methanol Methanol->DMPA Reaction This compound This compound DMPA->this compound Condensation Thiosemicarbazide (B42300) Thiosemicarbazide Precursor_Het 5-methoxy-1,3,4-thiadiazol-2(3H)-one Thiosemicarbazide->Precursor_Het Cyclization & Methylation Chloromethyl_Het 3-chloromethyl-5-methoxy- 1,3,4-thiadiazol-2-one Precursor_Het->Chloromethyl_Het Chloromethylation Chloromethyl_Het->this compound Condensation

Caption: Overview of the multi-step synthesis of this compound.

Synthesis of O,O-dimethyl phosphorodithioic acid (Precursor 1)

The first key intermediate, O,O-dimethyl phosphorodithioic acid, is typically prepared by the reaction of phosphorus pentasulfide (P₂S₅) with methanol.[5]

Precursor1_Synthesis P2S5 P₂S₅ (Phosphorus Pentasulfide) DMPA (CH₃O)₂P(S)SH O,O-dimethyl phosphorodithioic acid P2S5->DMPA Toluene, 60-75 °C Methanol CH₃OH (Methanol) Methanol->DMPA Toluene, 60-75 °C

Caption: Synthesis of O,O-dimethyl phosphorodithioic acid.

Experimental Protocol:

  • Reaction: Phosphorus pentasulfide is reacted with methanol in an inert solvent such as toluene. The reaction is exothermic and the temperature is typically maintained between 60-75 °C.[1]

  • Purification: The resulting O,O-dimethyl phosphorodithioic acid can be used directly in the next step or purified by distillation under reduced pressure.

Synthesis of 3-chloromethyl-5-methoxy-1,3,4-thiadiazol-2-one (Precursor 2)

This precursor is synthesized in a two-step process starting from thiosemicarbazide.

Step 1: Synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

The synthesis involves the cyclization of a thiosemicarbazide derivative. One common method involves reacting thiosemicarbazide with a suitable C1 source, followed by methylation.[6][7]

Precursor2_Step1 Thiosemicarbazide Thiosemicarbazide Intermediate Thiadiazole intermediate Thiosemicarbazide->Intermediate Reagent1 Phosgene (B1210022) or derivative Reagent1->Intermediate Product 5-methoxy-1,3,4-thiadiazol-2(3H)-one Intermediate->Product Methylating_Agent Methylating Agent (e.g., Dimethyl sulfate) Methylating_Agent->Product

Caption: Synthesis of the heterocyclic core.

Experimental Protocol:

Step 2: Chloromethylation of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

The heterocyclic core is then chloromethylated to introduce the reactive chloromethyl group. This is typically achieved using formaldehyde (B43269) and a chlorinating agent like thionyl chloride.

Precursor2_Step2 Heterocycle 5-methoxy-1,3,4-thiadiazol-2(3H)-one Product 3-chloromethyl-5-methoxy- 1,3,4-thiadiazol-2-one Heterocycle->Product Formaldehyde Formaldehyde Formaldehyde->Product ThionylChloride Thionyl Chloride ThionylChloride->Product Chlorination

Caption: Chloromethylation of the heterocyclic core.

Experimental Protocol:

  • Reaction: 5-methoxy-1,3,4-thiadiazol-2(3H)-one is reacted with formaldehyde and thionyl chloride in an appropriate solvent. The reaction is typically carried out at a controlled temperature to prevent side reactions.

  • Purification: The product, 3-chloromethyl-5-methoxy-1,3,4-thiadiazol-2-one, is isolated and purified, often by recrystallization.

Final Condensation to this compound

The final step in the synthesis is the condensation of O,O-dimethyl phosphorodithioic acid with 3-chloromethyl-5-methoxy-1,3,4-thiadiazol-2-one.[2]

Final_Condensation DMPA O,O-dimethyl phosphorodithioic acid This compound This compound DMPA->this compound Organic Solvent Chloromethyl_Het 3-chloromethyl-5-methoxy- 1,3,4-thiadiazol-2-one Chloromethyl_Het->this compound Organic Solvent Base Base (e.g., K₂CO₃) Base->this compound Neutralization Impurity_Formation cluster_precursors Precursor Synthesis Impurities cluster_final_reaction Final Reaction Impurities cluster_degradation Degradation Products Unreacted_P2S5 Unreacted P₂S₅/Methanol Thio_byproducts Thio- and dithiophosphoric acid byproducts Unreacted_Intermediates Unreacted Intermediates Sulfotep Sulfotep Oxon_analog This compound Oxon Isomers Isomeric byproducts Hydrolysis_products Hydrolysis Products Oxidation_products Oxidation Products Impurity_Sources Sources of Impurities Impurity_Sources->Unreacted_P2S5 Impurity_Sources->Thio_byproducts Impurity_Sources->Unreacted_Intermediates Impurity_Sources->Sulfotep Impurity_Sources->Oxon_analog Impurity_Sources->Isomers Impurity_Sources->Hydrolysis_products Impurity_Sources->Oxidation_products

References

Methidathion's Mechanism of Action on Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methidathion, an organophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound incapacitates AChE. The process involves a crucial bioactivation step, converting the parent compound into a more potent inhibitor, followed by the irreversible phosphorylation of the enzyme's active site. This guide details the kinetic parameters of this interaction, outlines the standard experimental protocol for its assessment, and provides visual representations of the key pathways involved.

Core Mechanism of Action: From Prodrug to Potent Inhibitor

This compound in its original form is a phosphorodithioate, which is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily attributed to its metabolic transformation into a highly reactive oxygen analog, a process known as bioactivation.

Metabolic Activation: The Role of Cytochrome P450

The initial and rate-limiting step in this compound's mechanism of action is its oxidative desulfuration, a reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver of vertebrates and in the gut and fat bodies of insects. This metabolic process replaces the sulfur atom doubly bonded to the phosphorus atom with an oxygen atom, converting this compound into its active metabolite, methaoxon. Methaoxon is a significantly more potent inhibitor of acetylcholinesterase.

This compound This compound (Phosphorodithioate) CYP450 Cytochrome P450 (Oxidative Desulfuration) This compound->CYP450 Metabolism Methaoxon Methaoxon (Oxygen Analog) CYP450->Methaoxon AChE_active Active Acetylcholinesterase (AChE) Methaoxon->AChE_active Inhibition Phosphorylated_AChE Inactive Phosphorylated AChE AChE_active->Phosphorylated_AChE ACh_accumulation Acetylcholine (B1216132) Accumulation Phosphorylated_AChE->ACh_accumulation Leads to Neurotoxicity Neurotoxicity ACh_accumulation->Neurotoxicity

Figure 1: Metabolic activation and inhibition pathway of this compound.

Irreversible Inhibition of Acetylcholinesterase

Methaoxon, the activated metabolite of this compound, is a potent organophosphate inhibitor of acetylcholinesterase. The inhibition process is characterized by the phosphorylation of a highly reactive serine hydroxyl group within the active site of the AChE enzyme. This covalent modification is essentially irreversible under physiological conditions.

The active site of AChE contains a catalytic triad (B1167595) of amino acids: serine, histidine, and glutamate. The hydroxyl group of the serine residue is crucial for the hydrolysis of the neurotransmitter acetylcholine. Methaoxon binds to this active site, and the phosphorus atom of the organophosphate is subjected to nucleophilic attack by the serine hydroxyl group. This results in the formation of a stable, covalently bonded phosphoryl-AChE complex.

The phosphorylation of the active site serine renders the enzyme incapable of hydrolyzing acetylcholine. Consequently, acetylcholine accumulates in the synaptic cleft, leading to the continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is the underlying cause of the toxic effects observed in organisms exposed to this compound.

Quantitative Data on Acetylcholinesterase Inhibition

The potency of an acetylcholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its bimolecular rate constant (ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The bimolecular rate constant (ki) provides a measure of the rate at which the inhibitor inactivates the enzyme.

CompoundOrganism/Enzyme SourceIC50Bimolecular Rate Constant (ki) (M⁻¹min⁻¹)Reference
Malathion (B1675926) Bovine Erythrocyte AChE3.2 x 10⁻⁵ M1.3 x 10⁻⁴[1]
Malaoxon Bovine Erythrocyte AChENot specifiedNot specified[1]
Parathion (B1678463) Human Recombinant AChE> 1 x 10⁻⁴ M~1.8 x 10¹Not specified
Paraoxon Human Recombinant AChE~1 x 10⁻⁷ M~1.2 x 10⁷Not specified
Methyl Parathion Fish (Prochilodus lineatus) Brain AChE123 nM (for methyl-paraoxon)187[2]
Methyl Parathion Fish (Percophis brasiliensis) Brain AChE3340 nM (for methyl-paraoxon)6.9[2]

Note: The data presented for malathion and parathion and their respective oxon forms illustrate the general principle of increased potency after bioactivation, which is also applicable to this compound and methaoxon. The IC50 and ki values can vary significantly depending on the species, the specific isoform of the enzyme, and the experimental conditions.

Experimental Protocol: Determination of Acetylcholinesterase Inhibition (Ellman Assay)

The most widely used method for determining acetylcholinesterase activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues. This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents
  • Phosphate (B84403) Buffer: 0.1 M, pH 8.0

  • Acetylcholinesterase (AChE) solution: Purified or from a biological sample (e.g., erythrocyte ghosts, brain homogenate)

  • Acetylthiocholine iodide (ATCI): Substrate solution (e.g., 10 mM)

  • DTNB (Ellman's Reagent): 10 mM in phosphate buffer

  • Inhibitor Solution: this compound or methaoxon dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) at various concentrations.

  • Microplate reader or spectrophotometer capable of reading absorbance at 412 nm.

  • 96-well microplates or cuvettes.

Assay Procedure
  • Preparation of Reagents: Prepare all solutions in 0.1 M phosphate buffer (pH 8.0) on the day of the experiment.

  • Enzyme and Inhibitor Incubation:

    • In the wells of a microplate, add a specific volume of the AChE solution.

    • Add varying concentrations of the inhibitor (this compound or methaoxon) to the wells. Include a control well with the solvent used for the inhibitor.

    • Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the inhibition reaction to occur.

  • Initiation of the Enzymatic Reaction:

    • To each well, add the DTNB solution.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Measurement of Absorbance:

    • Immediately after adding the substrate, start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. Record readings at regular intervals (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each inhibitor concentration.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The bimolecular rate constant (ki) can be determined by measuring the rate of inactivation of the enzyme at different inhibitor concentrations and plotting the observed rate constant (kobs) against the inhibitor concentration.

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, AChE, ATCI, DTNB, Inhibitor) Add_AChE Add AChE to Microplate Wells Prep_Reagents->Add_AChE Add_Inhibitor Add Inhibitor (Varying Concentrations) Add_AChE->Add_Inhibitor Incubate Incubate at Constant Temperature Add_Inhibitor->Incubate Add_DTNB Add DTNB Solution Incubate->Add_DTNB Add_ATCI Add ATCI Substrate (Initiate Reaction) Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Mode) Add_ATCI->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Figure 2: Experimental workflow for the Ellman assay.

Conclusion

The mechanism of action of this compound on acetylcholinesterase is a multi-step process initiated by metabolic bioactivation to the highly potent oxygen analog, methaoxon. This active metabolite subsequently causes irreversible inhibition of the enzyme through phosphorylation of the active site serine residue. This leads to an accumulation of acetylcholine and results in neurotoxicity. The quantitative assessment of this inhibition, typically through the Ellman assay, is crucial for understanding the toxicological profile of this compound and for the development of potential antidotes and safer alternatives. The significant increase in inhibitory potency following bioactivation underscores the importance of considering metabolic processes in the evaluation of organophosphate toxicity.

References

Cholinesterase Inhibition by Methidathion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinetics of cholinesterase inhibition by the organophosphate insecticide, methidathion. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the molecular interactions, experimental methodologies, and kinetic parameters associated with this process.

Introduction: The Mechanism of Cholinesterase Inhibition by this compound

This compound is an organothiophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), a process essential for terminating nerve impulses. Inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, which can cause a range of adverse effects from excessive salivation and muscle spasms to paralysis and death.[1]

As an organophosphate, this compound acts as an irreversible inhibitor of cholinesterase. The mechanism of inhibition is a two-step process. Initially, this compound reversibly binds to the active site of the enzyme, forming a Michaelis-like complex. This is followed by the phosphorylation of a serine residue within the active site, leading to a stable, inactive enzyme-inhibitor complex. This covalent modification effectively renders the enzyme non-functional.

Kinetics of Irreversible Inhibition

The kinetics of irreversible inhibition by organophosphates like this compound are described by a set of kinetic constants that quantify the interaction between the inhibitor and the enzyme. These include:

  • IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

  • k_i (Bimolecular Rate Constant): This constant reflects the overall rate of enzyme inactivation and is a crucial parameter for assessing the potency of an irreversible inhibitor.

  • K_d (Dissociation Constant): This constant characterizes the affinity of the inhibitor for the enzyme in the initial reversible binding step. A lower K_d value indicates a higher affinity.

  • k_p (Phosphorylation Rate Constant): This constant represents the rate of the irreversible phosphorylation step.

Data Presentation: Comparative Kinetic Data of Organophosphate Inhibitors

The following table summarizes the kinetic constants for the inhibition of acetylcholinesterase by various organophosphates. It is important to note that these values can vary depending on the source of the enzyme (e.g., species, tissue) and the experimental conditions.

OrganophosphateEnzyme SourceIC50 (µM)k_i (M⁻¹min⁻¹)Reference Compound(s)
Paraoxon-ethylHuman Erythrocyte AChENot Reported1.2 x 10⁷Not Applicable
Chlorpyrifos-oxonHuman Erythrocyte AChENot Reported3.8 x 10⁷Not Applicable
Diazinon-oxonHuman Erythrocyte AChENot Reported1.1 x 10⁶Not Applicable
MalaoxonHuman Erythrocyte AChENot Reported4.1 x 10⁵Not Applicable

Note: Specific kinetic data for this compound was not available in the reviewed literature. The data presented above for other organophosphates is for comparative and illustrative purposes.

Experimental Protocols: Cholinesterase Inhibition Assay

The most widely used method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman. This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine (B1204863), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Principle of the Ellman Method

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine and acetate. The liberated thiocholine then reacts with DTNB (Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion. The rate of TNB production is directly proportional to the acetylcholinesterase activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.

Detailed Experimental Protocol

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound stock solution (dissolved in a suitable organic solvent like ethanol (B145695) or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare serial dilutions of the this compound stock solution in the appropriate solvent to achieve a range of desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • This compound solution at various concentrations (or solvent control)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.

  • Initiation of the Enzymatic Reaction:

    • To each well, add the substrate solution (ATCI) and the DTNB solution to initiate the reaction.

  • Measurement:

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The readings should be taken at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of this compound.

    • Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • For determining the bimolecular rate constant (k_i), a more detailed kinetic analysis involving different pre-incubation times and inhibitor concentrations is required, often using specialized software for data fitting.

Visualizations

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

The following diagram illustrates the normal process of cholinergic neurotransmission and how it is disrupted by an acetylcholinesterase inhibitor like this compound.

Cholinergic_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse Vesicle Synaptic Vesicle (contains Acetylcholine) Nerve_Impulse->Vesicle triggers ACh_Release Acetylcholine (ACh) Release Vesicle->ACh_Release ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE inhibits Postsynaptic_Response Postsynaptic Response ACh_Receptor->Postsynaptic_Response initiates

Caption: Cholinergic neurotransmission and its inhibition by this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

This diagram outlines the key steps involved in a typical in vitro cholinesterase inhibition assay.

Inhibition_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (AChE, Substrate, DTNB, this compound) Start->Reagent_Prep Plate_Setup Assay Plate Setup (Buffer, AChE, Inhibitor) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate & DTNB) Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, ki) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cholinesterase inhibition assay.

Logical Relationship of Irreversible Inhibition Kinetics

This diagram illustrates the two-step kinetic model of irreversible enzyme inhibition by an organophosphate.

Irreversible_Inhibition_Kinetics cluster_legend Legend E_I E + I EI_complex E-I E_I->EI_complex k1 (fast, reversible) Kd = k-1/k1 EI_complex->E_I k-1 EI_phosphorylated E-P EI_complex->EI_phosphorylated kp (slow, irreversible) E E = Enzyme (AChE) I I = Inhibitor (this compound) EI E-I = Reversible Complex EP E-P = Phosphorylated (Inactive) Enzyme

Caption: Kinetic model of irreversible cholinesterase inhibition.

Conclusion

This compound is a potent irreversible inhibitor of acetylcholinesterase, a mechanism that underlies its insecticidal activity and mammalian toxicity. While the qualitative aspects of this inhibition are well-documented, a comprehensive understanding of its kinetics requires specific quantitative data, such as IC50 and bimolecular rate constants, which appear to be limited in publicly accessible literature. The standard for investigating these parameters is the Ellman method, a robust and adaptable spectrophotometric assay. Further research to determine the specific kinetic constants for this compound would be invaluable for a more precise risk assessment and the development of potential antidotes.

References

Methidathion Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methidathion is a non-systemic organophosphate insecticide and acaricide previously used to control a variety of insects and mites on crops. Due to its potential environmental and health impacts, understanding its degradation pathways in soil and water is crucial for assessing its environmental fate and developing remediation strategies. This technical guide provides an in-depth overview of the abiotic and biotic degradation of this compound, detailing its degradation products, influencing factors, and the experimental methodologies used for its study.

Core Degradation Pathways

This compound degradation in the environment proceeds through a combination of abiotic and biotic processes. The primary mechanisms include chemical hydrolysis, photolysis, and microbial degradation. These pathways lead to the formation of several intermediate metabolites, ultimately resulting in less toxic compounds and, in some cases, complete mineralization to carbon dioxide.

Abiotic Degradation

Hydrolysis: The stability of this compound is highly dependent on pH. It is relatively stable in neutral and slightly acidic conditions but degrades rapidly in alkaline environments.[1][2] Under alkaline conditions, hydrolysis of the P-S bond is a key degradation step.

Photolysis: In the presence of sunlight, this compound can undergo photodegradation. Photolysis of thin films of this compound has been shown to yield O,O,S-trimethyl phosphorothioate, O,S,S-trimethyl phosphorodithioate (B1214789), and O,O,S-trimethyl phosphorodithioate as major degradation products.[2]

Biotic Degradation

Microorganisms play a primary role in the degradation of this compound in soil.[1][3] Soil microbes can utilize this compound as a source of carbon and phosphorus, breaking it down through enzymatic reactions. The primary biotic degradation pathway involves the cleavage of the P-S bond, followed by further transformation of the heterocyclic ring and the phosphate (B84403) moiety. A key metabolite in this process is the oxygen analog of this compound, known as this compound oxon (GS 13007), which is a more potent cholinesterase inhibitor.[1] Further degradation can lead to the formation of desmethyl this compound, dimethyl phosphate, and dimethyl phosphorothioate.[1] Ultimately, the heterocyclic ring can be cleaved, leading to the formation of CO2.[1]

Quantitative Degradation Data

The persistence of this compound in the environment is quantified by its half-life (t½), which is the time required for 50% of the initial concentration to degrade. The half-life is influenced by various environmental factors.

EnvironmentConditionHalf-life (t½)Reference
Soil Field5 - 23 days[1]
Sandy Loam< 14 days[3]
Silt Loam< 14 days[3]
Clay Loam< 14 days[3]
Organic Soil< 14 days[3]
Water Neutral/Slightly AcidicRelatively stable[1][2]
Alkaline (pH 13, 25°C)30 minutes (50% loss)[2]
Estuarine Water (pH 7.8)6.5 - 9.9 days[2]
River Water (sunlight)7.77 - 11.79 days[2]

Key Degradation Products

Compound NameChemical FormulaMolar Mass ( g/mol )Pathway
This compoundC6H11N2O4PS3302.33Parent Compound
This compound oxon (GS 13007)C6H11N2O5PS2286.27Biotic (Oxidation)
Desmethyl this compoundC5H9N2O4PS3288.30Biotic
Dimethyl phosphateC2H7O4P126.05Biotic
Dimethyl phosphorothioateC2H7O3PS142.11Biotic
O,O,S-trimethyl phosphorothioateC3H9O3PS156.14Photolysis
O,S,S-trimethyl phosphorodithioateC3H9O2PS2172.20Photolysis
2-methoxy-Δ²-1,3,4-thiadiazolin-5-oneC4H6N2O2S146.17Biotic

Experimental Protocols

Soil Degradation Study

A typical laboratory soil degradation study involves treating soil samples with this compound and incubating them under controlled conditions.

Methodology:

  • Soil Collection and Preparation: Collect soil from a relevant agricultural field. Sieve the soil (e.g., through a 2 mm sieve) and pre-incubate it to stabilize microbial activity.

  • Spiking: Treat the soil with a known concentration of this compound, often using a ¹⁴C-labeled compound to facilitate tracking of the parent compound and its metabolites.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Include sterile control samples (e.g., autoclaved or irradiated soil) to differentiate between biotic and abiotic degradation.

  • Sampling: Collect soil subsamples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction: Extract this compound and its degradation products from the soil samples using an appropriate organic solvent or solvent mixture (e.g., acetonitrile (B52724), methanol, or a mixture with water). Sonication or shaking can be used to improve extraction efficiency.

  • Cleanup: Clean up the extracts to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges such as C18 or Florisil.

  • Analysis: Analyze the cleaned-up extracts using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

Water Degradation (Hydrolysis) Study

This protocol determines the rate of hydrolytic degradation of this compound in aqueous solutions at different pH levels.

Methodology:

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Spiking: Add a known concentration of this compound to each buffer solution in sterile, dark containers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: Collect aliquots from each solution at predetermined time intervals.

  • Extraction: If necessary, extract this compound and its hydrolysis products from the aqueous samples using a suitable organic solvent (e.g., dichloromethane) via liquid-liquid extraction.

  • Analysis: Analyze the extracts or the aqueous samples directly using HPLC-UV, GC-MS, or LC-MS/MS.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms.

  • Injector: Splitless injection is commonly used for trace analysis.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60-80°C, ramping up to 280-300°C.

  • Mass Spectrometer: Operated in either full scan mode for identification of unknown metabolites or selected ion monitoring (SIM) mode for quantification of known analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this compound and its metabolites.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity in quantifying the parent compound and its degradation products.

Visualizations

Methidathion_Degradation_Pathway This compound This compound Methidathion_Oxon This compound Oxon (GS 13007) This compound->Methidathion_Oxon Biotic Oxidation Desmethyl_this compound Desmethyl this compound This compound->Desmethyl_this compound Biotic Heterocyclic_Metabolite 2-methoxy-Δ²-1,3,4- thiadiazolin-5-one This compound->Heterocyclic_Metabolite Hydrolysis/Biotic Dimethyl_Phosphorothioate Dimethyl Phosphorothioate This compound->Dimethyl_Phosphorothioate Hydrolysis/Biotic Photolysis_Products Photolysis Products (O,O,S-trimethyl phosphorothioate, O,S,S-trimethyl phosphorodithioate) This compound->Photolysis_Products Photolysis Dimethyl_Phosphate Dimethyl Phosphate Methidathion_Oxon->Dimethyl_Phosphate Hydrolysis/Biotic Desmethyl_this compound->Dimethyl_Phosphorothioate Further Degradation CO2 CO₂ Heterocyclic_Metabolite->CO2 Ring Cleavage

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_soil Soil Degradation Study cluster_water Water Degradation Study Soil_Sample Soil Sample Collection & Preparation Soil_Spiking Spiking with this compound Soil_Sample->Soil_Spiking Soil_Incubation Incubation Soil_Spiking->Soil_Incubation Soil_Extraction Solvent Extraction Soil_Incubation->Soil_Extraction Soil_Cleanup Solid-Phase Extraction (SPE) Soil_Extraction->Soil_Cleanup Soil_Analysis GC-MS or LC-MS/MS Analysis Soil_Cleanup->Soil_Analysis Water_Sample Buffered Water Preparation Water_Spiking Spiking with this compound Water_Sample->Water_Spiking Water_Incubation Incubation Water_Spiking->Water_Incubation Water_Extraction Liquid-Liquid Extraction (optional) Water_Incubation->Water_Extraction Water_Analysis HPLC or LC-MS/MS Analysis Water_Extraction->Water_Analysis

Caption: General experimental workflows for degradation studies.

References

Key Metabolites of Methidathion in Rats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key metabolites of Methidathion in rats, focusing on quantitative data, detailed experimental protocols, and the metabolic pathways involved. The information presented is crucial for understanding the biotransformation and toxicokinetics of this organophosphate insecticide.

Quantitative Analysis of this compound Metabolites

The metabolism of this compound in rats is extensive, leading to a variety of metabolites primarily excreted in the urine. The distribution of these metabolites can vary based on the specific radiolabeling position of the parent compound and the sex of the animal. The following tables summarize the quantitative data on the major metabolites identified in the urine of rats following oral administration of 14C-labeled this compound.

Table 1: Urinary Metabolites of 14C-Carbonyl Labeled this compound in Rats [1]

MetaboliteMale (% of Total Urinary Radioactivity)Female (% of Total Urinary Radioactivity)
Organic Soluble Metabolites79%66%
Sulfide Derivative44-45%44-45%
Sulfone14.2%8%
Sulfoxide11.1%3.3%

Table 2: Urinary Metabolites of 14C-Methoxy Labeled this compound in Rats [1]

Metabolite% of Total Urinary Radioactivity
Organic Soluble Metabolites67-72%
Aqueous Soluble Metabolites28-33%
Sulfoxide40.5%
Sulfone23%
Desmonomethyl Derivative10.5%
Cysteine Conjugate2.1%
RH Compound1%
Unchanged Parent0.8% (female only)
Sulfide0.3% (male only)
Oxygen Analog0.2% (male only)

Table 3: Urinary Metabolites of 14C-Ring Carbon Labeled this compound in Rats [1]

Metabolite% of Total Urinary Radioactivity
Organic Soluble Metabolites61-63%
Aqueous Soluble Metabolites37-39%
Sulfide35.4%
Sulfoxide8.6%
Sulfone8.2%
RH Compound2.1%
Oxygen Analog0.6%

Experimental Protocols

The following section details the methodologies employed in the key studies that investigated the metabolism of this compound in rats.

Animal Models and Dosing
  • Animal Species: Charles River CD rats and Sprague-Dawley (SD) rats were used in the cited studies.[1]

  • Dosing: this compound, radiolabeled with 14C at the carbonyl carbon, methoxy (B1213986) group, or ring carbon, was administered to rats via oral gavage.[1] The compound was typically suspended in a 3% cornstarch solution containing 0.5% polysorbate-80.[1]

  • Dose Levels: Single oral doses ranged from 0.25 mg/kg bw to 2.949 mg/kg bw.[1]

Sample Collection
  • Urine and Feces: Following administration, urine and feces were collected from the animals. The majority of the radiolabel was recovered within 24 hours of dosing.[1]

  • Tissues: In some studies, tissues and carcasses were also analyzed for radioactivity.[1]

Metabolite Analysis
  • Extraction: Urine samples were partitioned to separate organic and aqueous soluble metabolites.[1]

  • Chromatography: The different metabolites were separated and identified using chromatographic techniques.[1]

  • Quantification: The amount of each metabolite was determined by measuring the radioactivity associated with the separated components.[1]

Metabolic Pathways and Experimental Workflow

The biotransformation of this compound in rats involves several key reactions, including oxidation, demethylation, and conjugation. The following diagrams illustrate the proposed metabolic pathway and a general experimental workflow for studying this compound metabolism.

Methidathion_Metabolism This compound This compound Sulfide Sulfide Derivative This compound->Sulfide Reduction Oxygen_Analog Oxygen Analog This compound->Oxygen_Analog Oxidative Desulfuration Desmonomethyl Desmonomethyl Derivative This compound->Desmonomethyl O-Demethylation Cysteine_Conjugate Cysteine Conjugate This compound->Cysteine_Conjugate Glutathione Conjugation Sulfoxide Sulfoxide Sulfide->Sulfoxide Oxidation Sulfone Sulfone Sulfoxide->Sulfone Oxidation RH_Compound RH Compound Experimental_Workflow start Start dosing Oral Administration of 14C-Methidathion to Rats start->dosing collection Collection of Urine and Feces (24h post-dosing) dosing->collection partition Partitioning of Urine (Organic vs. Aqueous) collection->partition separation Chromatographic Separation of Metabolites partition->separation identification Identification and Quantification of Metabolites separation->identification end End identification->end

References

Toxicological Profile of Methidathion in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of Methidathion on non-target organisms. This compound, an organophosphate insecticide, is known for its high toxicity to a wide range of species that are not the intended targets of its application. This document summarizes key quantitative toxicity data, details the experimental protocols used to derive this data, and provides visual representations of the primary mechanism of action and experimental workflows.

Quantitative Toxicological Data

The following tables summarize the acute toxicity of this compound across various non-target organisms. The data is presented to facilitate comparison and risk assessment.

Table 1: Acute Toxicity of this compound to Avian Species

SpeciesExposure RouteLD50 (mg/kg body weight)Source
Mallard Duck (Anas platyrhynchos)Oral23 - 33[1]
Canadian Goose (Branta canadensis)Oral8.41[1]
Ring-necked Pheasant (Phasianus colchicus)Oral33.2[1]
Chukar Partridge (Alectoris chukar)Oral225[1]

Table 2: Acute Toxicity of this compound to Aquatic Organisms

SpeciesLC50 (µg/L)Exposure DurationSource
Rainbow Trout (Oncorhynchus mykiss)10 - 1496 hours[1]
Bluegill Sunfish (Lepomis macrochirus)2 - 996 hours[1]
Daphnia magna (Water Flea)6.448 hours[2]
Blue-Green Algae (Anabaena flosaquae)67521 (EC50)96 hours[2]

Table 3: Acute Toxicity of this compound to Honeybees (Apis mellifera)

Exposure RouteLD50 (µ g/bee )ClassificationSource
Contact0.236Highly Toxic[3]
Oral0.24Highly Toxic[4]

Table 4: Acute Toxicity of this compound to Mammalian Species

SpeciesExposure RouteLD50 (mg/kg body weight)Source
RatOral25 - 54[1]
RatDermal85 - 94[1]
RatInhalation (4-hour)3.6 mg/L (LC50)[1]
MouseOral18 - 25[1]
Guinea PigOral25[1]
RabbitOral80[1]
DogOral200[1]

Mechanism of Action: Cholinesterase Inhibition

This compound exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and vertebrates.[5][6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process that terminates the nerve signal at cholinergic synapses.[7]

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft.[8] This leads to continuous stimulation of cholinergic receptors, resulting in a state of hyperexcitability of the nervous system.[9] The clinical signs of this compound poisoning are consistent with this mechanism and include muscle twitching, tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[10][11]

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_effects Result of Inhibition Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron/Muscle AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds AChE->Presynaptic Choline Recycled ACh_Accumulation ACh Accumulation Receptor->Postsynaptic Stimulation This compound This compound This compound->AChE Inhibits Overstimulation Continuous Receptor Stimulation ACh_Accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

The following sections detail the standardized methodologies for key ecotoxicological studies used to assess the toxicity of this compound.

Avian Acute Oral Toxicity Test (OECD 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.[2][12]

Experimental Workflow:

Avian_Oral_Toxicity_Workflow start Start acclimatization Bird Acclimatization (e.g., Bobwhite Quail, Mallard Duck) start->acclimatization dose_prep Test Substance Preparation (in appropriate vehicle) acclimatization->dose_prep dosing Single Oral Gavage Dosing (Multiple dose groups + control) dose_prep->dosing observation Observation Period (14 days) dosing->observation data_collection Record Mortality & Clinical Signs observation->data_collection analysis Statistical Analysis (LD50 Calculation) data_collection->analysis end End analysis->end

Workflow for Avian Acute Oral Toxicity Test (OECD 223).

Methodology:

  • Test Organisms: Typically, a species of upland game bird (e.g., Northern Bobwhite, Colinus virginianus) or waterfowl (e.g., Mallard, Anas platyrhynchos) is used. Birds are acclimatized to laboratory conditions.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. A control group receives the vehicle only. A definitive test typically includes at least five dose levels.[3]

  • Observation Period: Birds are observed for a period of 14 days for mortality and signs of toxicity.[3]

  • Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population. Sub-lethal effects are also recorded.

Fish Acute Toxicity Test (OECD 203)

This test evaluates the acute toxicity of a substance to fish.[13]

Experimental Workflow:

Fish_Toxicity_Workflow start Start acclimatization Fish Acclimatization (e.g., Rainbow Trout, Bluegill Sunfish) start->acclimatization test_solutions Preparation of Test Concentrations (Geometric series) acclimatization->test_solutions exposure Exposure Period (96 hours, semi-static or flow-through) test_solutions->exposure observations Record Mortality & Sub-lethal Effects (at 24, 48, 72, 96 hours) exposure->observations analysis Statistical Analysis (LC50 Calculation) observations->analysis end End analysis->end

Workflow for Fish Acute Toxicity Test (OECD 203).

Methodology:

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) for cold water and Bluegill Sunfish (Lepomis macrochirus) for warm water environments. Fish are acclimatized prior to testing.

  • Test Conditions: Fish are exposed to the test substance in water for 96 hours. The test can be static, semi-static (with renewal of the test solution), or flow-through. At least five concentrations in a geometric series are typically used.[13][14]

  • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[13]

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

Honeybee Acute Contact Toxicity Test (OECD 214)

This laboratory test is designed to assess the acute contact toxicity of a substance to adult honeybees.[15]

Experimental Workflow:

Bee_Toxicity_Workflow start Start bee_collection Collect Young Adult Worker Bees start->bee_collection dose_prep Prepare Test Substance Dilutions bee_collection->dose_prep application Topical Application to Thorax (Multiple dose groups + control) dose_prep->application incubation Incubation (Controlled temperature and humidity with food) application->incubation observation Mortality Assessment (at 24 and 48 hours, extendable to 96 hours) incubation->observation analysis Statistical Analysis (LD50 Calculation) observation->analysis end End analysis->end

Workflow for Honeybee Acute Contact Toxicity Test (OECD 214).

Methodology:

  • Test Organisms: Young adult worker honeybees (Apis mellifera) of a known age and origin are used.

  • Dose Administration: The test substance is dissolved in a suitable solvent and applied directly to the dorsal thorax of each bee using a micro-applicator. A range of at least five doses is typically tested, with multiple replicates per dose.[1] A control group is treated with the solvent only.

  • Incubation and Observation: The treated bees are kept in cages under controlled temperature and humidity and provided with a sucrose (B13894) solution. Mortality is recorded at 24 and 48 hours. The observation period may be extended to 96 hours if there is a significant increase in mortality between 24 and 48 hours.[1]

  • Endpoint: The contact LD50 is calculated, representing the dose that causes 50% mortality in the test population. Sub-lethal effects are also noted.

References

The Environmental Odyssey of Methidathion: A Technical Guide to its Fate and Mobility in Agricultural Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methidathion, a non-systemic organophosphate insecticide and acaricide, has been utilized in agriculture to control a wide range of pests on various crops. Understanding its environmental fate and mobility is paramount for assessing its potential ecological impact and ensuring responsible agricultural practices. This technical guide provides an in-depth analysis of the key processes governing the persistence and transport of this compound in agricultural ecosystems, supported by quantitative data, detailed experimental protocols, and visual representations of complex processes.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. These characteristics dictate its partitioning between different environmental compartments such as soil, water, and air.

PropertyValueReference
Molecular Weight 302.3 g/mol [1]
Water Solubility 240 mg/L at 20°C[1]
Vapor Pressure 3.37 x 10⁻⁶ mm Hg at 25°C[1]
Octanol-Water Partition Coefficient (log Kow) 2.20[1]
Henry's Law Constant 7.2 x 10⁻⁹ atm-m³/mol (estimated)[1]

Environmental Fate: Degradation Pathways

This compound is subject to degradation in the environment through a combination of abiotic and biotic processes. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a significant abiotic degradation process for this compound, particularly in alkaline and strongly acidic conditions.[1] It is relatively stable in neutral or slightly acidic media.[1]

pHTemperature (°C)Half-life (days)Reference
52537[1]
72548[1]
92513[1]
4.7604[1]
4.7701.7[1]
4.7900.16[1]
132550% loss in 30 min[1]

Experimental Protocol: Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

The rate of hydrolysis of this compound is determined by studying its degradation in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures in the dark.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare sterile aqueous buffer solutions (pH 4, 7, 9) prep_test Add this compound to buffer solutions in sterile vessels prep_buffer->prep_test prep_this compound Prepare stock solution of this compound prep_this compound->prep_test incubate Incubate samples in the dark at constant temperatures prep_test->incubate sampling Collect samples at predetermined time intervals incubate->sampling analysis Analyze samples for this compound and degradation products (e.g., HPLC, GC-MS) sampling->analysis data Determine degradation rate and half-life analysis->data

Experimental workflow for determining hydrolysis rate.
Photolysis

Photodegradation, or photolysis, is the breakdown of molecules by light. In the environment, this process is driven by sunlight. Photolysis of thin films of this compound has been shown to yield O,O,S-trimethyl phosphorothioate, O,S,S-trimethyl phosphorodithioate (B1214789), and O,O,S-trimethyl phosphorodithioate as major degradation products.[1] In one study, 72% of the initial this compound remained after 7 hours of irradiation with sunlight.[1] The atmospheric half-life of vapor-phase this compound due to reaction with hydroxyl radicals is estimated to be about 2.5 hours.[1]

MediumConditionsHalf-lifeReference
Thin film on Petri dishSunlight irradiation> 7 hours (28% degradation)[1]
Limon River water (filtered)Sun, closed system11.79 days[1]
Limon River water (unfiltered)Sun, open system7.77 days[1]
Limon River water (unfiltered)Sun, closed system11.76 days[1]
Estuarine water (pH 7.8)Outdoor exposure6.5 - 9.9 days[1]

Experimental Protocol: Photolysis Study

A typical photolysis study involves exposing a solution of this compound in a quartz or borosilicate glass container to a light source that simulates sunlight (e.g., a xenon arc lamp). The concentration of this compound and the formation of photoproducts are monitored over time using analytical techniques like HPLC or GC-MS. The quantum yield, which is a measure of the efficiency of the photochemical process, can then be calculated.

Microbial Degradation

Microbial degradation is a key process in the breakdown of this compound in soil. Studies have shown that this compound degrades much faster in non-sterile soil compared to sterilized soil, indicating the primary role of microorganisms in its dissipation.[2] The half-life of this compound in soil is generally low, with reported field half-lives ranging from 5 to 23 days.[3]

Soil TypeHalf-life (DT₅₀)Reference
Field soil (representative)~7 days[3]
Sandy loam, Silt loam, Clay loam, Organic soil< 2 weeks[2]
Anaerobic soil10 days[1]

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This protocol is designed to determine the rate and pathway of aerobic and anaerobic degradation of a test substance in soil.

G cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Analysis soil_prep Select and characterize soil samples application Apply this compound to soil samples soil_prep->application test_substance Prepare radiolabeled (¹⁴C) This compound solution test_substance->application aerobic Incubate aerobically (dark, controlled temp/moisture) application->aerobic anaerobic Incubate anaerobically (flooded, N₂ atmosphere) application->anaerobic sampling Collect soil samples and trap volatiles at intervals aerobic->sampling anaerobic->sampling extraction Solvent extraction of soil samples sampling->extraction analysis Analyze extracts and traps for parent compound and metabolites sampling->analysis extraction->analysis mass_balance Determine mass balance (¹⁴CO₂, bound residues) analysis->mass_balance

Workflow for soil metabolism study.

Environmental Mobility

The mobility of this compound in the environment, particularly its potential to leach into groundwater or move into aquatic systems, is largely governed by its adsorption and desorption characteristics in soil.

Adsorption and Desorption in Soil

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil. A higher Koc value indicates stronger adsorption to soil particles and lower mobility. This compound has an estimated adsorption coefficient (Koc) of 400, suggesting moderate mobility in soil.[3] However, it is also noted that this compound and its breakdown products are poorly bound by soils and may be mobile.[3]

ParameterValueReference
Adsorption Coefficient (Koc) 400 (estimated)[3]
Koc in pond sediment 7 and 56[1]

Experimental Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (Adapted from OECD Guideline 106)

This method determines the adsorption and desorption of a chemical on different soil types.

G cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase soil_prep Prepare and characterize different soil types mixing Mix soil and this compound solution in centrifuge tubes soil_prep->mixing solution_prep Prepare aqueous solutions of this compound solution_prep->mixing equilibration Equilibrate by shaking for a defined period mixing->equilibration separation Separate soil and solution by centrifugation equilibration->separation analysis_ad Analyze supernatant for This compound concentration separation->analysis_ad add_sol Add fresh solution to the soil from adsorption phase separation->add_sol Soil pellet equilibration_des Equilibrate by shaking add_sol->equilibration_des separation_des Separate soil and solution equilibration_des->separation_des analysis_des Analyze supernatant separation_des->analysis_des

Batch equilibrium method for adsorption/desorption.

Bioaccumulation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food). The bioconcentration factor (BCF) is a measure of the extent to which a chemical is absorbed by an aquatic organism from the surrounding water.

Studies with bluegill sunfish indicate a low potential for this compound to accumulate in fish tissues.[3]

OrganismExposure ConcentrationBCF (whole fish)Tissue Concentration (µg/kg)Reference
Bluegill sunfish0.05 µg/L (1 month)46Edible: 1.0, Non-edible: 3.9, Whole fish: 2.4[3]

After being placed in clean water for two weeks, the concentration of this compound in the whole fish decreased by nearly 80%.[3]

Experimental Protocol: Bioaccumulation in Fish (Adapted from OECD Guideline 305)

This test evaluates the potential for a chemical to accumulate in fish from water. It consists of an uptake phase and a depuration phase.

Overall Environmental Fate and Mobility of this compound

The environmental fate of this compound is a complex interplay of its physicochemical properties and various degradation and transport processes.

G cluster_degradation Degradation Pathways cluster_mobility Mobility & Transport cluster_accumulation Accumulation This compound This compound in Agricultural Ecosystem hydrolysis Hydrolysis (pH dependent) This compound->hydrolysis photolysis Photolysis (Sunlight) This compound->photolysis microbial Microbial Degradation (Soil) This compound->microbial adsorption Adsorption/Desorption (Soil Particles) This compound->adsorption volatilization Volatilization to Atmosphere This compound->volatilization Degradation Products Degradation Products hydrolysis->Degradation Products photolysis->Degradation Products microbial->Degradation Products leaching Leaching to Groundwater adsorption->leaching runoff Runoff to Surface Water adsorption->runoff bioaccumulation Bioaccumulation (Aquatic Organisms) leaching->bioaccumulation runoff->bioaccumulation

Conceptual model of this compound's environmental fate.

Conclusion

The environmental fate and mobility of this compound in agricultural ecosystems are governed by a dynamic interplay of chemical, physical, and biological processes. While it exhibits relatively low persistence in soil due to microbial degradation, its mobility can be influenced by soil properties. Hydrolysis is a significant degradation pathway, particularly under alkaline conditions. Photodegradation also contributes to its breakdown in aquatic environments and on surfaces. The potential for bioaccumulation in aquatic organisms appears to be low. A thorough understanding of these processes, supported by robust experimental data, is crucial for the environmental risk assessment and sustainable management of this pesticide.

References

An In-depth Technical Guide to Methidathion Residue Levels in Agricultural Commodities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methidathion residue levels in various agricultural commodities. It includes quantitative data from supervised trials and market surveys, detailed experimental protocols for residue analysis, and information on the dissipation kinetics of this organophosphate insecticide.

Introduction to this compound and Its Residues

This compound is a non-systemic organophosphate insecticide and acaricide used to control a range of sucking and chewing insects and mites on various crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products to protect consumer health.[1] The MRL is the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly according to Good Agricultural Practice (GAP).[1] It is important to note that MRLs are subject to change and can vary by country. For instance, this compound is no longer an approved active substance in Great Britain, which has led to the lowering of all its MRLs to the limit of quantification.

Quantitative Data on this compound Residues

The following tables summarize the quantitative data on this compound residue levels found in various agricultural commodities from supervised trials and market surveillance.

Table 1: this compound Residues in Citrus Fruits (Supervised Trials on Mandarins)

Number of SpraysDays Between Last Spray and HarvestMethod of ApplicationMean Residue (mg/kg)
1193Oscillating boom2.1[2]
2193, 124Applying 70-90 L per tree, 0.05% emulsion1.8[2]
3193, 124, 93Applying 70-90 L per tree, 0.05% emulsion2.3[2]
2223, 154Low volume sprayer4.1[2]

Table 2: this compound Residues in Citrus Fruits (Market Survey)

CommodityPercentage of Positive SamplesMean Concentration (mg/kg)MRL (Swiss) (mg/kg)
Citrus Fruits (general)16%0.90[3]2[3]

Dissipation of this compound Residues

The persistence of this compound on crops is a critical factor in determining pre-harvest intervals and ensuring residues do not exceed MRLs. A study on the decomposition of this compound on Soultanina grapes provides insight into its dissipation kinetics.

Table 3: Dissipation and Half-Life of this compound on Grapes

ConditionHalf-Life (days)
Uncovered Vines5[4]
Covered Vines7[4]
Stored in Refrigerator64[4]

The dissipation of pesticides like this compound on plants is influenced by various factors including temperature, sunlight, and the growth of the plant.[5] The dissipation often follows first-order kinetics.[6][7]

Experimental Protocols for this compound Residue Analysis

The following section details a typical workflow for the analysis of this compound residues in agricultural commodities, based on established multi-residue methods.

Sample Preparation and Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[8][9]

  • Homogenization: A representative sample of the agricultural commodity is homogenized. For citrus fruits, the entire fruit is typically analyzed as residues are found exclusively in the peel.[2]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (B52724).

    • Add internal standards.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Cleanup: Take an aliquot of the acetonitrile supernatant from the extraction step.

  • Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

Instrumental Analysis

The final extract is analyzed using chromatographic techniques coupled with mass spectrometry for detection and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a common technique for the analysis of organophosphate pesticides like this compound.[10]

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Injection: Splitless injection is often employed for trace-level analysis.

    • Detection: Triple quadrupole mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is also suitable for the analysis of this compound and is particularly useful for multi-residue methods covering a wide range of pesticides.[8][9]

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate, is used for separation.

    • Detection: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source is used for detection.

Visualizations

The following diagrams illustrate the experimental workflow for this compound residue analysis and the logical relationship of factors influencing residue levels.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing Homogenization 1. Homogenization of Agricultural Commodity Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Homogenized Sample Cleanup 3. Dispersive SPE Cleanup (PSA + C18) Extraction->Cleanup Acetonitrile Extract GCMS GC-MS/MS Cleanup->GCMS Cleaned Extract LCMS LC-MS/MS Cleanup->LCMS Cleaned Extract Quantification Quantification of This compound Residues GCMS->Quantification LCMS->Quantification Residue_Factors cluster_application Pesticide Application cluster_environmental Environmental Factors cluster_crop Crop Characteristics Residue This compound Residue Level PHI Pre-Harvest Interval (PHI) Residue->PHI determines AppRate Application Rate AppRate->Residue AppMethod Application Method AppMethod->Residue NumApps Number of Applications NumApps->Residue Sunlight Sunlight (UV Degradation) Sunlight->Residue influences dissipation Temperature Temperature Temperature->Residue influences dissipation Rainfall Rainfall (Wash-off) Rainfall->Residue influences dissipation CropType Crop Type (e.g., Citrus vs. Grapes) CropType->Residue GrowthDilution Growth Dilution GrowthDilution->Residue SurfaceArea Surface Area to Weight Ratio SurfaceArea->Residue

References

The Bioaccumulation Potential of Methidathion in Aquatic Ecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methidathion, a non-systemic organophosphate insecticide and acaricide, has been utilized in agriculture to control a wide range of pests on various crops. Its potential to enter aquatic environments raises concerns about its impact on non-target organisms. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound in aquatic life, synthesizing available quantitative data, detailing experimental methodologies, and visualizing relevant biological interactions. While data on fish, specifically bluegill sunfish, indicate a low bioconcentration factor, a significant data gap exists for aquatic invertebrates and algae. This guide serves as a critical resource for understanding the current state of knowledge and identifying areas for future research to fully elucidate the environmental fate and ecological risks associated with this compound.

Introduction

This compound acts as a cholinesterase inhibitor, exerting its toxic effects by disrupting nerve function in target pests[1]. Its application in agriculture can lead to its introduction into aquatic ecosystems through runoff and spray drift. The persistence and potential for bioaccumulation of pesticides in aquatic organisms are critical factors in assessing their environmental risk. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure, including water, food, and sediment. It is a key parameter in ecotoxicological risk assessment, as it can lead to toxic concentrations in organisms and biomagnification through the food chain[2].

This guide focuses on the bioaccumulation potential of this compound in various trophic levels of aquatic ecosystems, including fish, invertebrates, and primary producers.

Physicochemical Properties and Environmental Fate

The bioaccumulation potential of a chemical is influenced by its physicochemical properties, such as its octanol-water partition coefficient (Kow) and water solubility. This compound is characterized as a colorless crystalline compound[1]. While a specific log Kow value for this compound was not found in the available literature, organophosphate pesticides exhibit a wide range of octanol-water partition coefficients[3]. A log Kow greater than 3 is generally considered an indicator for requiring bioconcentration studies[4]. This compound is very highly acutely toxic to both vertebrate and invertebrate aquatic organisms[1].

Quantitative Bioaccumulation Data

The available quantitative data on the bioaccumulation of this compound in aquatic life is limited, with the most comprehensive study focusing on fish.

Fish

A key study on bluegill sunfish (Lepomis macrochirus) provides valuable insights into the bioconcentration of this compound.

Table 1: Bioconcentration of this compound in Bluegill Sunfish (Lepomis macrochirus) [1]

ParameterValueExposure Conditions
Bioconcentration Factor (BCF)
Whole Fish460.05 µg/L for 1 month
Residue Levels after 1-month exposure
Edible Tissue1.0 µg/kg0.05 µg/L
Non-edible Tissue3.9 µg/kg0.05 µg/L
Whole Fish2.4 µg/kg0.05 µg/L
Depuration
Reduction in Whole Fish Concentration~80%After 2 weeks in clean water
Aquatic Invertebrates

No specific, quantitative Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) data for this compound in aquatic invertebrates such as Daphnia magna or Chironomus riparius were identified in the reviewed literature. This represents a significant data gap in understanding the bioaccumulation potential of this compound in this critical trophic level.

Algae and Aquatic Plants

Similarly, no specific, quantitative BCF or BAF values for this compound in algae, such as Scenedesmus subspicatus, were found. One study on the bioconcentration of various pesticides in the aquatic plant Ceratophyllum demersum indicated high BCFs for some organophosphorus compounds, but did not include data for this compound[3]. The lack of data for primary producers is another crucial area for future research.

Experimental Protocols for Bioaccumulation Studies

The assessment of bioaccumulation in aquatic organisms is typically conducted following standardized guidelines to ensure data quality and comparability. The most widely accepted protocols are those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (U.S. EPA).

OECD Guideline 305: Bioaccumulation in Fish

This guideline provides a comprehensive framework for conducting flow-through, semi-static, or static renewal bioaccumulation tests with fish.

Key Methodological Aspects:

  • Test Species: A variety of fish species can be used, with zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), and bluegill sunfish (Lepomis macrochirus) being common choices.

  • Exposure: The test consists of two phases:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water. The duration is typically 28 days, or until a steady-state concentration in the fish tissue is reached.

    • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water to measure the elimination of the substance.

  • Endpoints: The primary endpoints are the Bioconcentration Factor (BCF), the uptake rate constant (k1), and the elimination rate constant (k2). The BCF can be calculated as the ratio of the concentration in the fish to the concentration in the water at steady state (BCFss) or from the kinetic rate constants (BCFk = k1/k2).

  • Analysis: The concentration of the test substance is measured in both water and fish tissue samples at regular intervals throughout both phases of the experiment.

U.S. EPA OCSPP 850.1730: Fish Bioconcentration Factor

This guideline is harmonized with OECD 305 and provides similar detailed procedures for conducting fish bioconcentration studies.

Key Methodological Aspects:

  • Test System: A flow-through system is preferred to maintain constant exposure concentrations.

  • Test Concentrations: At least two concentrations of the test substance are typically used, along with a control group.

  • Sampling: Fish are sampled at several time points during both the uptake and depuration phases to determine the concentration of the test substance in their tissues.

  • Data Analysis: The uptake and depuration curves are used to calculate the kinetic BCF (BCFk) and the steady-state BCF (BCFss).

Experimental_Workflow_Bioaccumulation cluster_acclimation Acclimation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase (e.g., 14 days) cluster_analysis Data Analysis Acclimation Test Organisms (e.g., Fish) acclimated to laboratory conditions Exposure Exposure to constant, sublethal concentration of this compound in a flow-through system Acclimation->Exposure Start of Test Sampling_Uptake Periodic sampling of water and organisms Exposure->Sampling_Uptake Transfer Transfer to clean, untreated water Exposure->Transfer End of Uptake Phase Analysis Chemical analysis of this compound concentrations in samples Sampling_Uptake->Analysis Sampling_Depuration Periodic sampling of organisms Transfer->Sampling_Depuration Sampling_Depuration->Analysis Calculation Calculation of BCF, uptake (k1) and elimination (k2) rate constants Analysis->Calculation

Figure 1: Generalized experimental workflow for a fish bioaccumulation study.

Metabolic Pathways of this compound in Aquatic Organisms

The biotransformation of pesticides within an organism plays a crucial role in their bioaccumulation potential. Metabolism can lead to detoxification and enhanced elimination, thereby reducing the BCF. For organophosphate pesticides like this compound, metabolism often involves oxidation, hydrolysis, and conjugation reactions.

While a complete and detailed metabolic pathway for this compound in aquatic organisms is not available in the reviewed literature, some insights can be drawn from studies on organophosphate metabolism in general and one study on this compound's effect on fish enzymes.

Key Metabolic Processes for Organophosphates:

  • Phase I Reactions (Functionalization):

    • Oxidative Desulfuration: A key activation step for many thion-containing organophosphates, where the P=S group is converted to a P=O group (oxon). This is often mediated by the Cytochrome P450 (CYP) monooxygenase system . The resulting oxon is a more potent cholinesterase inhibitor.

    • Hydrolysis: Cleavage of the ester bonds, often a detoxification step. This can be catalyzed by enzymes such as esterases (e.g., carboxylesterases) and phosphatases .

  • Phase II Reactions (Conjugation):

    • The metabolites from Phase I, which are more polar, can be conjugated with endogenous molecules like glutathione, glucuronic acid, or sulfate. This process, catalyzed by enzymes such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs) , further increases water solubility and facilitates excretion.

A study on the gudgeon (Gobio gobio) demonstrated that this compound inhibits the activity of 7-ethoxyresorufin-O-deethylase (EROD), a marker for CYP1A activity, while slightly increasing the levels of the CYP1A protein[5]. This suggests an interaction of this compound or its metabolites with the fish's P450 system, a key component in the biotransformation of xenobiotics[5].

Methidathion_Metabolism cluster_uptake Uptake cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_effects_excretion Effects & Excretion Methidathion_Water This compound (in water) This compound This compound (P=S) Methidathion_Water->this compound Gill/Skin Absorption Methidathion_Oxon This compound Oxon (P=O) (More toxic) This compound->Methidathion_Oxon Oxidative Desulfuration (Cytochrome P450) Hydrolysis_Products Hydrolysis Products (Less toxic) This compound->Hydrolysis_Products Hydrolysis (Esterases) Methidathion_Oxon->Hydrolysis_Products Hydrolysis Cholinesterase_Inhibition Cholinesterase Inhibition Methidathion_Oxon->Cholinesterase_Inhibition Conjugates Conjugated Metabolites (Water-soluble) Hydrolysis_Products->Conjugates Conjugation (GSTs, UGTs) Excretion Excretion Conjugates->Excretion

Figure 2: Postulated metabolic pathway of this compound in fish.

Discussion and Future Perspectives

The available data indicate that this compound has a low potential for bioaccumulation in fish. The BCF of 46 in bluegill sunfish is well below the threshold for concern (typically BCF > 1000) used by many regulatory agencies. The rapid depuration further reduces the risk of long-term accumulation in fish tissues.

However, the complete picture of this compound's bioaccumulation potential in aquatic ecosystems remains incomplete due to the significant lack of data for invertebrates and algae. These organisms form the base of the aquatic food web, and their contamination could have cascading effects on higher trophic levels. Given that this compound is highly toxic to aquatic invertebrates, understanding its accumulation in these species is of paramount importance for a comprehensive ecological risk assessment.

Furthermore, while the involvement of the cytochrome P450 system in this compound metabolism in fish is indicated, the specific enzymes and the full biotransformation pathway have not been elucidated. A detailed understanding of the metabolic fate of this compound is crucial for predicting its persistence in organisms and the potential for the formation of more or less toxic metabolites.

Recommendations for Future Research:

  • Conduct standardized bioaccumulation studies (OECD 305 or equivalent) for this compound in key aquatic invertebrate species , such as Daphnia magna and Chironomus riparius.

  • Investigate the bioaccumulation potential of this compound in representative freshwater and marine algae to understand its entry into the aquatic food chain at the primary producer level.

  • Perform in vivo and in vitro metabolism studies in fish and other aquatic organisms to identify the major metabolic pathways, the enzymes involved (e.g., specific CYP isozymes, esterases, GSTs), and the primary metabolites of this compound.

  • Develop and validate analytical methods for the detection and quantification of this compound and its principal metabolites in various aquatic matrices (water, sediment, and biological tissues).

Conclusion

This technical guide has summarized the current knowledge on the bioaccumulation potential of this compound in aquatic life. The data for fish suggest a low risk of bioaccumulation. However, the absence of quantitative data for aquatic invertebrates and algae, coupled with an incomplete understanding of its metabolic pathways, highlights critical areas where further research is urgently needed. Addressing these data gaps is essential for a robust and comprehensive assessment of the ecological risks posed by this compound to aquatic ecosystems.

References

Methidathion's Impact on Soil Microbial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the organophosphate insecticide Methidathion on soil microbial activity. The information presented herein is curated for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the ecotoxicological implications of this pesticide on soil health. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex processes to offer a thorough and accessible resource.

Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound to soil ecosystems can significantly alter the activity and biomass of the microbial communities therein. The following tables summarize the quantitative data on the effects of this compound and other relevant organophosphates on key indicators of soil microbial health.

Table 1: Effect of this compound and Related Organophosphates on Soil Enzyme Activity

Enzyme ActivityPesticideConcentration/DosageEffectReference
DehydrogenaseThis compoundRecommended field ratesReduction[1](2)
DehydrogenaseMethyl Parathion15 mg/kgInitial reduction, recovery after 14 days[1](2)
DehydrogenaseChlorpyrifos2-10 kg/ha Decrease, recovery after 14 days[1](2)
PhosphataseMalathionSingle oral dose (687.5 mg/kg) in ratsSignificant impairment[3](3)
UreaseVarious InsecticidesHigher concentrationsLower activity compared to control[4](4)
UreaseDimethoateRecommended agricultural doseReduced activity[5](5)

Table 2: Impact of this compound and Related Organophosphates on Soil Microbial Respiration and Biomass

ParameterPesticideConcentration/DosageEffectReference
Soil Respiration (CO₂ Evolution)DimethoateRecommended agricultural dose44.77% reduction within 15 days[6](6)
Soil Respiration (CO₂ Evolution)Chlorpyrifos, Phosalone, DimethoateNot specifiedDecrease in soil microbial respiration[7](7)
Microbial Biomass Carbon (MBC)MethamidophosHigh inputsSignificant reduction[8](9)
Fungal BiomassMethamidophosHigh inputsSignificant reduction[8](9)
Gram-negative bacteriaMethamidophosHigh inputsIncrease[8](9)

Table 3: Influence of this compound and Related Organophosphates on Nitrogen Cycling

ProcessPesticideEffectReference
Nitrogen FixationMethyl ParathionInhibited NodD signaling by 90%[10](10)
Nitrogen FixationMethyl ParathionReduced nodule numbers and plant yields by about half[10](10)
Nitrogen FixationProfenofos and ChlorpyrifosReduced the number of aerobic nitrogen fixers and significantly decreased nitrogen fixation[11](11)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pesticide effects on soil microbial activity. Below are synthesized protocols for key experiments based on established methods.

Soil Dehydrogenase Activity Assay

This assay measures the activity of intracellular dehydrogenase enzymes, which are indicative of overall microbial respiratory activity.[12](12) The most common method is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (B7774302) (TPF).[13](13)

Materials:

  • Fresh, sieved soil samples

  • This compound solution of desired concentration

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (3%)

  • Calcium carbonate (CaCO₃)

  • Methanol (B129727)

  • Test tubes

  • Incubator (37°C)

  • Spectrophotometer (485 nm)

Procedure:

  • Soil Treatment: Place 5g of air-dried, sieved soil into test tubes. Treat the soil samples with varying concentrations of this compound solution to achieve the desired application rates. A control group with no this compound should be included.

  • Incubation: Add 0.1g of CaCO₃ and 1ml of 3% TTC solution to each test tube. Incubate the tubes at 37°C for 24 hours.

  • Extraction: After incubation, extract the TPF formed by adding 10ml of methanol to each tube. Shake vigorously to ensure complete extraction.

  • Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

  • Calculation: The dehydrogenase activity is expressed as µg of TPF formed per gram of soil per hour.

Soil Phosphatase and Urease Activity Assays

These assays quantify the activity of extracellular enzymes involved in phosphorus and nitrogen cycling, respectively.

Phosphatase Activity Protocol (p-Nitrophenyl Phosphate (B84403) Method):

  • Principle: Measures the release of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate.

  • Procedure:

    • Incubate soil samples with a buffered p-nitrophenyl phosphate solution.

    • Stop the reaction by adding calcium chloride and sodium hydroxide (B78521).

    • Filter the solution and measure the absorbance of the yellow-colored p-nitrophenolate at 400 nm.[14](14)

Urease Activity Protocol (Urea Hydrolysis Method):

  • Principle: Quantifies the amount of ammonium (B1175870) (NH₄⁺) released from the hydrolysis of urea (B33335).

  • Procedure:

    • Incubate soil samples with a buffered urea solution.

    • Extract the ammonium produced using a potassium chloride solution.

    • Determine the ammonium concentration colorimetrically.

Soil Microbial Respiration (CO₂ Evolution) Measurement

This method assesses the overall metabolic activity of the soil microbial community by quantifying the carbon dioxide produced.

Materials:

  • Fresh soil samples

  • This compound solution

  • Incubation jars

  • Beakers with a known concentration of sodium hydroxide (NaOH) solution

  • Barium chloride (BaCl₂) solution

  • Hydrochloric acid (HCl) for titration

  • Phenolphthalein (B1677637) indicator

Procedure:

  • Soil Treatment and Incubation: Place a known amount of soil in an airtight incubation jar. Treat with the desired concentration of this compound. Place a beaker containing a known volume and concentration of NaOH solution inside the jar to trap the evolved CO₂. Seal the jars and incubate at a constant temperature.

  • Titration: At specified time intervals, remove the NaOH beaker. Add BaCl₂ solution to precipitate the carbonate as barium carbonate. Titrate the remaining NaOH with a standard HCl solution using phenolphthalein as an indicator.[6](6)

  • Calculation: The amount of CO₂ evolved is calculated from the difference in the titration volumes between the control (no soil) and the soil samples.

Soil Microbial Biomass Carbon (SMBC) Measurement

The chloroform (B151607) fumigation-extraction method is a standard procedure to estimate the carbon content of the soil microbial biomass.

Materials:

  • Fresh soil samples

  • Ethanol-free chloroform

  • Potassium sulfate (B86663) (K₂SO₄) solution (0.5 M)

  • Vacuum desiccator

  • Shaker

  • Filtration apparatus

  • Total organic carbon (TOC) analyzer

Procedure:

  • Fumigation: A portion of the soil sample is fumigated with ethanol-free chloroform in a vacuum desiccator for 24 hours. This lyses the microbial cells. A non-fumigated control sample is processed in parallel.

  • Extraction: Both fumigated and non-fumigated soils are extracted with a 0.5 M K₂SO₄ solution by shaking for a specified period (e.g., 30 minutes).

  • Analysis: The extracts are filtered, and the organic carbon content in the filtrates is determined using a TOC analyzer.

  • Calculation: The soil microbial biomass carbon is calculated as the difference in extractable carbon between the fumigated and non-fumigated samples, divided by a correction factor (kEC), which is typically around 0.45.

Visualizations: Pathways and Workflows

Microbial Degradation Pathway of Organophosphate Pesticides

The following diagram illustrates a generalized pathway for the microbial degradation of organophosphate pesticides like this compound. Microorganisms utilize these compounds as a source of carbon, phosphorus, and energy, breaking them down into less toxic substances.

Microbial_Degradation_of_Organophosphates This compound This compound (Organophosphate Pesticide) Hydrolysis Hydrolysis This compound->Hydrolysis Hydrolases Metabolite1 Primary Metabolites (e.g., Phosphoric acid esters) Hydrolysis->Metabolite1 Oxidation Oxidation Metabolite2 Simpler Organic Compounds Oxidation->Metabolite2 Metabolite1->Oxidation Oxidases Mineralization Mineralization Metabolite2->Mineralization Further microbial catabolism EndProducts CO2 + H2O + P Mineralization->EndProducts

Caption: Microbial degradation of organophosphate pesticides.

Experimental Workflow for Assessing this compound's Ecotoxicological Impact

This diagram outlines a logical workflow for a comprehensive assessment of the ecotoxicological effects of this compound on soil microbial communities.

Ecotoxicological_Workflow cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Microbial Activity Analysis cluster_2 Phase 3: Community Structure & Data Analysis SoilCollection Soil Sample Collection & Characterization MicrocosmSetup Microcosm Setup (Control & Dosed) SoilCollection->MicrocosmSetup MethidathionApplication This compound Application (Varying Concentrations) MicrocosmSetup->MethidathionApplication EnzymeAssays Enzyme Activity Assays (Dehydrogenase, Phosphatase, etc.) MethidathionApplication->EnzymeAssays Respiration Soil Respiration (CO2 Evolution) MethidathionApplication->Respiration MicrobialBiomass Microbial Biomass (C, N) MethidathionApplication->MicrobialBiomass DNA_Extraction Soil DNA Extraction MethidathionApplication->DNA_Extraction DataAnalysis Statistical Analysis & Interpretation EnzymeAssays->DataAnalysis Respiration->DataAnalysis MicrobialBiomass->DataAnalysis Sequencing 16S rRNA & ITS Sequencing DNA_Extraction->Sequencing Sequencing->DataAnalysis

Caption: Workflow for assessing pesticide ecotoxicological impact.

Logical Relationship of this compound's Impact on Soil Health Indicators

This diagram illustrates the cascading effects of this compound application on various interconnected soil health indicators.

Impact_Relationship cluster_direct_effects Direct Microbial Impacts cluster_functional_consequences Functional Consequences cluster_ecosystem_level Ecosystem-Level Outcomes This compound This compound Application EnzymeInhibition Enzyme Inhibition (e.g., Dehydrogenase) This compound->EnzymeInhibition CommunityShift Microbial Community Shift This compound->CommunityShift ReducedRespiration Reduced Microbial Respiration EnzymeInhibition->ReducedRespiration AlteredNutrientCycling Altered Nutrient Cycling (N, P) CommunityShift->AlteredNutrientCycling ReducedDecomposition Slower Organic Matter Decomposition ReducedRespiration->ReducedDecomposition DecreasedFertility Decreased Soil Fertility AlteredNutrientCycling->DecreasedFertility ReducedDecomposition->DecreasedFertility

Caption: Logical flow of this compound's impact on soil health.

References

Methidathion: A Comprehensive Technical Review of its Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methidathion, an organophosphate insecticide, has been subject to a battery of genotoxicity and mutagenicity studies to assess its potential to induce genetic damage. This technical guide provides a comprehensive overview of these studies, presenting available quantitative data, detailed experimental protocols, and visualizations of key experimental workflows. The collective evidence from a range of in vitro and in vivo assays, including the Ames test, chromosomal aberration assays, micronucleus tests, sister chromatid exchange assays, and unscheduled DNA synthesis assays, largely indicates a lack of significant genotoxic or mutagenic activity under the conditions of the respective tests. However, some studies, particularly in plant-based systems, have suggested potential for chromosomal damage. This document aims to consolidate the available scientific information to support informed research and risk assessment.

Introduction

This compound (S-2,3-dihydro-5-methoxy-2-oxo-1,3,4-thiadiazol-3-ylmethyl O,O-dimethyl phosphorodithioate) is a non-systemic insecticide and acaricide used to control a variety of pests on agricultural crops. Due to its potential for human and environmental exposure, a thorough evaluation of its toxicological profile, including its genotoxicity and mutagenicity, is essential. This guide provides an in-depth review of the key studies conducted to evaluate the genotoxic and mutagenic potential of this compound.

Genotoxicity and Mutagenicity Studies

A variety of in vitro and in vivo assays have been employed to investigate the potential of this compound to induce gene mutations, chromosomal damage, and DNA damage. The following sections summarize the findings from these key studies.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Summary of Findings: Studies on this compound in several strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix) have been conducted. The available information indicates that this compound did not induce a significant increase in the number of revertant colonies in these assays, suggesting it is not mutagenic in this bacterial system. However, specific quantitative data from these studies were not available in the public domain search.

Experimental Protocol: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis Test Chemical Preparation Test Chemical Preparation Mixing Mix Bacteria, Test Chemical, and S9 Mix (or buffer) in Top Agar (B569324) Test Chemical Preparation->Mixing Bacterial Culture Bacterial Culture Bacterial Culture->Mixing S9 Mix Preparation S9 Mix Preparation S9 Mix Preparation->Mixing Plating Pour mixture onto minimal glucose agar plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Colony Counting Count revertant colonies Incubation->Colony Counting Data Analysis Compare to controls (vehicle and positive) Colony Counting->Data Analysis

Ames Test Experimental Workflow
Chromosomal Aberration Assay

Chromosomal aberration assays, typically conducted in mammalian cells such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are used to assess the clastogenic potential of a substance to induce structural changes in chromosomes.

Summary of Findings: this compound has been evaluated for its ability to induce chromosomal aberrations in in vitro mammalian cell systems. The available information suggests that this compound did not cause a significant increase in the percentage of cells with chromosomal aberrations. Specific quantitative data from these studies were not available in the public domain search.

Experimental Protocol: In Vitro Chromosomal Aberration Assay

Chromosomal_Aberration_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvest & Slide Preparation cluster_analysis Analysis Cell Seeding Seed mammalian cells (e.g., CHO, human lymphocytes) Treatment Expose cells to this compound (+/- S9 metabolic activation) Cell Seeding->Treatment Metaphase Arrest Add metaphase arresting agent (e.g., Colcemid) Treatment->Metaphase Arrest Harvesting Harvest cells Metaphase Arrest->Harvesting Hypotonic Treatment Treat with hypotonic solution Harvesting->Hypotonic Treatment Fixation Fix cells Hypotonic Treatment->Fixation Slide Preparation Drop onto slides and stain Fixation->Slide Preparation Microscopic Analysis Score metaphase spreads for chromosomal aberrations Slide Preparation->Microscopic Analysis

In Vitro Chromosomal Aberration Assay Workflow
Micronucleus Test

The micronucleus test, conducted both in vitro in cultured cells and in vivo in organisms like mice, detects the formation of micronuclei in the cytoplasm of interphase cells. These micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division, indicating clastogenic or aneugenic events.

Summary of Findings:

  • In Vitro: Studies in mammalian cell lines have generally shown negative results for micronucleus induction by this compound.

  • In Vivo: In vivo micronucleus tests in the bone marrow of mice have also been reported as negative.

  • Allium cepa Test: In contrast to the mammalian studies, a study using the plant model Allium cepa (onion) demonstrated that this compound induced a significant, dose-dependent increase in the frequency of micronuclei and other chromosomal abnormalities in root tip cells.

Quantitative Data from Allium cepa Test

Treatment DurationConcentration (mg/L)Mitotic Index (%)Total Chromosomal Abnormalities (%)
12 hours Control (Tap Water)9.801.20
7.57.603.80
156.505.60
305.208.90
454.1011.20
24 hours Control (Tap Water)9.751.25
7.57.104.50
156.006.80
304.8010.50
453.5013.80
48 hours Control (Tap Water)9.701.30
7.56.505.20
155.408.10
304.1012.40
452.8016.50

Experimental Protocol: Allium cepa Micronucleus Test

Allium_Cepa_Test_Workflow cluster_exposure Exposure cluster_processing Slide Preparation cluster_analysis Analysis Onion Bulb Preparation Onion Bulb Preparation Root Growth Grow roots in tap water Onion Bulb Preparation->Root Growth Treatment Expose roots to this compound solutions Root Growth->Treatment Root Tip Excision Excise root tips Treatment->Root Tip Excision Fixation Fix in Carnoy's fixative Root Tip Excision->Fixation Hydrolysis Hydrolyze in HCl Fixation->Hydrolysis Staining Stain with Aceto-orcein Hydrolysis->Staining Squashing Prepare squash slides Staining->Squashing Microscopic Examination Examine cells for micronuclei and chromosomal aberrations Squashing->Microscopic Examination Calculate Mitotic Index Determine the frequency of dividing cells Microscopic Examination->Calculate Mitotic Index

Allium cepa Micronucleus Test Workflow
Sister Chromatid Exchange (SCE) Assay

The sister chromatid exchange assay is a sensitive method to detect reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome, which can be indicative of DNA damage and repair.

Summary of Findings: this compound has been evaluated in sister chromatid exchange assays. The available information indicates that this compound did not induce a significant increase in the frequency of sister chromatid exchanges. Specific quantitative data from these studies were not available in the public domain search.

Experimental Protocol: In Vitro Sister Chromatid Exchange Assay

SCE_Assay_Workflow cluster_culture Cell Culture & Labeling cluster_harvest Metaphase Preparation cluster_analysis Staining & Analysis Cell Culture Culture cells in the presence of Bromodeoxyuridine (BrdU) for two cell cycles Treatment Expose cells to this compound during the first or second cycle Cell Culture->Treatment Metaphase Arrest Add Colcemid to arrest cells in metaphase Treatment->Metaphase Arrest Harvest & Fix Harvest, hypotonic treat, and fix cells Metaphase Arrest->Harvest & Fix Slide Preparation Prepare metaphase spreads Harvest & Fix->Slide Preparation Differential Staining Stain to differentiate sister chromatids Slide Preparation->Differential Staining Microscopic Analysis Score for sister chromatid exchanges Differential Staining->Microscopic Analysis

In Vitro Sister Chromatid Exchange Assay Workflow
Unscheduled DNA Synthesis (UDS) Assay

The unscheduled DNA synthesis assay measures DNA repair synthesis in non-S-phase cells, which is an indicator of DNA damage that has been excised and repaired.

Summary of Findings: this compound has been tested in unscheduled DNA synthesis assays. The available information suggests that this compound did not induce a significant increase in unscheduled DNA synthesis, indicating a lack of DNA damage that would trigger this repair mechanism. Specific quantitative data from these studies were not available in the public domain search.

Experimental Protocol: In Vitro Unscheduled DNA Synthesis Assay

UDS_Assay_Workflow cluster_treatment Cell Treatment cluster_processing Autoradiography cluster_analysis Analysis Cell Culture Culture primary hepatocytes or other suitable cells Treatment Expose cells to this compound and [3H]-thymidine Cell Culture->Treatment Cell Fixation Fix cells on slides Treatment->Cell Fixation Coating Coat slides with photographic emulsion Cell Fixation->Coating Exposure Expose in the dark Coating->Exposure Development Develop and stain slides Exposure->Development Grain Counting Count silver grains over non-S-phase nuclei Development->Grain Counting Data Analysis Calculate net grains per nucleus Grain Counting->Data Analysis

In Vitro Unscheduled DNA Synthesis Assay Workflow

Discussion and Conclusion

The comprehensive body of evidence from a variety of standardized genotoxicity and mutagenicity assays largely indicates that this compound does not pose a significant genotoxic or mutagenic risk in bacterial and mammalian systems. The negative results in the Ames test, chromosomal aberration assays in mammalian cells, in vivo micronucleus tests, sister chromatid exchange assays, and unscheduled DNA synthesis assays provide a consistent picture of its lack of activity in these models.

The positive findings in the Allium cepa test, however, suggest that this compound may have the potential to induce chromosomal damage in plant systems. The discrepancy between the plant and animal test results may be due to differences in metabolism, uptake, or sensitivity of the test organisms.

Overall, based on the available data, this compound is not considered to be a potent mutagen or clastogen in mammalian systems. The positive results in the Allium cepa test warrant consideration, particularly in the context of environmental risk assessment. Further research could focus on elucidating the mechanisms behind the observed effects in plant systems and their relevance to other organisms.

Methidathion and its Endocrine Disrupting Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methidathion, an organophosphate pesticide, has been identified as a potential endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the existing scientific evidence regarding its impact on the endocrine system. While in vivo studies in animal models, particularly mice, have demonstrated clear effects on the hypothalamic-pituitary-gonadal (HPG) axis, leading to hormonal imbalances and reproductive toxicity, a significant gap exists in the public domain regarding its in vitro receptor-level interactions and specific mechanisms of action. This document summarizes the available quantitative data, outlines experimental methodologies, and presents signaling pathways and workflows to support further research and risk assessment.

Introduction

This compound is a non-systemic insecticide and acaricide belonging to the organophosphate class of chemicals.[1] Its primary mode of action as a pesticide is the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[1] However, growing concern surrounds the potential for organophosphates to act as endocrine disruptors, interfering with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. This guide focuses specifically on the endocrine-disrupting properties of this compound.

In Vivo Evidence of Endocrine Disruption

The most direct evidence for this compound's endocrine-disrupting potential comes from in vivo studies in rodents. Research has primarily focused on the male reproductive system.

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Studies in male mice have demonstrated that this compound exposure can significantly alter the hormonal balance regulated by the HPG axis.[2] Administration of this compound resulted in a dose-dependent decrease in Luteinizing Hormone (LH) and testosterone (B1683101) levels.[2]

Table 1: Effects of this compound on Serum Hormone Levels in Male Mice

Treatment GroupDose (mg/kg/day)DurationSerum LH (mIU/mL)Serum Testosterone (ng/mL)
Control015 days4.85 ± 0.453.40 ± 0.63
Low Dose1.215 days4.50 ± 0.38 (NS)1.85 ± 0.25
High Dose2.415 days2.15 ± 0.201.50 ± 0.18*

*Data presented as Mean ± SE. *p < 0.05 compared to control. NS: Not Significant. Data extracted from Al-Maliki & Rahi (2017).[1]

Reproductive and Developmental Toxicity

The hormonal disruptions induced by this compound have been linked to adverse effects on male reproductive endpoints.

Histopathological examination of the testes of mice treated with this compound revealed significant damage to the seminiferous tubules.[1] Observed effects included a reduction in the layers of spermatogenic cells, the presence of cellular debris in the lumen, and in severe cases, complete decomposition of the seminiferous tubule wall.[1]

Exposure to this compound has been shown to negatively impact sperm quality and quantity. Studies in mice reported a significant decrease in sperm count and an increase in the percentage of abnormal sperm.[2]

Table 2: Effects of this compound on Sperm Parameters in Male Mice

Treatment GroupDose (mg/kg/day)DurationSperm Count (x10⁶/mL)Normal Sperm Morphology (%)
Control015 days65.50 ± 5.5090.50 ± 2.50
Low Dose1.215 days45.25 ± 4.7585.25 ± 3.75
High Dose2.415 days30.75 ± 3.2570.50 ± 4.50*

*Data presented as Mean ± SE. *p < 0.05 compared to control. Data extracted from Al-Maliki & Rahi (2017).[1]

In Vitro Mechanistic Data (Data Gap)

A significant limitation in the current understanding of this compound's endocrine-disrupting potential is the lack of publicly available in vitro data. The U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) initiated Tier 1 screening for this compound; however, the registration of this compound was voluntarily canceled, leading to the incompletion of these screening assays.[3] Consequently, there is no readily accessible information on:

  • Estrogen Receptor (ER) and Androgen Receptor (AR) Binding and Transactivation: Data on the ability of this compound to bind to and activate or inhibit ER and AR are not available.

  • Steroidogenesis: The effects of this compound on key enzymes in the steroidogenic pathway, such as aromatase (CYP19) and other P450 enzymes, have not been characterized in standard in vitro models like the H295R cell line.

  • Thyroid Axis: While organophosphates as a class are suspected to interfere with thyroid function, specific in vitro data on this compound's effects on thyroid hormone synthesis (e.g., thyroid peroxidase inhibition) or receptor signaling are absent from the public literature.

Experimental Protocols

Detailed experimental protocols for the cited in vivo studies are not fully published. However, based on the available information and standard toxicological practices, the following methodologies can be inferred.

In Vivo Rodent Study
  • Test System: Adult male mice (e.g., Swiss albino), typically 10-12 weeks old.

  • Administration: Intraperitoneal (i.p.) injection is a common route for achieving precise dosing. Oral gavage is also a relevant route for assessing environmental exposure.

  • Dose Groups: A control group receiving the vehicle (e.g., normal saline or corn oil) and at least two dose levels of this compound are used. The doses in the key cited study were 1.2 and 2.4 mg/kg body weight/day.[1]

  • Duration: A sub-acute exposure of 15 days has been shown to elicit endocrine-disrupting effects.[1] Longer-term studies would provide insights into chronic effects.

  • Endpoint Analysis:

    • Hormone Analysis: Blood is collected at the end of the study for serum separation. Luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.[4]

    • Sperm Parameter Analysis: The epididymides are collected and minced to release sperm. Sperm count is determined using a hemocytometer or a computer-assisted sperm analysis (CASA) system. Sperm morphology is assessed by microscopic examination of stained smears, classifying sperm as normal or abnormal based on head and tail morphology.[5][6]

    • Histopathological Examination: Testes are fixed in a suitable fixative (e.g., Bouin's solution or 10% neutral buffered formalin), embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of the seminiferous tubules, Leydig cells, and Sertoli cells.

Standardized In Vitro Assays (General Protocols)

While specific data for this compound is lacking, the following OECD test guidelines describe the standard methodologies used to assess the endocrine-disrupting potential of chemicals in vitro.

  • Estrogen Receptor Transactivation Assay (OECD TG 455): This assay uses a recombinant cell line (e.g., HeLa-9903) containing the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase). The cells are exposed to the test chemical, and the induction of the reporter gene is measured as an indicator of ER activation.

  • Androgen Receptor Transactivation Assay (e.g., OECD TG 458): Similar to the ER transactivation assay, this test uses a cell line expressing the androgen receptor and a reporter gene to measure the agonistic or antagonistic activity of a chemical.

  • H295R Steroidogenesis Assay (OECD TG 456): This assay utilizes the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes required for steroidogenesis. Cells are exposed to the test chemical, and the production of testosterone and estradiol (B170435) in the culture medium is measured to assess the impact on the steroidogenic pathway.[7][8][9]

  • Aromatase Assay (Human Recombinant) (OCSPP 890.1200): This cell-free assay measures the ability of a chemical to inhibit the activity of human recombinant aromatase (CYP19), the enzyme that converts androgens to estrogens.[10]

  • Thyroid Peroxidase Inhibition Assay: This in vitro assay measures the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and a typical experimental workflow for assessing its endocrine-disrupting potential.

G cluster_brain Hypothalamus & Pituitary cluster_gonad Testis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH LH LH Pituitary->LH Leydig_Cells Leydig_Cells Testosterone Testosterone Leydig_Cells->Testosterone + Sertoli_Cells Sertoli_Cells Germ_Cells Germ_Cells Sertoli_Cells->Germ_Cells Support Spermatogenesis Spermatogenesis Germ_Cells->Spermatogenesis This compound This compound This compound->Pituitary Inhibition (?) This compound->Leydig_Cells Inhibition (?) LH->Leydig_Cells + Testosterone->Hypothalamus - (Negative Feedback) Testosterone->Pituitary - (Negative Feedback) Testosterone->Sertoli_Cells +

Caption: Putative mechanism of this compound's disruption of the HPG axis.

G cluster_invivo In Vivo Assessment cluster_invitro In Vitro Mechanistic Studies (Data Gap for this compound) Animal_Model Male Mice Dosing This compound Administration (e.g., 1.2 & 2.4 mg/kg/day for 15 days) Animal_Model->Dosing Endpoints Endpoint Analysis Dosing->Endpoints Hormone_Assay Serum LH & Testosterone Endpoints->Hormone_Assay Sperm_Analysis Sperm Count & Morphology Endpoints->Sperm_Analysis Histopathology Testicular Histology Endpoints->Histopathology Receptor_Assays ER/AR Binding & Transactivation Assays Steroidogenesis_Assay H295R Steroidogenesis Assay Enzyme_Assay Aromatase Inhibition Assay Thyroid_Assay Thyroid Peroxidase Inhibition Assay

Caption: Experimental workflow for assessing this compound's endocrine disruption.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is an endocrine disruptor, with in vivo studies in mice demonstrating clear adverse effects on the male reproductive system, including hormonal imbalances and impaired spermatogenesis. However, the precise molecular mechanisms underlying these effects remain largely uncharacterized due to a lack of specific in vitro data for this compound.

Future research should prioritize filling this data gap by conducting a battery of standardized in vitro assays to investigate this compound's interaction with key endocrine pathways, including estrogen, androgen, and thyroid signaling, as well as its impact on steroidogenesis. Such data are crucial for a comprehensive risk assessment and for understanding the full scope of this compound's endocrine-disrupting potential. For drug development professionals, understanding the off-target endocrine effects of organophosphate-like structures is critical in early-stage safety and toxicity screening.

References

Methodological & Application

Application Notes and Protocols for Methidathion Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methidathion is an organophosphate insecticide and acaricide used to control a wide range of pests on various agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Accurate and reliable determination of this compound residues in plant tissues is therefore crucial to ensure food safety and compliance with these regulations. This document provides detailed application notes and protocols for the sample preparation of plant tissues for the analysis of this compound. The primary method detailed is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, with notes on alternative approaches.

Principles of Sample Preparation

The goal of sample preparation is to extract this compound from the complex plant matrix and remove interfering compounds before instrumental analysis. The choice of method depends on the matrix, the required limit of detection, and the available instrumentation.

  • Extraction: This step aims to efficiently transfer this compound from the solid plant tissue into a liquid solvent. Acetonitrile (B52724) is a commonly used solvent due to its ability to extract a wide range of pesticides with minimal co-extraction of non-polar interferences like lipids.[1][2]

  • Cleanup: Plant extracts contain various co-extractives such as pigments, sugars, organic acids, and lipids, which can interfere with the analysis and damage analytical instruments. Cleanup steps are employed to remove these interferences. Dispersive solid-phase extraction (dSPE) is a common cleanup technique used in the QuEChERS method.[1]

Recommended Protocol: QuEChERS Method

The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a variety of food matrices, including fruits and vegetables.[2][3] It involves two main steps: extraction with an organic solvent and partitioning salts, followed by a cleanup step using dSPE.

Materials and Reagents
  • Homogenizer (e.g., high-speed blender)

  • Centrifuge capable of 3000-5000 rpm

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl) or Sodium Acetate (B1210297) (CH₃COONa)[3]

  • Primary Secondary Amine (PSA) sorbent

  • C18 (octadecylsilane) sorbent

  • Graphitized Carbon Black (GCB) sorbent (optional, for highly pigmented samples)

  • This compound analytical standard

Experimental Protocol

1. Sample Homogenization:

  • Take a representative sample of the plant tissue (e.g., 1 kg of fruit or vegetables).
  • Chop the sample into small pieces.
  • Homogenize the sample using a high-speed blender until a uniform paste is obtained.[2]
  • Store the homogenate in a freezer (-20°C) if not used immediately.[3]

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[2]
  • Add 10-15 mL of acetonitrile to the tube.
  • Add the appropriate salt mixture. For the AOAC 2007.01 method, add 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate. For the EN 15662 method, add 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.
  • Cap the tube tightly and shake vigorously by hand or vortex for 1 minute to ensure thorough mixing and extraction of the pesticide into the solvent.[2]
  • Centrifuge the tube at 3000-5000 rpm for 5 minutes. This will separate the sample into a top organic layer (acetonitrile extract containing this compound), a middle solid plant material layer, and a bottom aqueous layer.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Carefully transfer an aliquot of the supernatant (acetonitrile extract) to a 15 mL centrifuge tube containing the dSPE sorbents. The amount of supernatant and sorbents will depend on the matrix. For a general-purpose cleanup, for each 1 mL of extract, use 150 mg of anhydrous MgSO₄ and 50 mg of PSA.[1]
  • For samples with high fat content, add 50 mg of C18 sorbent.
  • For samples with high pigment content (e.g., leafy greens), add 5-7.5 mg of GCB. Note that GCB can retain some planar pesticides, so its use should be evaluated.
  • Cap the tube and vortex for 30 seconds to 1 minute.
  • Centrifuge at 3000-5000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up extract from the supernatant.
  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
  • The sample is now ready for instrumental analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS analysis, the extract may be diluted with mobile phase. For GC-MS analysis, a solvent exchange to a more volatile solvent like ethyl acetate may be performed.

Alternative and Complementary Methods

While QuEChERS is widely used, other methods can be effective for this compound analysis in plant tissues.

  • Matrix Solid-Phase Dispersion (MSPD): This technique combines homogenization, extraction, and cleanup into a single step. The sample is blended with a solid support (e.g., C18 or Florisil), and the mixture is packed into a column. This compound is then eluted with a suitable solvent.[4][5][6][7] MSPD can be particularly useful for complex matrices.[7][8]

  • Solvent Extraction with Solid-Phase Extraction (SPE) Cleanup: This is a more traditional approach where the sample is extracted with a solvent like acetone (B3395972) or ethyl acetate, followed by cleanup using a packed SPE cartridge (e.g., Florisil or C18).[9][10][11]

Instrumental Analysis

The final determination of this compound is typically performed using chromatographic techniques coupled with sensitive detectors.

  • Gas Chromatography (GC): GC is well-suited for the analysis of thermally stable and volatile compounds like this compound. Common detectors include:

    • Mass Spectrometry (GC-MS and GC-MS/MS): Provides high selectivity and sensitivity for confirmation and quantification.[9][12]

    • Nitrogen-Phosphorus Detector (NPD): Offers high selectivity for nitrogen- and phosphorus-containing compounds like this compound.[13]

    • Flame Photometric Detector (FPD): Selective for sulfur- or phosphorus-containing compounds.[13][14]

  • Liquid Chromatography (LC): LC, particularly coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of a wide range of pesticides, including those that are less volatile or thermally labile.[15][16][17][18][19]

Data Presentation

The following table summarizes the performance data for this compound analysis in various plant tissues using different sample preparation and analysis methods.

Plant MatrixSample Preparation MethodAnalytical TechniqueRecovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
Fruits and VegetablesQuEChERSLC-MS/MS80 - 110≤ 160.001 - 0.0030.01[18]
Fruits and VegetablesQuEChERSGC-MS/MS or LC-MS/MS70 - 120< 5Not ReportedNot Reported
Cabbage, Apples, Mushroom, Green OnionsAcetonitrile Extraction, Dual-Layer Carbon/PSA SPEGC-NPD60 - 1005 - 12Not ReportedNot Reported
Medicinal PlantsLiquid-Liquid ExtractionLC and GC-MS85Not Reported0.013Not Reported[15]
Fruits and VegetablesAcetone Extraction, L-L Partition, SPEGC-FPD and GC-ECD60 - 120< 200.001 - 0.03Not Reported[10]
FruitsMatrix Solid-Phase DispersionGC-ECD and GC-MSNot Reported for this compoundNot ReportedNot ReportedNot Reported[4]

Visualizations

Experimental Workflow for QuEChERS Method

QuEChERS_Workflow Sample 1. Sample Homogenization (e.g., Fruits, Vegetables) Extraction 2. Extraction - Weigh 10-15g sample - Add Acetonitrile - Add QuEChERS Salts - Shake/Vortex Sample->Extraction Centrifuge1 3. Centrifugation (3000-5000 rpm, 5 min) Extraction->Centrifuge1 Supernatant 4. Collect Supernatant (Acetonitrile Layer) Centrifuge1->Supernatant dSPE 5. dSPE Cleanup - Add dSPE Sorbents (MgSO4, PSA, C18, GCB) - Vortex Supernatant->dSPE Centrifuge2 6. Centrifugation (3000-5000 rpm, 5 min) dSPE->Centrifuge2 Final_Extract 7. Final Extract - Filter (0.22 µm) Centrifuge2->Final_Extract Analysis 8. Instrumental Analysis (GC-MS/MS or LC-MS/MS) Final_Extract->Analysis

Caption: Workflow of the QuEChERS method for this compound analysis.

Conclusion

The QuEChERS method provides a rapid, simple, and effective approach for the sample preparation of various plant tissues for this compound analysis.[2][3] Its high-throughput nature and satisfactory recovery rates make it the method of choice for many laboratories.[1] The choice of dSPE sorbents can be tailored to the specific matrix to ensure adequate cleanup. For final analysis, both GC-MS/MS and LC-MS/MS offer excellent sensitivity and selectivity for the accurate quantification of this compound residues.[9][16][18] It is essential to validate the chosen method for each specific plant matrix to ensure data quality and reliability.

References

Application Notes and Protocols for Gas Chromatographic Detection of Methidathion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of the organophosphorus pesticide Methidathion using gas chromatography (GC). The methodologies outlined are compiled from established analytical procedures and scientific publications, offering robust frameworks for routine analysis and research applications.

Introduction

This compound is a non-systemic organophosphate insecticide and acaricide used to control a variety of insects and mites on crops. Due to its potential toxicity, monitoring its residues in environmental and agricultural samples is crucial. Gas chromatography is a primary analytical technique for this purpose, offering high sensitivity and selectivity, especially when coupled with mass spectrometry (MS) or specific detectors like the Flame Photometric Detector (FPD) and Nitrogen-Phosphorus Detector (NPD).[1][2][3]

Experimental Protocols

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[4][5]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented samples)

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the organic solvent.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the sample solids from the acetonitrile layer.

  • For cleanup (dispersive solid-phase extraction - dSPE), transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing PSA sorbent and anhydrous MgSO₄. For samples with high pigment content, GCB may also be included.

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge the dSPE tube for 5 minutes.

  • The resulting supernatant is the final extract ready for GC analysis. An internal standard may be added at this stage.

Gas Chromatography (GC) Analysis

The following sections detail the instrumental parameters for the analysis of this compound.

This method offers high selectivity and sensitivity for the confirmation and quantification of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)

  • Autosampler

Chromatographic Conditions:

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[6][7]
Injection Mode Splitless[7][8]
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min[7]
Oven Temperature Program Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C, hold for 5 min.

| Transfer Line Temperature | 280 °C |

Mass Spectrometer Conditions (MS/MS):

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 145
Product Ions (m/z) 85, 58[9]

| Collision Energy | Optimized for the specific instrument |

This method provides selective detection of phosphorus-containing compounds like this compound and is a cost-effective alternative to GC-MS.

Instrumentation:

  • Gas Chromatograph with a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD)

  • Autosampler

Chromatographic Conditions:

Parameter Value
GC Column DB-17 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium or Nitrogen at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 100°C for 1 min, ramp at 20°C/min to 280°C, hold for 10 min.
Detector Temperature 280 °C (FPD or NPD)
FPD Gas Flows Hydrogen and Air flows optimized for phosphorus response

| NPD Bead Voltage | Optimized for detector response |

Data Presentation

The following table summarizes typical quantitative data for this compound analysis obtained under optimized GC-MS/MS conditions.

ParameterValueReference
Retention Time (min) ~7.042[9]
Limit of Detection (LOD) 0.01 - 0.05 µg/kg[7]
Limit of Quantification (LOQ) 0.04 - 0.15 µg/kg[7]
Recovery (%) 70 - 120%[10]
Linearity (R²) > 0.99[7]

Note: These values are indicative and may vary depending on the specific instrument, matrix, and analytical conditions.

Diagrams

Experimental Workflow for this compound Analysis

experimental_workflow sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile) sample->extraction 10-15g centrifuge1 Centrifugation extraction->centrifuge1 Vortex 1 min cleanup Dispersive SPE Cleanup (PSA, MgSO4) centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 Vortex 1 min analysis GC-MS/MS Analysis centrifuge2->analysis Final Extract data Data Processing & Quantification analysis->data

Caption: Workflow for this compound analysis by GC-MS/MS.

Logical Relationship of GC-MS/MS Parameters

gc_ms_parameters gc_params GC Parameters column Column (e.g., DB-5ms) gc_params->column oven_prog Oven Program gc_params->oven_prog inlet Injector (Splitless, 250°C) gc_params->inlet carrier Carrier Gas (Helium) gc_params->carrier separation Analyte Separation column->separation oven_prog->separation inlet->separation carrier->separation ms_params MS/MS Parameters ionization Ionization (EI) ms_params->ionization acquisition Acquisition (MRM) ms_params->acquisition ions Precursor/Product Ions (145 -> 85, 58) ms_params->ions detection Detection & Quantification ionization->detection acquisition->detection ions->detection separation->ms_params Eluent

Caption: Key parameters in GC-MS/MS for this compound detection.

References

Application Note: Analysis of Methidathion using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methidathion is an organophosphate insecticide and acaricide used to control a wide range of insects and mites on various crops. Due to its potential toxicity, sensitive and specific analytical methods are required for its detection and quantification in environmental and biological matrices. Mass spectrometry (MS), coupled with chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC), offers a powerful tool for the identification and characterization of this compound. This application note provides a detailed overview of the mass spectrometric fragmentation pattern of this compound and protocols for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization technique employed. Electron Ionization (EI) is typically used with GC-MS and results in extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI), commonly used with LC-MS, is a softer ionization technique that typically produces a protonated molecule ([M+H]⁺) which is then subjected to fragmentation in a collision cell (MS/MS).

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, this compound undergoes significant fragmentation. The mass spectrum is characterized by several key fragment ions. The molecular ion peak is often of low intensity or absent.

Table 1: Key Fragment Ions of this compound in EI-MS [1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Structure
85100[C₂H₅N₂O]⁺
14589[C₃H₆O₂PS₂]⁺
9339[CH₂OPS₂]⁺
5839[C₂H₄NO]⁺
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In positive ion ESI-MS, this compound is readily protonated to form the precursor ion [M+H]⁺ at an m/z of 302.9691. Collision-induced dissociation (CID) of this precursor ion yields several characteristic product ions.

Table 2: Key Fragment Ions of this compound in ESI-MS/MS ([M+H]⁺ = 302.9691) [1]

Precursor Ion (m/z)Product Ion (m/z)Relative IntensityProposed Fragment Structure
302.969185.0396999[C₂H₅N₂O]⁺
302.9691145.0067932[C₃H₆O₂PS₂]⁺
302.969171.0240561[C₂H₃N₂O]⁺
302.969158.0288155[C₂H₄NO]⁺
302.9691103.050293[C₂H₅O₂S]⁺

Fragmentation Pathway Diagrams

G Figure 1: Proposed EI Fragmentation Pathway of this compound M This compound Molecular Ion (m/z 302) F85 m/z 85 M->F85 Cleavage F145 m/z 145 M->F145 Loss of C3H5N2O2S F58 m/z 58 F85->F58 Loss of HCN F93 m/z 93 F145->F93 Loss of C2H2O2

Figure 1: Proposed EI Fragmentation Pathway of this compound

G Figure 2: Proposed ESI-MS/MS Fragmentation of this compound MH [M+H]⁺ (m/z 303) F85 m/z 85 MH->F85 Cleavage F145 m/z 145 MH->F145 Loss of C3H6N2O2S F71 m/z 71 F85->F71 Loss of CH2 F58 m/z 58 F85->F58 Loss of HCN

Figure 2: Proposed ESI-MS/MS Fragmentation of this compound

Experimental Protocols

The following are generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS. These should be optimized based on the specific instrumentation and matrix being analyzed.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

Protocol:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA to remove organic acids).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2-5 minutes.

  • The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with an autosampler

  • Mass Spectrometer with an Electron Ionization (EI) source

GC Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp 1: 25 °C/min to 150 °C, hold for 0 min

    • Ramp 2: 3 °C/min to 200 °C, hold for 0 min

    • Ramp 3: 8 °C/min to 280 °C, hold for 5 min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

    • SIM Ions: m/z 85, 145, 93 (quantification and confirmation ions)

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient:

    • Start with 5% B, hold for 0.5 min

    • Linear gradient to 100% B over 10 min

    • Hold at 100% B for 2 min

    • Return to initial conditions and equilibrate for 3 min

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • MRM Transitions:

    • Quantification: 303.0 > 85.0

    • Confirmation: 303.0 > 145.0

Conclusion

This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. The detailed fragmentation patterns for both EI-MS and ESI-MS/MS, along with the established protocols, will aid researchers and scientists in the accurate identification and quantification of this pesticide. The provided information is crucial for monitoring its presence in various samples and for ensuring food and environmental safety.

References

Application Note & Protocol: A Validated QuEChERS Method for the Determination of Methidathion in Produce

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the determination of methidathion, an organophosphate pesticide, in produce using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The described protocol is suitable for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and drug development. The method demonstrates excellent recovery and reproducibility, meeting the stringent requirements for pesticide residue analysis in food matrices. All quantitative data and experimental procedures are presented in a clear and structured format for ease of use and adaptation.

Introduction

This compound is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on crops such as fruits, vegetables, and nuts. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products to ensure consumer safety.[1] Accurate and reliable analytical methods are therefore essential for monitoring its presence in produce.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, first introduced by Anastassiades and Lehotay in 2003, has become a widely adopted sample preparation technique for multi-residue pesticide analysis in food.[2][3] This method involves a simple two-step process: an extraction and partitioning step using an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[1][4] This application note provides a detailed protocol for the extraction and cleanup of this compound from produce, optimized for subsequent GC-MS/MS analysis.

Chemical Properties of this compound

Understanding the chemical properties of this compound is crucial for developing an effective extraction and cleanup method.

PropertyValue
Chemical NameO,O-dimethyl-S-(2-methoxy-1,3,4-thiadiazol-5(4H)-onyl-(4)-methyl)-dithiophosphate
Molecular FormulaC6H11N2O4PS3
Molecular Weight302.3 g/mol
Physical StateWhite crystalline powder[5]
Water Solubility240 mg/L at 20°C[5]
LogP (octanol-water partition coefficient)2.2
StabilityRelatively stable in neutral and slightly acidic media; hydrolyzes in alkaline media.[5]

This compound's moderate polarity and solubility in organic solvents like acetonitrile (B52724) make it well-suited for the QuEChERS procedure. Its stability in acidic to neutral conditions informs the choice of buffering salts to maintain an appropriate pH during extraction.

Experimental Protocol

This protocol is based on the widely recognized AOAC Official Method 2007.01 and EN 15662, with modifications tailored for the analysis of this compound in produce with moderate water content and pigmentation, such as apples or bell peppers.

Materials and Reagents
  • Solvents: Acetonitrile (MeCN), HPLC or pesticide residue grade.

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate (B86180) dibasic sesquihydrate, sodium citrate tribasic dihydrate. Pre-packaged salt mixtures are recommended for convenience and consistency.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane), and anhydrous magnesium sulfate (MgSO₄). For produce with high chlorophyll (B73375) content (e.g., spinach, lettuce), graphitized carbon black (GCB) may be added, but its use should be evaluated carefully as it can retain planar pesticides.[1]

  • Standards: Certified reference standard of this compound.

  • Equipment: High-speed centrifuge, vortex mixer, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, analytical balance, volumetric flasks, pipettes, and a GC-MS/MS system.

Sample Preparation and Homogenization
  • Chop the produce sample into small pieces.

  • Homogenize a representative portion of the sample using a high-speed blender or food processor. For samples with low water content (<80%), add a calculated amount of deionized water to achieve a total water content of approximately 80-90%.[6]

  • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

Extraction and Partitioning
  • Add 10 mL of acetonitrile to the 50 mL tube containing the sample.

  • Add the appropriate internal standard solution.

  • Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer. This ensures thorough mixing of the sample with the extraction solvent.

  • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). The addition of salts induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer.[1]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clear separation of the upper acetonitrile layer from the aqueous and solid matrix layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • MgSO₄: Removes residual water from the extract.[7]

    • PSA: Removes organic acids, sugars, and some fatty acids.[1]

    • C18: Removes non-polar interferences such as fats and waxes.[1]

  • Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the final cleaned extract.

Final Extract Preparation
  • Transfer an aliquot of the cleaned extract into an autosampler vial.

  • Acidify the extract with a small amount of formic acid (e.g., 5 µL of 5% formic acid in acetonitrile per 1 mL of extract) to improve the stability of base-sensitive pesticides like this compound.

  • The sample is now ready for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides the high selectivity and sensitivity required for trace-level pesticide analysis.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 300°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
302 (Quantifier)851550
302 (Qualifier)1451050

Data Presentation and Performance

Method validation should be performed to assess linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ). Matrix-matched calibration standards are recommended to compensate for matrix effects.[8]

Table 1: Method Performance Data for this compound in Apple Matrix

ParameterResult
Linearity (R²) > 0.995
Spiking Level 10 µg/kg
Average Recovery (%) 95.2
RSD (%) (n=5) 4.8
LOD 1 µg/kg
LOQ 5 µg/kg

Recovery values should fall within the acceptable range of 70-120% with a relative standard deviation (RSD) of ≤ 20%.[9]

Diagrams

QuEChERS Workflow for this compound Analysis

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample (10g) add_acn 2. Add 10 mL Acetonitrile sample->add_acn shake1 3. Vortex (1 min) add_acn->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Vortex (1 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 transfer_extract 7. Transfer Acetonitrile Extract centrifuge1->transfer_extract Supernatant add_dspe 8. Add to d-SPE Tube transfer_extract->add_dspe shake3 9. Vortex (30s) add_dspe->shake3 centrifuge2 10. Centrifuge shake3->centrifuge2 final_extract 11. Final Clean Extract centrifuge2->final_extract Supernatant gcms 12. GC-MS/MS Analysis final_extract->gcms

Caption: QuEChERS experimental workflow for this compound analysis in produce.

Logical Relationship of QuEChERS Components

QuEChERS_Components cluster_step1 Step 1: Extraction & Partitioning cluster_step2 Step 2: d-SPE Cleanup Acetonitrile Acetonitrile Salts MgSO₄, NaCl, Citrate Buffers Acetonitrile->Salts Induces Phase Separation This compound This compound Salts->this compound Partition into Acetonitrile Sample Produce Matrix Sample->Acetonitrile Extraction of Analytes PSA Primary Secondary Amine (PSA) C18 C18 Sorbent Anhydrous_MgSO4 Anhydrous MgSO₄ Anhydrous_MgSO4->this compound Remains in Solution Extract Acetonitrile Extract Extract->PSA Removes Sugars, Acids Extract->C18 Removes Fats, Waxes Extract->Anhydrous_MgSO4 Removes Water

References

Solid-Phase Extraction for Enhanced Cleanup of Methidathion in Water Samples: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methidathion is an organophosphate insecticide and acaricide used to control a variety of pests on agricultural crops. Due to its potential toxicity and environmental persistence, the monitoring of this compound residues in water sources is of significant importance for environmental and public health. Solid-Phase Extraction (SPE) has emerged as a robust and efficient technique for the cleanup and preconcentration of pesticides from aqueous matrices. Compared to traditional liquid-liquid extraction, SPE offers numerous advantages, including reduced solvent consumption, higher sample throughput, and improved extract purity. This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The method described is based on established multi-residue analysis techniques and is suitable for researchers and scientists in environmental monitoring and food safety.

Data Presentation

The following table summarizes the quantitative data for the solid-phase extraction of this compound from water samples.

ParameterValueReference
SPE Sorbent C18 or Polymeric (e.g., Polystyrene-divinylbenzene)[1]
Sample Volume 500 mL[2]
Elution Solvent Dichloromethane (B109758) or Ethyl Acetate (B1210297)[2][3]
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)[1][3]

Experimental Protocols

This section outlines the detailed methodology for the solid-phase extraction of this compound from water samples, followed by GC-MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • SPE cartridges: C18 or polymeric reversed-phase (e.g., 500 mg, 6 mL)

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Sodium sulfate, anhydrous

  • Nitrogen gas, high purity

  • Water samples (collected in amber glass bottles and stored at 4°C)

2. Sample Preparation

If the water sample contains particulate matter, filter it through a 0.45 µm glass fiber filter prior to extraction. Allow samples to equilibrate to room temperature before processing.

3. Solid-Phase Extraction (SPE) Procedure

a. Cartridge Conditioning:

  • Pass 5 mL of dichloromethane through the SPE cartridge.

  • Follow with 5 mL of methanol.

  • Finally, equilibrate the cartridge with 5 mL of deionized water. Do not allow the sorbent bed to dry out.

b. Sample Loading:

  • Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

c. Sorbent Washing:

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.

d. Sorbent Drying:

  • Dry the sorbent bed under a gentle stream of nitrogen or under vacuum for 10-15 minutes to remove residual water.

e. Elution:

  • Elute the retained this compound from the cartridge with two 4 mL aliquots of dichloromethane or ethyl acetate. Collect the eluate in a clean collection tube.

f. Eluate Concentration and Reconstitution:

  • Dry the collected eluate by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of ethyl acetate or a suitable solvent for GC-MS analysis.

  • Vortex the reconstituted sample to ensure complete dissolution of the analyte.

  • Transfer the sample to an autosampler vial for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890N GC or equivalent

  • Mass Spectrometer: Agilent 5975 MS or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp to 160°C at 10°C/min, hold for 5 min

    • Ramp to 240°C at 3°C/min, hold for 18.5 min[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MSD Transfer Line: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Water Sample (500 mL) Filter Filter (0.45 µm) Sample->Filter if needed Condition 1. Cartridge Conditioning (Dichloromethane, Methanol, Water) Filter->Condition Load 2. Sample Loading (5-10 mL/min) Condition->Load Wash 3. Sorbent Washing (Deionized Water) Load->Wash Dry 4. Sorbent Drying (Nitrogen/Vacuum) Wash->Dry Elute 5. Elution (Dichloromethane or Ethyl Acetate) Dry->Elute Concentrate Eluate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution (1 mL Ethyl Acetate) Concentrate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Workflow for this compound Cleanup in Water Samples using SPE.

References

Application Notes and Protocols for Rapid Methidathion Screening using Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methidathion is an organophosphate insecticide and acaricide used to control a variety of insects and mites on a wide range of crops. Due to its potential toxicity, there is a growing need for rapid, sensitive, and cost-effective methods for the detection of this compound residues in environmental and food samples. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a powerful alternative to traditional chromatographic methods, providing high throughput and simple operation.[1][2] This document provides detailed application notes and protocols for the development of a competitive immunoassay for the rapid screening of this compound.

Principle of Competitive Immunoassay for this compound

The most common immunoassay format for small molecules like pesticides is the competitive ELISA.[3] In this format, there is a competition between the free this compound in the sample and a labeled this compound conjugate (e.g., enzyme-labeled) for a limited number of specific anti-Methidathion antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample. A darker color or higher signal indicates a lower concentration of the pesticide in the sample.[1]

Key Experimental Workflows

The development of a robust immunoassay for this compound involves several critical stages, from the synthesis of a unique hapten to the validation of the final assay. The overall workflow is depicted below.

Immunoassay_Development_Workflow cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Immunoassay Development Hapten Hapten Synthesis Immunogen Immunogen Conjugation (Hapten-Carrier Protein) Hapten->Immunogen Coating_Antigen Coating Antigen Conjugation (Hapten-Carrier Protein) Hapten->Coating_Antigen Immunization Immunization of Animals Immunogen->Immunization Optimization Assay Optimization (Checkerboard Titration) Coating_Antigen->Optimization Screening Screening & Selection (ELISA) Immunization->Screening Purification Antibody Purification Screening->Purification Purification->Optimization Validation Assay Validation (Sensitivity, Specificity, etc.) Optimization->Validation Hapten_Synthesis This compound This compound S P(OCH3)2 Intermediate Intermediate S P(OCH3)2 + Spacer Arm This compound->Intermediate Reaction with linker precursor Hapten This compound Hapten S P(OCH3)2 Spacer-COOH Intermediate->Hapten Functional group modification Competitive_ELISA cluster_0 Coating cluster_1 Competition cluster_2 Binding cluster_3 Detection A 1. Plate coated with This compound-OVA conjugate B 2. Add sample (containing free this compound) and anti-Methidathion antibody A->B C 3. Antibody binds to either free This compound or coated antigen B->C D 4. Add enzyme-linked secondary antibody C->D E 5. Add substrate and measure color D->E

References

Protocol for Methidathion residue analysis in fatty matrices like olive oil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methidathion is a non-systemic organophosphate insecticide and acaricide used to control a variety of insects and mites on crops such as fruits, vegetables, and nuts.[1][2] Due to its potential toxicity, regulatory bodies have established maximum residue limits (MRLs) for this compound in food products, including olive oil. The analysis of pesticide residues in high-fat matrices like olive oil presents significant analytical challenges due to the complex matrix, which can cause interferences and damage analytical equipment.[3][4][5] This application note details a robust and reliable method for the determination of this compound residues in olive oil using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis.

Challenges in Fatty Matrices

The high lipid content in olive oil can lead to several analytical issues, including:

  • Matrix Effects: Co-extracted fats can enhance or suppress the analyte signal in the mass spectrometer, leading to inaccurate quantification.[6]

  • Instrument Contamination: Lipids can contaminate the GC inlet, column, and detector, leading to poor chromatographic performance and instrument downtime.[4][5]

  • Low Recoveries: Lipophilic pesticides can be difficult to extract efficiently from the fatty matrix.

To overcome these challenges, a thorough sample cleanup is essential. The QuEChERS method, originally developed for fruits and vegetables, has been adapted for fatty matrices by incorporating specific cleanup steps to remove lipids.[3][6][7]

Experimental Protocol

This protocol is based on the widely used QuEChERS methodology, which involves an initial extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.

1. Materials and Reagents

  • Solvents: Acetonitrile (MeCN), n-Hexane, Ethyl Acetate (EtOAc) - all HPLC or pesticide residue grade.

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl).

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, and potentially enhanced lipid removal sorbents like EMR-Lipid.[6][8][9]

  • Standards: Certified reference standard of this compound.

  • Olive Oil: Blank olive oil sample for method validation and matrix-matched calibration.

2. Sample Preparation: Modified QuEChERS Protocol

  • Sample Weighing: Weigh 3 g of the homogenized olive oil sample into a 50 mL centrifuge tube.

  • Hydration: Add 7 mL of reagent water to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile (1% acetic acid can be added to improve the recovery of certain pesticides, though its specific impact on this compound should be verified).

    • Vortex the tube vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately vortex for another 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will separate the sample into three layers: an upper acetonitrile layer containing the pesticides, a middle olive oil layer, and a lower aqueous/solid layer.

  • Cleanup: Dispersive Solid-Phase Extraction (d-SPE)

    • Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile extract into a 15 mL centrifuge tube containing the d-SPE sorbents. For fatty matrices, a combination of 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 is a common starting point.[10] EMR-Lipid is also a highly effective, albeit more expensive, option for lipid removal.[6][8][9]

    • Vortex the tube for 1 minute.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Final Extract: The supernatant is the final extract. Take an aliquot for GC-MS/MS analysis. It may be necessary to add a small amount of a protectant like gulonolactone to improve the response of certain analytes.[11]

3. Instrumental Analysis: GC-MS/MS

  • Gas Chromatograph (GC): Agilent 7890 GC system or equivalent.

  • Mass Spectrometer (MS): Agilent 7000 Triple Quadrupole MS or equivalent.[12]

  • Column: Agilent J&W DB-35ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column.[11]

  • Injection: Pulsed splitless injection is recommended to enhance sensitivity.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperatures:

    • Inlet: 250 °C

    • Transfer Line: 280 °C

    • Oven Program: Start at 60°C, hold for 1-2 minutes, then ramp to 300°C. The specific ramp rates should be optimized for the separation of this compound from matrix interferences.

  • MS/MS Parameters: The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Specific precursor and product ions for this compound need to be determined by infusing a standard solution.

Data Presentation

The performance of the method should be validated according to SANCO/12682/2019 guidelines or other relevant regulatory standards. Key validation parameters are summarized in the table below. The values presented are typical for multi-residue methods in olive oil and may vary for this compound specifically.

ParameterTypical ValueDescription
Linearity (r²) >0.99The correlation coefficient of the calibration curve in the working range.
Limit of Detection (LOD) 0.003 - 0.01 mg/kgThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kgThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[12]
Recovery 70-120%The percentage of the analyte recovered from the spiked blank sample.[13]
Precision (RSD) <20%The relative standard deviation of replicate measurements, indicating the method's repeatability.[13]

Workflow Diagram

Methidathion_Analysis_Workflow Workflow for this compound Residue Analysis in Olive Oil cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis Sample 1. Weigh 3g Olive Oil Hydrate 2. Add 7mL Water Sample->Hydrate Extract 3. Add 10mL Acetonitrile, 4g MgSO4, 1g NaCl Hydrate->Extract Centrifuge1 4. Vortex & Centrifuge (≥4000 rpm, 5 min) Extract->Centrifuge1 Transfer 5. Take Aliquot of Acetonitrile Layer Centrifuge1->Transfer dSPE 6. Add d-SPE Sorbents (MgSO4, PSA, C18) Transfer->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 Final_Extract 8. Collect Supernatant Centrifuge2->Final_Extract GC_MSMS 9. GC-MS/MS Analysis (MRM Mode) Final_Extract->GC_MSMS Data_Processing 10. Data Processing & Quantification GC_MSMS->Data_Processing

Caption: Experimental workflow for this compound analysis.

The described QuEChERS-based method with d-SPE cleanup and GC-MS/MS analysis provides a sensitive and reliable approach for the determination of this compound residues in olive oil. The key to successful analysis in such a complex, high-fat matrix is an effective cleanup step to remove lipids, thereby minimizing matrix effects and ensuring the longevity of the analytical instrumentation. The use of advanced sorbents like EMR-Lipid can further enhance the cleanup efficiency.[6][8] Proper method validation is crucial to ensure the accuracy and reliability of the results.

References

Efficacy of Methidathion Against Resistant Insect Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the efficacy of Methidathion against insect strains that have developed resistance. This document includes quantitative data on resistance levels, detailed experimental protocols for assessing this compound efficacy, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound is an organophosphate insecticide that has been utilized for the control of a broad spectrum of sucking and chewing insects and mites on various crops.[1] As with many insecticides, the repeated use of this compound has led to the development of resistance in several insect populations, compromising its effectiveness.[2] Understanding the levels of resistance and the underlying mechanisms is crucial for developing effective resistance management strategies and for the discovery of novel insecticides.[3][4]

The primary mode of action for organophosphates like this compound is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the insect.[1] Resistance to this compound can arise through two principal mechanisms: alterations in the target site (AChE) that reduce its sensitivity to the insecticide, and enhanced metabolic detoxification of the insecticide by enzymes such as esterases and cytochrome P450 monooxygenases.[2]

Data Presentation: Efficacy of this compound Against Resistant Strains

The efficacy of an insecticide against resistant strains is typically quantified by determining the lethal concentration required to kill 50% of a population (LC50) and comparing it to the LC50 of a susceptible strain. The resulting ratio is known as the Resistance Ratio (RR).

Insect SpeciesStrainLC50 (ppm)Fold Resistance (RR)Associated Resistance Mechanism
Sweetpotato Whitefly (Bemisia tabaci)Selected Resistant Line 125.57.0Increased Esterase Activity
Sweetpotato Whitefly (Bemisia tabaci)Selected Resistant Line 231.48.6Increased Esterase Activity
Sweetpotato Whitefly (Bemisia tabaci)Unselected (Susceptible)3.651.0Baseline

Data synthesized from a study on this compound resistance in Bemisia tabaci.

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Determining this compound Susceptibility

This protocol is adapted from standard leaf-dip bioassay methods and is suitable for assessing the toxicity of this compound to foliage-feeding insects such as whiteflies, aphids, and mites.

Materials:

  • This compound (analytical grade)

  • Acetone (solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Host plant leaves (e.g., cotton, cabbage)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Micropipettes

  • Glass vials

  • Forceps

  • Stereomicroscope

  • Susceptible and suspected resistant insect strains

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Create a series of dilutions from the stock solution to achieve a range of at least five concentrations expected to cause between 10% and 90% mortality.

    • Incorporate a constant concentration of Triton X-100 (e.g., 0.01%) in the final aqueous dilutions to ensure even spreading on the leaf surface.

    • A control solution containing only distilled water and Triton X-100 should also be prepared.

  • Leaf Treatment:

    • Excise healthy, uniform-sized leaves from the host plant.

    • Individually dip each leaf into a test solution for 10-15 seconds with gentle agitation.

    • Allow the leaves to air-dry completely on a clean, non-absorbent surface for approximately 1-2 hours.

  • Insect Infestation:

    • Place a piece of moistened filter paper in the bottom of each Petri dish.

    • Carefully place a treated leaf, abaxial side up, into each Petri dish.

    • Transfer a known number of adult insects (e.g., 20-30) onto each treated leaf using a fine brush or aspirator.

    • Seal the Petri dishes with lids that have small ventilation holes.

  • Incubation and Mortality Assessment:

    • Incubate the Petri dishes at a constant temperature and photoperiod suitable for the test insect (e.g., 25 ± 1°C, 16:8 h L:D).

    • Assess mortality after a predetermined time interval (e.g., 24, 48, or 72 hours) under a stereomicroscope. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Perform probit analysis on the mortality data to determine the LC50 values and their 95% confidence intervals for both the susceptible and resistant strains.

    • Calculate the Resistance Ratio (RR) by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Protocol 2: Enzyme Activity Assays for Investigating Metabolic Resistance

These assays can be used to determine if increased activity of detoxification enzymes is contributing to this compound resistance.

A. Esterase Activity Assay:

  • Principle: Measures the hydrolysis of a substrate (e.g., α-naphthyl acetate) by esterases, resulting in a colored product that can be quantified spectrophotometrically.

  • Procedure:

    • Homogenize individual insects in phosphate (B84403) buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Add the supernatant to a solution containing α-naphthyl acetate (B1210297) and the dye Fast Blue B.

    • Incubate the reaction mixture.

    • Measure the absorbance at a specific wavelength (e.g., 600 nm) to quantify the product formed.

    • Compare the enzyme activity between resistant and susceptible strains.

B. Cytochrome P450 Monooxygenase Activity Assay:

  • Principle: A common method is the 7-ethoxycoumarin (B196162) O-deethylation (ECOD) assay, which measures the conversion of a non-fluorescent substrate to a fluorescent product.

  • Procedure:

    • Prepare insect microsomes from the abdomen or whole body.

    • Incubate the microsomes with 7-ethoxycoumarin and NADPH (a required cofactor).

    • Stop the reaction and measure the fluorescence of the product (7-hydroxycoumarin).

    • Compare the P450 activity between resistant and susceptible strains.

Visualizations

Signaling Pathways and Experimental Workflows

Methidathion_Detoxification_Pathway cluster_entry Phase I: Functionalization cluster_conjugation Phase II: Conjugation cluster_export Phase III: Export This compound This compound P450s Cytochrome P450s (Oxidation) This compound->P450s Esterases Esterases (Hydrolysis) This compound->Esterases Metabolite1 Oxidized Metabolite P450s->Metabolite1 Metabolite2 Hydrolyzed Metabolite Esterases->Metabolite2 GSTs Glutathione S-Transferases (GSTs) Metabolite1->GSTs Metabolite2->GSTs Conjugate Conjugated Metabolite (Water-soluble) GSTs->Conjugate ABC_transporters ABC Transporters Conjugate->ABC_transporters Excretion Excretion ABC_transporters->Excretion

Caption: Metabolic detoxification pathway of this compound in insects.

Experimental_Workflow cluster_strains Insect Strains cluster_bioassay Bioassay cluster_analysis Data Analysis cluster_mechanism Mechanism Investigation Susceptible Susceptible Strain Bioassay Leaf-Dip Bioassay with This compound Concentrations Susceptible->Bioassay Enzyme_Assay Enzyme Activity Assays (Esterases, P450s) Susceptible->Enzyme_Assay Resistant Resistant Strain Resistant->Bioassay Resistant->Enzyme_Assay Mortality Mortality Assessment Bioassay->Mortality LC50 LC50 Determination (Probit Analysis) Mortality->LC50 RR Calculate Resistance Ratio (RR) LC50->RR Mechanism_ID Identify Resistance Mechanism RR->Mechanism_ID Enzyme_Assay->Mechanism_ID

Caption: Experimental workflow for assessing this compound efficacy and resistance mechanisms.

References

Methidathion: Application Notes and Protocols for Formulation Development and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and stability testing of formulations containing Methidathion, an organophosphate insecticide. The following sections detail the chemical properties of this compound, provide starting point formulations for common preparation types, and outline rigorous protocols for stability assessment to ensure product quality and efficacy.

This compound: Properties and Characteristics

This compound is a non-systemic insecticide and acaricide with contact and stomach action.[1] It functions as an acetylcholinesterase (AChE) inhibitor.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name S-((5-Methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate[2]
CAS Number 950-37-8[2]
Molecular Formula C6H11N2O4PS3[2]
Molecular Weight 302.3 g/mol [2]
Appearance Colorless crystals[2]
Melting Point 39-40 °C
Vapor Pressure 3.37 x 10-6 mm Hg at 25 °C[2]
Solubility Readily soluble in benzene, acetone, methanol, xylene; sparingly soluble in water.[2]
Stability Relatively stable in neutral or slightly acidic media. Less stable in strongly acidic or alkaline conditions.[2]

Formulation Development

The choice of formulation for an active pharmaceutical ingredient (API) like this compound depends on its intended use, application method, and the physicochemical properties of the API.[3] Two common formulation types for insecticides are Emulsifiable Concentrates (EC) and Wettable Powders (WP).[3]

Emulsifiable Concentrate (EC) Formulation

EC formulations are solutions of the active ingredient in a water-immiscible solvent with emulsifiers. When diluted with water, they form a stable emulsion for spraying.[4][5]

Table 2: Example Starting Formulation for a this compound 40% EC

ComponentFunctionExample Concentration (% w/w)
This compound (95% technical grade)Active Ingredient42.1
Aromatic Solvent (e.g., Xylene, Solvesso™ 150)Solvent47.9
Anionic Emulsifier (e.g., Calcium dodecylbenzenesulfonate)Emulsifier5.0
Non-ionic Emulsifier (e.g., Ethoxylated castor oil)Emulsifier5.0

Experimental Protocol for Laboratory-Scale Preparation of this compound EC

  • Preparation of the Solvent-Emulsifier Blend: In a suitable glass beaker, combine the aromatic solvent, anionic emulsifier, and non-ionic emulsifier.

  • Dissolution of Active Ingredient: While stirring with a magnetic stirrer, slowly add the technical-grade this compound to the solvent-emulsifier blend.

  • Homogenization: Continue stirring until the this compound is completely dissolved and the solution is clear and homogenous.

  • Quality Control: Perform initial quality control tests, including appearance, pH, and active ingredient content.

Wettable Powder (WP) Formulation

WP formulations are dry powders that are mixed with water to form a suspension for spraying. They consist of the active ingredient, a carrier, a wetting agent, and a dispersing agent.[3][6]

Table 3: Example Starting Formulation for a this compound 50% WP

ComponentFunctionExample Concentration (% w/w)
This compound (95% technical grade)Active Ingredient52.6
Kaolin (B608303) ClayCarrier/Diluent40.4
Sodium LignosulfonateDispersing Agent5.0
Sodium Lauryl SulfateWetting Agent2.0

Experimental Protocol for Laboratory-Scale Preparation of this compound WP

  • Pre-milling of Active Ingredient: If necessary, pre-grind the technical-grade this compound to a smaller particle size.

  • Blending: In a suitable blender, combine the this compound, kaolin clay, sodium lignosulfonate, and sodium lauryl sulfate.

  • Milling: Mill the blended powder using an air mill or a hammer mill to achieve a fine, homogenous powder with a particle size typically below 40 µm.

  • Quality Control: Perform initial quality control tests, including appearance, wettability, suspensibility, and active ingredient content.

Stability Testing

Stability testing is crucial to determine the shelf-life of a pesticide formulation under various environmental conditions.[7] Both accelerated and long-term stability studies are recommended.

Stability Testing Protocol

This protocol is based on guidelines from the US EPA and the International Council for Harmonisation (ICH).[7]

Table 4: Stability Testing Conditions

Study TypeStorage ConditionsDurationTesting Frequency
Accelerated 54 ± 2 °C14 daysDay 0, Day 14
Long-Term 25 ± 2 °C / 60 ± 5% RH1 year (or longer)0, 3, 6, 9, 12 months
Long-Term 30 ± 2 °C / 65 ± 5% RH1 year (or longer)0, 3, 6, 9, 12 months

Experimental Protocol for Stability Study

  • Sample Preparation: Package the this compound formulation in the proposed commercial packaging.

  • Storage: Place the packaged samples in stability chambers maintained at the conditions specified in Table 4.

  • Sample Withdrawal: At each time point, withdraw samples for analysis.

  • Analysis: Analyze the samples for the parameters listed in Table 5.

Table 5: Parameters to be Evaluated During Stability Testing

ParameterTest MethodAcceptance Criteria
Appearance Visual InspectionNo significant change in color, odor, or physical state.
Assay of Active Ingredient Validated Stability-Indicating HPLC Method90-110% of the initial concentration.
Degradation Products Validated Stability-Indicating HPLC MethodSpecified limits for known and unknown degradation products.
pH (for aqueous formulations) pH meterWithin specified range.
Emulsion Stability (for EC) CIPAC MT 36No significant creaming, sedimentation, or oiling after 2 hours.
Suspensibility (for WP) CIPAC MT 15Minimum of 80% of the active ingredient remains in suspension after 30 minutes.
Wettability (for WP) CIPAC MT 53Complete wetting in less than 1 minute.

Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[7] For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable.

Potential Degradation Pathways of this compound

This compound can degrade through several pathways, including hydrolysis, photolysis, and thermal degradation.

  • Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, especially under alkaline conditions.[2] Major hydrolytic products can include dimethyl phosphorothioate (B77711) and dimethyl phosphate.[2]

  • Photodegradation: Exposure to light can lead to the formation of photodegradation products. For similar organophosphates, this can involve oxidation and rearrangement reactions.

  • Thermal Degradation: High temperatures can cause the decomposition of this compound, potentially leading to the formation of various by-products.[8][9]

Proposed Stability-Indicating HPLC Method

Table 6: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 254 nm
Analytical Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10]

Table 7: Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).The method should resolve this compound from all degradation products and excipients. Peak purity should be demonstrated.
Linearity Analyze a minimum of 5 concentrations across the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze 6 replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (typically 10:1).
Robustness Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in method parameters.

Visualizations

FormulationDevelopmentWorkflow cluster_formulation Formulation Development cluster_stability Stability Testing cluster_method Analytical Method API This compound API LabScale Laboratory-Scale Formulation API->LabScale Excipients Excipients (Solvents, Carriers, Surfactants) Excipients->LabScale QC1 Initial Quality Control LabScale->QC1 StabilityChambers Stability Chambers QC1->StabilityChambers Packaged Formulation Analysis Analysis at Time Points StabilityChambers->Analysis Data Data Evaluation Analysis->Data MethodDev Method Development (HPLC) Analysis->MethodDev MethodVal Method Validation Data->MethodVal MethodDev->MethodVal StabilityTestingProtocol cluster_conditions Storage Conditions start Start Stability Study package Package Formulation start->package storage Place in Stability Chambers package->storage withdraw Withdraw Samples at Time Points storage->withdraw accelerated Accelerated: 54°C storage->accelerated longterm Long-Term: 25°C/60%RH or 30°C/65%RH storage->longterm analyze Analyze Samples withdraw->analyze evaluate Evaluate Data analyze->evaluate end End of Study evaluate->end MethidathionDegradation cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound C6H11N2O4PS3 hydrolysis Hydrolysis This compound->hydrolysis photolysis Photolysis This compound->photolysis thermal Thermal Degradation This compound->thermal dp1 Dimethyl Phosphorothioate hydrolysis->dp1 dp2 Dimethyl Phosphate hydrolysis->dp2 dp3 5-Methoxy-1,3,4-thiadiazol-2-one hydrolysis->dp3 dp4 Other Related Substances photolysis->dp4 thermal->dp4

References

Application Note and Protocol: In Vitro Acetylcholinesterase Inhibition Assay for Methidathion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the synaptic signal.[1][2] Organophosphate compounds, such as the insecticide Methidathion, are potent inhibitors of AChE.[1][3] Inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junction, causing overstimulation of muscles, which can result in paralysis and, in severe cases, death.[2][4] Therefore, the in vitro acetylcholinesterase inhibition assay is a vital tool for screening and characterizing potential neurotoxic compounds and for the development of novel therapeutics for neurological disorders like Alzheimer's disease.[3][4]

This application note provides a detailed protocol for determining the inhibitory activity of this compound on acetylcholinesterase in vitro using the colorimetric method developed by Ellman.[5][6] The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921), with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[6][7]

Principle of the Assay

The enzymatic activity of acetylcholinesterase is measured by monitoring the increase in absorbance at 412 nm. In the presence of an inhibitor like this compound, the rate of the enzymatic reaction decreases, leading to a reduction in the rate of color formation. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Quantitative Data Summary

The inhibitory potency of this compound and its active metabolite, the oxygen analogue, against acetylcholinesterase is summarized in the table below. This data is crucial for determining the appropriate concentration range for the inhibitor in the assay.

CompoundIC50 (Molar Concentration)IC10 (Molar Concentration)Source
This compound> 10⁻⁴-[8]
This compound-oxygen analogue5.4 x 10⁻⁷-[8]
This compound (oxidized)3 x 10⁻⁸ (IC50)3 x 10⁻⁹ (IC10)[9][10]

Note: this compound itself is a weak inhibitor and requires metabolic activation to its oxygen analogue to become a potent inhibitor.[1] For in vitro assays, using the oxidized form of this compound is often preferred to observe significant inhibition.[9][10]

Experimental Protocols

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

Required Materials
  • Reagents:

    • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[11][12]

    • Acetylthiocholine iodide (ATCI) or chloride (ATCC)[10][12]

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)[10]

    • This compound

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)[10]

    • Solvent for this compound (e.g., DMSO or ethanol)

  • Equipment:

    • 96-well microplate reader capable of measuring absorbance at 412 nm[7]

    • Multichannel pipette

    • Incubator set to 25°C or 37°C

    • Microplates (96-well, flat-bottom, clear)[7]

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot. A typical final concentration is around 0.1 U/mL.

  • ATCI Solution (10 mM): Dissolve acetylthiocholine iodide in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh daily.[5]

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM. Protect this solution from light.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. From this stock, prepare serial dilutions to obtain the desired final concentrations for the assay. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

Assay Procedure
  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 50 µL DTNB

    • Control (No Inhibitor): 100 µL Phosphate Buffer + 50 µL AChE Solution + 50 µL DTNB

    • Inhibitor Wells: 100 µL this compound solution (at various concentrations) + 50 µL AChE Solution + 50 µL DTNB

  • Pre-incubation: Add the respective components (buffer, this compound/buffer, and AChE solution) to the wells of the 96-well plate. Mix gently and pre-incubate the plate at the desired temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.[9][10]

  • Initiate Reaction: To start the reaction, add 50 µL of the ATCI solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes. The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear phase of the absorbance curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of this compound.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this curve using non-linear regression analysis.

Visualizations

Signaling Pathway and Inhibition Mechanism

cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine (Neurotransmitter) ACh_Receptor Postsynaptic Receptor Acetylcholine->ACh_Receptor Binds to receptor, initiates signal Inactive_AChE Inactive AChE AChE Acetylcholinesterase (AChE) AChE->Acetylcholine Hydrolyzes This compound This compound (Organophosphate) This compound->AChE Irreversibly Inhibits

Caption: Acetylcholinesterase signaling and inhibition by this compound.

Experimental Workflow

cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measurement 3. Measurement & Analysis Reagents Prepare Reagents: AChE, DTNB, ATCI, This compound dilutions Add_Reagents Add Buffer, AChE, and this compound/Buffer Reagents->Add_Reagents Preincubation Pre-incubate for 15 min Add_Reagents->Preincubation Add_Substrate Add ATCI Substrate Preincubation->Add_Substrate Read_Absorbance Read Absorbance at 412 nm (Kinetic Mode) Add_Substrate->Read_Absorbance Calculate_Rate Calculate Reaction Rates Read_Absorbance->Calculate_Rate Calculate_Inhibition % Inhibition Calculation Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Metabolomics Approach to Study Methidathion Exposure in Fish: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The application of metabolomics in ecotoxicology offers a powerful lens to understand the systemic effects of environmental contaminants like methidathion on aquatic organisms. This compound, an organophosphate pesticide, is a known neurotoxin that primarily acts by inhibiting acetylcholinesterase (AChE). However, its toxicity extends beyond neurotoxicity, inducing a cascade of metabolic perturbations that can be comprehensively profiled using metabolomics. This approach allows for a holistic view of the biochemical alterations in fish exposed to this compound, providing insights into the mechanisms of toxicity and identifying potential biomarkers of exposure and effect.

A key study by Lee et al. (2015) utilized ¹H-NMR-based metabolomics to investigate the toxic effects of this compound on zebrafish (Danio rerio) and Chinese bleak (Aphyocypris chinensis). The findings revealed that even at low concentrations, this compound significantly altered the metabolic profiles of the fish.[1] The primary metabolic disturbances were observed in four key areas:

  • Neurotransmitter Balance: As an anti-acetylcholinesterase insecticide, this compound disrupts the normal cycling of acetylcholine (B1216132). Metabolomic analysis revealed shifts in the correlations of metabolites associated with neurotransmitter balance, such as choline (B1196258), acetate (B1210297), and betaine (B1666868), indicating a clear signature of acetylcholinesterase-specific toxicity.[1]

  • Energy Metabolism: Exposure to this compound was found to impact energy metabolism pathways. This is a common response to toxicant-induced stress, as the organism reallocates energy resources to cope with the chemical insult.

  • Oxidative Stress: The study indicated that this compound induces oxidative stress in fish.[1] This is a well-documented effect of many pesticides, where the generation of reactive oxygen species (ROS) overwhelms the antioxidant defense systems of the organism, leading to cellular damage.

  • Muscle Maintenance: Alterations in metabolites related to muscle maintenance were also observed, suggesting that this compound may have catabolic effects on muscle tissue.[1]

The use of metabolomics in this context is invaluable for drug development professionals, as it provides a detailed understanding of the off-target effects of compounds and can aid in the development of safer alternatives. For researchers and scientists, this approach offers a sensitive tool for environmental monitoring and risk assessment, enabling the detection of sublethal toxic effects before they manifest at higher levels of biological organization.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the ¹H-NMR-based metabolomic study by Lee et al. (2015) on the effects of this compound exposure in fish. The study reported changes in the Pearson correlation between specific metabolites rather than fold changes of individual metabolites.

Metabolic AreaKey MetabolitesObserved Change in Correlation with this compound ExposureImplicationReference
Neurotransmitter Balance Choline, Acetate, BetaineThe positive correlations observed between choline with acetate and betaine in the control group were shifted to null correlations in the this compound-treated group.Disruption of acetylcholine metabolism, indicative of acetylcholinesterase inhibition.[1]
Energy Metabolism Not specifiedAltered patterns of whole-body metabolites.Disruption of normal energy production and utilization pathways.[1]
Oxidative Stress Not specifiedAltered patterns of whole-body metabolites.Induction of oxidative stress, leading to potential cellular damage.[1]
Muscle Maintenance Not specifiedAltered patterns of whole-body metabolites.Potential for muscle breakdown or impaired muscle function.[1]

Experimental Protocols

Detailed methodologies for key experiments in a metabolomics study of this compound exposure in fish are provided below. These protocols are based on established methods and can be adapted for different analytical platforms.

Protocol 1: ¹H-NMR-Based Metabolomics of Fish Tissue

This protocol is adapted from the methodology used by Lee et al. (2015) for the analysis of whole-body fish tissue.[1]

1. Sample Collection and Preparation: a. Expose fish (e.g., Zebrafish) to the desired concentrations of this compound and a control group to clean water. b. After the exposure period, euthanize the fish by placing them in an ice-water slurry. c. Weigh the whole fish and immediately freeze them in liquid nitrogen to quench metabolic activity. d. Store samples at -80°C until extraction.

2. Metabolite Extraction: a. Homogenize the whole frozen fish tissue using a mortar and pestle cooled with liquid nitrogen or a bead beater. b. Extract metabolites using a two-phase solvent system of chloroform, methanol (B129727), and water (2:1:1, v/v/v). c. Add the extraction solvent to the homogenized tissue, vortex vigorously for 1 minute, and incubate on ice for 15 minutes. d. Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to separate the polar (methanol/water) and non-polar (chloroform) phases. e. Carefully collect the upper aqueous phase (containing polar metabolites) and transfer it to a new microcentrifuge tube. f. Lyophilize the aqueous extract to dryness.

3. NMR Sample Preparation and Analysis: a. Reconstitute the dried extract in a D₂O-based buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) containing a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP). b. Vortex the sample and centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any insoluble material. c. Transfer the supernatant to a 5 mm NMR tube. d. Acquire ¹H-NMR spectra using a high-resolution NMR spectrometer (e.g., 600 MHz or higher). e. Use a standard one-dimensional pulse sequence with water suppression, such as the Carr-Purcell-Meiboom-Gill (CPMG) sequence, to attenuate signals from macromolecules.

4. Data Analysis: a. Process the raw NMR data (phasing, baseline correction, and referencing to the internal standard). b. Integrate the spectra and perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA)) to identify metabolites that differ significantly between the control and this compound-exposed groups. c. Identify the discriminating metabolites using spectral databases (e.g., HMDB, BMRB) and 2D-NMR experiments (e.g., COSY, HSQC).

Protocol 2: LC-MS-Based Metabolomics of Fish Liver

This protocol provides a general workflow for the analysis of fish liver tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Collection and Preparation: a. Following exposure, euthanize the fish and dissect the liver on a cold surface. b. Immediately snap-freeze the liver tissue in liquid nitrogen and store it at -80°C.

2. Metabolite Extraction: a. Weigh the frozen liver tissue (typically 20-50 mg). b. Homogenize the tissue in a pre-chilled solvent mixture, such as 80% methanol, using a bead beater or a Dounce homogenizer. c. Incubate the homogenate at -20°C for 30 minutes to precipitate proteins. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and transfer it to a new tube. f. Dry the supernatant using a vacuum concentrator.

3. LC-MS Analysis: a. Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol). b. Centrifuge to remove any remaining particulates and transfer the supernatant to an autosampler vial. c. Inject the sample onto a suitable LC column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites). d. Elute the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). e. Detect the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

4. Data Analysis: a. Process the raw LC-MS data using software such as XCMS or MZmine for peak picking, alignment, and integration. b. Perform statistical analysis to identify features that are significantly different between the experimental groups. c. Identify the significant features by matching their accurate mass and fragmentation patterns (MS/MS) to metabolite databases (e.g., METLIN, KEGG).

Protocol 3: GC-MS-Based Metabolomics of Fish Plasma

This protocol outlines the general steps for analyzing fish plasma using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Collection: a. Anesthetize the fish and collect blood from the caudal vein using a heparinized syringe. b. Centrifuge the blood at 3,000 x g for 10 minutes at 4°C to separate the plasma. c. Collect the plasma and store it at -80°C.

2. Metabolite Extraction and Derivatization: a. Thaw the plasma on ice and precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile). b. Vortex and centrifuge to pellet the proteins. c. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or in a vacuum concentrator. d. Derivatize the dried metabolites to make them volatile for GC analysis. A common two-step derivatization involves methoximation followed by silylation.

3. GC-MS Analysis: a. Inject the derivatized sample into a GC-MS system equipped with a suitable column (e.g., a DB-5ms column). b. Use a temperature gradient to separate the metabolites. c. Detect the separated metabolites using the mass spectrometer.

4. Data Analysis: a. Process the chromatograms to identify and quantify the peaks. b. Identify the metabolites by comparing their retention times and mass spectra to a reference library (e.g., NIST, Fiehn). c. Perform statistical analysis to identify significant changes in metabolite levels.

Visualizations

Experimental Workflow

experimental_workflow cluster_exposure Exposure Phase cluster_sampling Sample Collection cluster_analysis Metabolomics Analysis Fish_Acclimation Fish_Acclimation Methidathion_Exposure Methidathion_Exposure Fish_Acclimation->Methidathion_Exposure Control_Group Control_Group Methidathion_Exposure->Control_Group Euthanasia Euthanasia Methidathion_Exposure->Euthanasia Tissue_Dissection Tissue_Dissection Euthanasia->Tissue_Dissection Snap_Freezing Snap_Freezing Tissue_Dissection->Snap_Freezing Metabolite_Extraction Metabolite_Extraction Snap_Freezing->Metabolite_Extraction Instrumental_Analysis Instrumental_Analysis Metabolite_Extraction->Instrumental_Analysis Data_Processing Data_Processing Instrumental_Analysis->Data_Processing Statistical_Analysis Statistical_Analysis Data_Processing->Statistical_Analysis Pathway_Analysis Pathway_Analysis Statistical_Analysis->Pathway_Analysis Biological_Interpretation Biological_Interpretation Pathway_Analysis->Biological_Interpretation

Caption: A generalized workflow for a metabolomics study on this compound exposure in fish.

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis ACh_Receptor Postsynaptic Receptor Acetylcholine->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse This compound This compound This compound->AChE Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound in a cholinergic synapse.

Signaling Pathway: Oxidative Stress Induction

Oxidative_Stress This compound This compound Exposure Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Antioxidants Antioxidant Defense (e.g., GSH, SOD, CAT) Antioxidants->ROS Neutralization Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Damage->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Cellular_Dysfunction Cellular Dysfunction Lipid_Peroxidation->Cellular_Dysfunction Protein_Oxidation->Cellular_Dysfunction DNA_Damage->Cellular_Dysfunction

Caption: Pathway of this compound-induced oxidative stress in fish cells.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of Methidathion in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the gas chromatography (GC) analysis of Methidathion. The following question-and-answer format directly addresses common issues to help you resolve them efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, broad peaks) for this compound in GC analysis?

Poor peak shape for this compound, an organophosphate pesticide, is often attributed to its active nature, making it susceptible to interactions with the GC system. The most common causes include:

  • Active Sites in the GC Inlet: The heated inlet is a primary area where active compounds like this compound can interact with silanol (B1196071) groups on the surface of the glass liner, leading to peak tailing and loss of response.[1][2][3] Contamination from previous injections can also create active sites.[4]

  • Column Contamination or Degradation: Accumulation of non-volatile matrix components at the head of the analytical column can create active sites, causing peak distortion.[5][6] Over time, the stationary phase of the column can degrade, especially at high temperatures, leading to poor peak shape.

  • Improper GC Method Parameters: Suboptimal parameters such as incorrect inlet temperature, oven temperature program, or carrier gas flow rate can lead to poor vaporization, band broadening, and consequently, poor peak shape.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak fronting.[7]

  • Solvent-Phase Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion, particularly for early eluting peaks.[4][7]

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing is the most common peak shape issue for active compounds like this compound. Here’s a systematic approach to address it:

  • Check the Inlet Liner: The inlet liner is the first point of contact for your sample and a frequent source of activity.

    • Use a Deactivated Liner: Always use a high-quality, deactivated inlet liner.[8][9] Consider liners with a taper at the bottom to help focus the sample onto the column.

    • Replace the Liner: If you suspect the liner is contaminated or its deactivation has worn off, replace it with a new, deactivated one. It is often more cost-effective and reliable than cleaning and re-deactivating old liners.[1]

  • Perform Inlet Maintenance: Regularly replace the septum and clean the inlet body to prevent the buildup of contaminants that can cause peak tailing.[4]

  • Column Maintenance:

    • Trim the Column: If the front end of your column is contaminated, trimming 15-20 cm from the inlet side can restore peak shape.[6]

    • Condition the Column: Properly conditioning the column according to the manufacturer's instructions can help remove contaminants and ensure a stable baseline.

  • Optimize GC Parameters:

    • Increase Inlet Temperature: A higher inlet temperature can sometimes reduce interaction time and improve peak shape, but be cautious of thermal degradation of this compound.

    • Check Carrier Gas Flow: Ensure the carrier gas flow rate is optimal for your column dimensions and analysis time.

Q3: What type of GC column is best for this compound analysis?

The choice of GC column is critical for achieving good peak shape and resolution. For organophosphate pesticides like this compound, a mid-polarity column is often a good choice.

  • Recommended Phases: A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a robust and widely used stationary phase for pesticide analysis, including this compound.[5][10][11] For improved inertness, consider using an "Ultra Inert" or similarly designated column.

  • Column Dimensions: A standard column dimension of 30 m x 0.25 mm ID with a 0.25 µm film thickness is a good starting point for most applications.[11]

Q4: Can the injection technique affect the peak shape of this compound?

Yes, the injection technique plays a significant role.

  • Splitless Injection: This is a common technique for trace analysis. However, it is more susceptible to issues related to inlet activity and solvent effects.

  • Pulsed Splitless Injection: A pressure pulse at the beginning of the injection can help to rapidly transfer the sample to the column, minimizing interactions in the inlet and improving peak shape.

  • Solvent Effect: In splitless injection, the initial oven temperature should be set below the boiling point of the solvent to ensure proper solvent trapping and focusing of the analytes at the head of the column. An incorrect initial temperature can lead to broad or split peaks.[4]

Recommended GC Parameters for this compound Analysis

The following table summarizes typical GC parameters for the analysis of organophosphate pesticides, including this compound. These should be considered as a starting point and may require optimization for your specific instrument and application.

ParameterAgilent J&W HP-5ms UI[5]Varian VF 5ms[12]Agilent J&W DB-5Q[10]
Column 30 m x 0.25 mm, 0.25 µm30 m x 0.25 mm ID30 m x 0.25 mm, 0.25 µm
Inlet Mode Split/SplitlessSplit/SplitlessSplit/Splitless
Inlet Temperature 250 °C250 °C280 °C
Injection Volume 1 µLNot Specified1 µL
Carrier Gas HeliumHeliumHelium
Flow Rate 1.2 mL/min (constant flow)Not Specified1.2 mL/min (constant flow)
Oven Program 70 °C (2 min hold), then 25 °C/min to 150 °C (0 min hold), then 3 °C/min to 200 °C (0 min hold), then 8 °C/min to 280 °C (10 min hold)Not Specified70 °C (1 min hold), then 50 °C/min to 180 °C (0 min hold), then 15 °C/min to 310 °C (5 min hold)
Detector Mass Spectrometer (MS)Mass Spectrometer (MS)Mass Spectrometer (MS)
MS Source Temp 230 °C200 °C300 °C
MS Quad Temp 150 °CNot Specified150 °C

Experimental Protocol: Inlet Liner Deactivation

While commercially available deactivated liners are recommended, if you need to deactivate a liner in-house, follow this general protocol. Caution: This procedure involves hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Glass inlet liners

  • Detergent solution

  • Methanol (B129727)

  • Deionized water

  • 25% Hydrochloric acid (HCl)

  • 5% Dimethyldichlorosilane (DMDCS) in methylene (B1212753) chloride (prepare fresh daily)

  • Methylene chloride

  • Nitrogen gas

  • Oven

Procedure:

  • Cleaning: a. Thoroughly clean the liner with a detergent solution and a brush. b. Rinse with deionized water. c. Rinse with methanol. d. Soak the liner in 25% HCl overnight to remove any metal oxides. e. Rinse thoroughly with deionized water and dry completely in an oven.

  • Deactivation: a. Immerse the clean, dry liner in a freshly prepared 5% DMDCS solution in methylene chloride for 15-30 minutes.[13] b. Remove the liner from the DMDCS solution and immediately rinse it with methylene chloride to remove excess reagent.[13] It is crucial to minimize exposure to atmospheric moisture at this stage.[13] c. Immerse the liner in methanol for 15-30 minutes to cap any unreacted silanol groups.[13] d. Drain the methanol and thoroughly dry the liner under a stream of nitrogen gas.[13] e. Place the liner in an oven at a low temperature (e.g., 70 °C) until completely dry.[13]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape of this compound.

TroubleshootingWorkflow Troubleshooting Poor Peak Shape of this compound start Poor this compound Peak Shape (Tailing, Fronting, Broad) check_liner Is the inlet liner new and deactivated? start->check_liner replace_liner Replace with a new, deactivated liner. check_liner->replace_liner No check_maintenance When was the last inlet maintenance? (Septum, O-ring, Gold Seal) check_liner->check_maintenance Yes replace_liner->check_maintenance perform_maintenance Perform routine inlet maintenance. check_maintenance->perform_maintenance Overdue check_column Is the column old or contaminated? check_maintenance->check_column Recent perform_maintenance->check_column trim_column Trim 15-20 cm from the front of the column. check_column->trim_column Yes check_parameters Are GC parameters optimized? (Inlet temp, oven program, flow rate) check_column->check_parameters No trim_column->check_parameters optimize_parameters Systematically optimize GC method parameters. check_parameters->optimize_parameters No check_concentration Is the peak fronting? check_parameters->check_concentration Yes optimize_parameters->check_concentration dilute_sample Dilute the sample. check_concentration->dilute_sample Yes good_peak Good Peak Shape Achieved check_concentration->good_peak No dilute_sample->good_peak

Caption: A flowchart for troubleshooting poor this compound peak shape.

References

Technical Support Center: Optimizing Methidathion Extraction from Clay Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the extraction of Methidathion from clay soil. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction recovery and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from clay soil challenging?

A1: Clay soils present a significant challenge for pesticide extraction due to their composition. The high content of clay minerals and organic matter provides a large surface area with numerous active sites where pesticides like this compound can be strongly adsorbed.[1] This strong binding makes it difficult to achieve complete extraction, often resulting in low recovery rates.

Q2: Which extraction method is most suitable for this compound in clay soil?

A2: The choice of extraction method depends on laboratory resources, sample throughput requirements, and desired analytical sensitivity.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a highly recommended starting point due to its efficiency, low solvent consumption, and effectiveness for a wide range of pesticides.[2][3]

  • Ultrasound-Assisted Extraction (UAE) offers a faster alternative to traditional methods and has shown good recovery for many pesticides.[4]

  • Soxhlet extraction is a classic and exhaustive technique, often used as a benchmark, but it is more time-consuming and requires larger solvent volumes.

Q3: How does the pH of the soil and extraction solvent affect this compound recovery?

A3: The pH can influence the chemical form of this compound and the surface charge of clay particles, thereby affecting adsorption and extraction efficiency. While this compound is relatively stable, extreme pH conditions should be avoided during extraction to prevent degradation. For organophosphate pesticides, maintaining a neutral to slightly acidic pH is generally advisable.

Q4: What is the role of the cleanup step, and is it always necessary?

A4: The cleanup step is crucial for removing co-extracted matrix components from the soil extract, such as humic substances and lipids. These interferences can negatively impact chromatographic analysis, leading to matrix effects (signal suppression or enhancement) and reduced instrument sensitivity.[5] For complex matrices like clay soil, a cleanup step, such as dispersive solid-phase extraction (d-SPE) in the QuEChERS method, is highly recommended to ensure accurate and reproducible results.

Troubleshooting Guide: Low this compound Recovery

Low recovery of this compound from clay soil is a common problem. This guide provides a systematic approach to diagnose and resolve potential issues.

// Nodes start [label="Low this compound Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_extraction [label="Review Extraction Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; check_cleanup [label="Evaluate Cleanup Step", fillcolor="#FBBC05", fontcolor="#202124"]; check_analysis [label="Assess Analytical Method", fillcolor="#FBBC05", fontcolor="#202124"];

// Extraction Issues solvent [label="Inadequate Solvent Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; agitation [label="Insufficient Agitation/Time", fillcolor="#F1F3F4", fontcolor="#202124"]; hydration [label="Poor Sample Hydration", fillcolor="#F1F3F4", fontcolor="#202124"];

// Cleanup Issues sorbent [label="Incorrect Sorbent in d-SPE", fillcolor="#F1F3F4", fontcolor="#202124"]; analyte_loss [label="Analyte Loss During Cleanup", fillcolor="#F1F3F4", fontcolor="#202124"];

// Analysis Issues matrix_effects [label="Matrix Effects (Ion Suppression/Enhancement)", fillcolor="#F1F3F4", fontcolor="#202124"]; degradation [label="Analyte Degradation in Inlet", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions solve_solvent [label="Use a more polar solvent or a solvent mixture (e.g., Acetonitrile (B52724), Acetone/Hexane).", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_agitation [label="Increase shaking/vortexing time or use ultrasonication.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_hydration [label="Add water to dry clay soil and allow to hydrate (B1144303) before extraction.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_sorbent [label="Use a combination of PSA and C18 for clay soil. Consider GCB for pigmented extracts.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_analyte_loss [label="Ensure sorbent does not retain this compound. Test recovery with and without cleanup.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_matrix_effects [label="Prepare matrix-matched standards for calibration.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_degradation [label="Use a clean GC liner and optimize inlet temperature.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_extraction; start -> check_cleanup; start -> check_analysis;

check_extraction -> solvent -> solve_solvent; check_extraction -> agitation -> solve_agitation; check_extraction -> hydration -> solve_hydration;

check_cleanup -> sorbent -> solve_sorbent; check_cleanup -> analyte_loss -> solve_analyte_loss;

check_analysis -> matrix_effects -> solve_matrix_effects; check_analysis -> degradation -> solve_degradation; } Troubleshooting workflow for low this compound recovery.

Quantitative Data Summary

The following table summarizes typical recovery rates for organophosphate pesticides, including those with properties similar to this compound, from soil matrices using different extraction techniques. Note that actual recoveries can vary depending on the specific soil characteristics and experimental conditions.

Extraction MethodTypical Recovery Range (%)Relative Standard Deviation (RSD) (%)AdvantagesDisadvantages
QuEChERS 54 - 103[3]< 20[3]Fast, low solvent use, high throughput.May require optimization for specific soil types.
Ultrasound-Assisted Extraction (UAE) 79 - 105< 15Faster than Soxhlet, good efficiency.Requires specialized equipment.
Soxhlet Extraction 12 - 92[3]< 20Exhaustive extraction, well-established.Time-consuming, high solvent consumption.[6]
Matrix Solid Phase Dispersion (MSPD) 72 - 120[7]< 20[7]Simultaneous extraction and cleanup.Can be more complex to optimize.
Liquid-Liquid Extraction (LLE) 71 - 120[7]< 20[7]Simple principle.Laborious, requires large solvent volumes.[6]

Experimental Protocols

Below are detailed methodologies for three common extraction techniques for this compound from clay soil.

Protocol 1: Modified QuEChERS Method

This protocol is a widely used and effective method for pesticide residue analysis in soil.[8]

1. Sample Preparation:

  • Air-dry the clay soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
  • For dry soil, weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water, vortex for 1 minute, and let it hydrate for 30 minutes. For soil with high moisture content, start with a larger sample amount and determine the water content separately.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate - AOAC or EN formulations).
  • Immediately cap the tube tightly and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.
  • Vortex for 30 seconds.
  • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by GC-MS or LC-MS/MS.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup sample_prep 1. Sample Preparation (10g soil + 10mL water) add_solvent 2. Add 10mL Acetonitrile sample_prep->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake 4. Shake Vigorously (1 min) add_salts->shake centrifuge1 5. Centrifuge (≥3000 x g, 5 min) shake->centrifuge1 transfer_supernatant 6. Transfer 1mL Supernatant centrifuge1->transfer_supernatant Take Acetonitrile Layer add_dspe 7. Add to d-SPE Tube (MgSO4, PSA, C18) transfer_supernatant->add_dspe vortex 8. Vortex (30 sec) add_dspe->vortex centrifuge2 9. Centrifuge (high speed, 2 min) vortex->centrifuge2 analysis 10. Filter and Analyze (GC-MS or LC-MS/MS) centrifuge2->analysis Final Extract

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method uses ultrasonic waves to accelerate the extraction process.[4]

1. Sample Preparation:

  • Prepare the soil sample as described in the QuEChERS protocol (air-dried and sieved).
  • Weigh 5 g of the homogenized soil into a glass centrifuge tube.

2. Extraction:

  • Add 10 mL of a suitable solvent mixture (e.g., acetone:hexane 1:1, v/v).
  • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. The temperature of the bath should be controlled to prevent analyte degradation.
  • After sonication, centrifuge the sample at ≥3000 x g for 10 minutes.

3. Final Extract Preparation:

  • Carefully decant the supernatant into a clean flask.
  • For exhaustive extraction, the process can be repeated with a fresh portion of solvent.
  • The combined extracts may require concentration and a cleanup step (e.g., using a silica (B1680970) or Florisil SPE cartridge) before analysis.

UAE_Workflow sample_prep 1. Sample Preparation (5g soil) add_solvent 2. Add 10mL Solvent (e.g., Acetone:Hexane 1:1) sample_prep->add_solvent sonicate 3. Sonicate (15-30 min) add_solvent->sonicate centrifuge 4. Centrifuge (≥3000 x g, 10 min) sonicate->centrifuge decant 5. Decant Supernatant centrifuge->decant cleanup 6. Optional Cleanup (e.g., SPE) decant->cleanup analysis 7. Analyze (GC-MS or LC-MS/MS) cleanup->analysis

Protocol 3: Soxhlet Extraction

A traditional and robust method, often used for comparison.

1. Sample Preparation:

  • Prepare the soil sample as described in the previous protocols.
  • Mix 10 g of the homogenized soil with an equal amount of anhydrous sodium sulfate (B86663) to create a free-flowing powder.

2. Extraction:

  • Place the soil-sodium sulfate mixture into a cellulose (B213188) extraction thimble.
  • Place the thimble into the Soxhlet extractor.
  • Add 200-300 mL of a suitable solvent mixture (e.g., acetone:hexane 1:1, v/v) to the distillation flask.
  • Extract for 6-8 hours at a rate of 4-6 cycles per hour.

3. Concentration and Cleanup:

  • After extraction, allow the apparatus to cool.
  • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
  • The concentrated extract will likely require a cleanup step using solid-phase extraction (SPE) with silica or Florisil cartridges to remove interferences before analysis.

Soxhlet_Workflow sample_prep 1. Sample Preparation (10g soil + Na2SO4) load_thimble 2. Load into Extraction Thimble sample_prep->load_thimble extract 3. Soxhlet Extraction (6-8 hours) load_thimble->extract concentrate 4. Concentrate Extract extract->concentrate cleanup 5. SPE Cleanup concentrate->cleanup analysis 6. Analyze (GC-MS or LC-MS/MS) cleanup->analysis

References

Minimizing matrix effects in LC-MS/MS analysis of Methidathion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Methidathion.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either signal suppression (a decrease in the analyte response) or signal enhancement (an increase in the analyte response), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[2][3] In complex matrices such as food, soil, or biological fluids, components like salts, lipids, pigments, and sugars can interfere with the ionization of this compound in the mass spectrometer's ion source.[4]

Q2: What are the common indicators of significant matrix effects in my this compound analysis?

A2: Common signs of significant matrix effects include:

  • Poor reproducibility of results between different samples.[5]

  • Low or inconsistent recovery of this compound during method validation.

  • Significant variation in the peak areas for the same concentration of this compound in different sample matrices.

  • A notable difference between the slope of the calibration curve prepared in a pure solvent versus one prepared in a matrix extract (matrix-matched calibration).[6]

Q3: How can I quantify the extent of matrix effects?

A3: The matrix effect (ME) can be quantified by comparing the peak area of this compound in a sample spiked after extraction with the peak area of a standard in a pure solvent at the same concentration. The formula is:

ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100[7][8]

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Values are often considered significant if they fall outside the range of 80-120%.[9]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is the more common phenomenon where co-eluting matrix components compete with this compound for ionization, leading to a reduced number of this compound ions reaching the detector.[4] Ion enhancement, while less frequent, occurs when co-eluting substances improve the ionization efficiency of this compound.[4]

Q5: Which internal standard is suitable for the analysis of this compound?

A5: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d6. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar matrix effects, thus providing the most accurate correction.[10] If a SIL-IS is not available, a structural analog with similar physicochemical properties (e.g., polarity, pKa) can be used.[10] Triphenyl phosphate (B84403) has also been used as an internal standard in multi-residue pesticide analysis.[11][12]

Troubleshooting Guides

Issue 1: Poor Recovery and/or High Variability in Results

This is often a primary indicator of significant and inconsistent matrix effects.

Possible Cause Troubleshooting Steps
Inadequate Sample Cleanup 1. Optimize QuEChERS d-SPE: For matrices with high fat content, include C18 sorbent in the dispersive SPE (d-SPE) step. For pigmented samples (e.g., spinach, carrots), use graphitized carbon black (GCB), but be aware that GCB can sometimes adsorb planar pesticides.[13][14] 2. Implement Solid-Phase Extraction (SPE): For very complex matrices, a cartridge-based SPE cleanup can provide a cleaner extract than d-SPE.[15][16] Normal-phase, reversed-phase, or ion-exchange cartridges can be evaluated.
Suboptimal Chromatographic Separation 1. Adjust LC Gradient: Modify the gradient elution profile to better separate this compound from co-eluting matrix components. A shallower gradient can improve resolution.[17] 2. Evaluate Different Columns: Test a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.
Inconsistent Extraction Efficiency 1. Ensure Proper Homogenization: For solid samples, ensure they are thoroughly homogenized to obtain a representative subsample.[14] 2. Standardize Shaking/Vortexing: Use a mechanical shaker for a consistent duration and speed to ensure uniform extraction.[18]
Issue 2: Significant Signal Suppression or Enhancement

This indicates that co-eluting matrix components are directly impacting the ionization of this compound.

Possible Cause Troubleshooting Steps
High Concentration of Matrix Components in the Ion Source 1. Dilute the Sample Extract: A simple and effective way to reduce matrix effects is to dilute the final extract. However, ensure that the final concentration of this compound remains above the limit of quantitation (LOQ).[7] 2. Reduce Injection Volume: Injecting a smaller volume of the sample extract can also lessen the amount of matrix introduced into the MS system.[5]
Lack of Compensation for Matrix Effects 1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for systematic matrix effects.[19] 2. Employ a Suitable Internal Standard: As mentioned in the FAQs, using a stable isotope-labeled internal standard is the most effective way to correct for variations in matrix effects between samples.[10]
Suboptimal MS Source Parameters 1. Optimize Ion Source Conditions: Re-optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas temperatures, and gas flow rates, in the presence of the matrix to ensure optimal ionization of this compound.[5]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a High-Moisture Food Matrix (e.g., Fruits, Vegetables)

This protocol is based on the widely used AOAC Official Method 2007.01.[20]

1. Sample Homogenization and Weighing:

  • Homogenize the sample using a high-speed blender.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • If using an internal standard, add it at this stage.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

3. Centrifugation:

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., for a pigmented sample, 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 or 50 mg GCB).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

5. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in a Complex Matrix

This is a general protocol that should be optimized for the specific matrix and analyte.

1. Sample Pre-treatment:

  • The sample should be in a liquid form. For solid samples, an initial extraction (e.g., with an organic solvent) and solvent exchange may be necessary.

  • The pH of the sample may need to be adjusted to ensure this compound is in the correct form for retention on the SPE sorbent.

2. SPE Cartridge Conditioning:

  • Condition the SPE cartridge (e.g., a C18 cartridge) by passing a suitable solvent (e.g., methanol) followed by the equilibration solvent (e.g., water or a buffer matching the sample's mobile phase).

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

4. Washing:

  • Wash the cartridge with a weak solvent to remove interferences that are not strongly retained, while ensuring this compound remains on the sorbent.

5. Elution:

  • Elute this compound from the cartridge using a small volume of a strong solvent.

6. Post-Elution:

  • The eluate can be evaporated and reconstituted in a solvent compatible with the LC-MS/MS mobile phase before analysis.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Ionization Mode Positive Electrospray Ionization (ESI+)[20]
Precursor Ion (m/z) 303.0[20]
Product Ions (m/z) 85.1 (quantifier), 145.1 (qualifier)[20]
Collision Energy (eV) Optimized for the specific instrument (typically 10-30 eV)[21]
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)[22]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate[22]
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate[22]

Table 2: Matrix Effects of Pesticides in Different Food Matrices (Illustrative Data)

MatrixAnalyte GroupMatrix Effect Range (%)Predominant EffectReference
Apples Various Pesticides75 - 150Enhancement[9][23]
Grapes Various Pesticides80 - 160Enhancement[9][23]
Spelt Kernels Various Pesticides20 - 90Suppression[9][23]
Sunflower Seeds Various Pesticides30 - 100Suppression[9][23]
Black Tea Various Pesticides10 - 70 (at 10 ng/g)Suppression
Avocado Various Pesticides70 - 120Moderate Suppression/Enhancement

Note: The extent of matrix effects is highly dependent on the specific analyte, matrix, and analytical method used.

Visualizations

Workflow_for_Minimizing_Matrix_Effects cluster_prep Sample Preparation cluster_cleanup Cleanup Options cluster_analysis LC-MS/MS Analysis cluster_mitigation Matrix Effect Mitigation Strategies Sample_Homogenization Sample Homogenization Extraction Extraction (e.g., Acetonitrile) Sample_Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup QuEChERS QuEChERS d-SPE Cleanup->QuEChERS SPE Solid-Phase Extraction (SPE) Cleanup->SPE LC_Separation Chromatographic Separation QuEChERS->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Dilution Sample Dilution LC_Separation->Dilution Matrix_Matched_Cal Matrix-Matched Calibration MS_Detection->Matrix_Matched_Cal Internal_Standard Internal Standard (e.g., SIL-IS) MS_Detection->Internal_Standard Final_Result Accurate & Precise Quantification Dilution->Final_Result Matrix_Matched_Cal->Final_Result Internal_Standard->Final_Result

Caption: Workflow for Minimizing Matrix Effects in LC-MS/MS Analysis.

QuEChERS_Protocol_Flowchart Start Start: Homogenized Sample Weigh_Sample 1. Weigh 10-15g Sample into 50 mL tube Start->Weigh_Sample Add_Solvent_IS 2. Add Acetonitrile & Internal Standard Weigh_Sample->Add_Solvent_IS Shake1 3. Shake Vigorously (1 min) Add_Solvent_IS->Shake1 Add_Salts 4. Add QuEChERS Extraction Salts Shake1->Add_Salts Shake2 5. Shake Immediately & Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Transfer_Supernatant 7. Transfer Acetonitrile Layer to d-SPE Tube Centrifuge1->Transfer_Supernatant dSPE_Cleanup 8. Vortex d-SPE Tube (30s) Transfer_Supernatant->dSPE_Cleanup Centrifuge2 9. Centrifuge (≥3000 rcf, 5 min) dSPE_Cleanup->Centrifuge2 Filter 10. Filter Supernatant (0.22 µm) Centrifuge2->Filter End End: Ready for LC-MS/MS Filter->End

Caption: QuEChERS Sample Preparation Protocol Flowchart.

Troubleshooting_Logic Problem Problem: Inaccurate or Imprecise Results Check_ME Quantify Matrix Effect (ME) Problem->Check_ME ME_Significant Is ME Significant? (e.g., outside 80-120%) Check_ME->ME_Significant No_ME ME Not Significant. Investigate other issues: - Instrument Performance - Standard Preparation ME_Significant->No_ME No Improve_Cleanup Improve Sample Cleanup ME_Significant->Improve_Cleanup Yes Optimize_LC Optimize LC Separation ME_Significant->Optimize_LC Yes Implement_Correction Implement Correction Strategy ME_Significant->Implement_Correction Yes Cleanup_Options Options: - Modify d-SPE Sorbents - Use Cartridge SPE Improve_Cleanup->Cleanup_Options LC_Options Options: - Adjust Gradient - Change Column Optimize_LC->LC_Options Correction_Options Options: - Matrix-Matched Calibration - Stable Isotope-Labeled IS - Sample Dilution Implement_Correction->Correction_Options

Caption: Troubleshooting Logic for Matrix Effect Issues.

References

Technical Support Center: Managing Methidathion Integrity in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preserving the integrity of Methidathion in laboratory samples. Find troubleshooting advice, frequently asked questions, and detailed protocols to mitigate degradation during storage.

Troubleshooting Guide: Common Issues with this compound Sample Stability

Q1: I suspect my this compound samples have degraded upon storage. What are the first steps to troubleshoot this?

A1: First, review your storage conditions against the recommendations. Key factors influencing this compound stability are temperature, pH, and the sample matrix. Verify the temperature logs of your storage units. For aqueous samples, confirm the pH. If possible, re-analyze a freshly prepared standard at a concentration similar to your initial sample concentration to check instrument performance. If degradation is still suspected, consider the age of the sample and the matrix it is in.

Q2: My analytical results for this compound show high variability between replicates of the same stored sample. What could be the cause?

A2: High variability can stem from non-homogenous degradation within the sample. Ensure samples are thoroughly mixed after thawing and before taking an aliquot for analysis. Inconsistent exposure to light or temperature fluctuations within the storage container can also lead to variable degradation. Additionally, check for potential interferences in your analytical method that might be co-eluting with this compound or its degradation products.

Q3: I am working with biological samples (blood/plasma). Are there specific precautions I need to take for this compound stability?

A3: Yes, biological matrices contain enzymes that can accelerate the degradation of pesticides. It is crucial to process and freeze these samples as quickly as possible after collection. Store them at -20°C or lower. One study indicated that this compound is relatively stable in blood at various temperatures over a 4-week period compared to other organophosphates[1]. However, to minimize any potential loss, prompt analysis is always recommended. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Q4: What is the ideal temperature for storing samples containing this compound?

A4: For long-term storage, it is recommended to keep samples at or below -20°C.[2] this compound's degradation is significantly influenced by temperature.[1] Storing samples in a freezer is a critical step to minimize degradation.[3]

Q5: How does pH affect the stability of this compound in aqueous samples?

A5: this compound is relatively stable in neutral or slightly acidic conditions.[1][4] However, its degradation accelerates in strongly acidic and, particularly, in alkaline (basic) environments.[1][4] At a pH of 13 and a temperature of 25°C, a 50% loss can occur in just 30 minutes.[1]

Q6: Can I store my this compound stock solutions in common organic solvents?

A6: this compound is soluble in solvents like acetonitrile, ethyl acetate (B1210297), methanol, and xylene.[1] While specific long-term stability data in these solvents is limited in the provided search results, it is general good practice to store stock solutions in the dark and at low temperatures (e.g., 4°C for short-term and -20°C for long-term).[5] One study on the organophosphate thiometon noted degradation in aged ethyl acetate due to the presence of acetaldehyde, suggesting the purity and age of the solvent can be a factor.[6][7]

Q7: Is this compound sensitive to light?

A7: Yes, exposure to direct sunlight can cause the breakdown of this compound.[8] It is advisable to store samples and standards in amber vials or in the dark to prevent photodegradation.

Degradation and Analysis

Q8: What are the primary degradation products of this compound?

A8: The primary degradation pathway for this compound involves the hydrolysis of the phosphorus-sulfur (P-S) bond.[4] This cleavage results in the formation of O,O-dimethyl phosphorodithioate (B1214789) and 5-methoxy-1,3,4-thiadiazol-2(3H)-one derivatives. Further degradation can lead to the cleavage of the heterocyclic ring.[4]

Q9: What analytical techniques are suitable for monitoring this compound stability?

A9: Gas chromatography (GC) with detectors such as an electron capture detector (ECD), a nitrogen-phosphorus detector (NPD), or a flame photometric detector (FPD) are commonly used.[3] High-performance liquid chromatography (HPLC) coupled with a UV detector or mass spectrometry (MS) is also a powerful technique for stability-indicating assays.[1]

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on the storage conditions. Below are tables summarizing available quantitative data on its degradation.

Table 1: Hydrolysis of this compound in Aqueous Buffer Solutions

pHTemperature (°C)Half-life (days)
52537
72548
92513
4.7604
4.7701.7
4.7900.16
Data sourced from PubChem CID 13709.[1]

Table 2: Stability of this compound in Spiked Whole Blood

Storage TemperatureDurationAnalyte Loss (%)
-20°C1 week9.4
Data suggests this compound is relatively stable in frozen blood over a short period. Sourced from a study on organophosphorus insecticide stability.

Experimental Protocols

Protocol 1: General Procedure for a Storage Stability Study

This protocol outlines the key steps for conducting a robust storage stability study for this compound in a given sample matrix.

  • Sample Fortification:

    • Obtain a control matrix (e.g., blank plasma, untreated crop homogenate) that is free of this compound.

    • Fortify the control matrix with a known concentration of a certified this compound standard. The concentration should be high enough to allow for accurate measurement even after significant degradation.

    • Prepare a sufficient number of fortified samples to be analyzed at various time points.

  • Initial Analysis (Time Zero):

    • Immediately after fortification, analyze a subset of the samples (e.g., n=3-5) to establish the initial concentration (C₀). This serves as the baseline for calculating degradation.

  • Sample Storage:

    • Store the remaining fortified samples under the desired conditions (e.g., -20°C in the dark). Ensure storage containers are appropriate and well-sealed.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a subset of samples from storage.

    • Allow samples to thaw under controlled conditions and mix thoroughly.

    • Analyze the samples using a validated stability-indicating analytical method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (C₀).

    • Plot the percentage remaining against time to visualize the degradation curve.

Protocol 2: Stability-Indicating HPLC Method Development Outline

A stability-indicating method is crucial to ensure that the analytical signal is from the intact drug and not from its degradation products.

  • Forced Degradation Studies:

    • Subject this compound standard solutions to forced degradation under various stress conditions:

      • Acidic: e.g., 0.1 M HCl at 60°C

      • Alkaline: e.g., 0.1 M NaOH at room temperature

      • Oxidative: e.g., 3% H₂O₂ at room temperature

      • Thermal: e.g., 80°C

      • Photolytic: e.g., exposure to UV light

    • Aim for approximately 10-30% degradation of the parent compound.

  • Chromatographic Method Development:

    • Develop an HPLC method (typically reversed-phase) that can separate the intact this compound peak from all the degradation product peaks generated during the forced degradation studies.

    • Optimize parameters such as the column, mobile phase composition (including pH), gradient, and flow rate.

    • Use a photodiode array (PDA) detector to check for peak purity and to select the optimal detection wavelength.

  • Method Validation:

    • Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.

Visualizations

Troubleshooting this compound Degradation A Suspected Degradation (Low or Variable Results) B Review Storage Conditions (Temp, pH, Light, Duration) A->B C Check Analytical Method (Fresh Standard, Interferences) A->C D Conditions Appropriate? B->D E Method Performance OK? C->E F Implement Corrective Actions: - Store at <= -20°C - Control pH - Protect from Light D->F No G Investigate Matrix Effects or Sample Homogeneity D->G Yes H Re-analyze Samples E->H Yes I Consult Instrument Manual or Specialist E->I No F->H G->H

Caption: A logical workflow for troubleshooting suspected this compound degradation.

This compound Degradation Pathway This compound This compound (C6H11N2O4PS3) Hydrolysis Hydrolysis (pH, Temperature) This compound->Hydrolysis Metabolite1 O,O-dimethyl phosphorodithioate Hydrolysis->Metabolite1 Metabolite2 5-methoxy-3-mercaptomethyl -1,3,4-thiadiazol-2(3H)-one Hydrolysis->Metabolite2 RingCleavage Heterocyclic Ring Cleavage Metabolite2->RingCleavage FinalProducts Further Degradation Products (e.g., CO2, smaller molecules) RingCleavage->FinalProducts

Caption: Simplified degradation pathway of this compound via hydrolysis.

Storage Stability Study Workflow Start Start: Obtain Control Matrix Fortify Fortify with this compound Standard Start->Fortify TimeZero Analyze Time Zero Samples (C₀) Fortify->TimeZero Store Store Remaining Samples (e.g., -20°C, dark) Fortify->Store TimePoint Analyze at Predetermined Time Intervals Store->TimePoint DataAnalysis Calculate % Remaining vs. C₀ TimePoint->DataAnalysis Plot Plot Degradation Curve DataAnalysis->Plot End End: Determine Stability Profile Plot->End

Caption: Experimental workflow for a this compound storage stability study.

References

Interference from co-eluting compounds in Methidathion analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to interference from co-eluting compounds in Methidathion analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in this compound analysis?

A1: Peak tailing for organophosphorus pesticides like this compound is often caused by secondary interactions between the analyte and active sites in the gas chromatography (GC) system.[1] Key contributors include:

  • Active sites on the GC inlet liner: Contaminated or non-deactivated liners can interact with the analyte.[2][3]

  • Column degradation: Voids in the column packing or a blocked inlet frit can lead to distorted peak shapes.[1]

  • Trace metal contamination: Metals in the silica (B1680970) matrix of the column can enhance unwanted interactions.[4]

  • Column overload: Injecting a sample that is too concentrated can cause peak distortion.[1][4]

Q2: How can I confirm if an interfering peak is co-eluting with this compound?

A2: Co-elution can be confirmed by a combination of techniques:

  • Mass Spectrometry (MS): Examine the mass spectrum across the this compound peak. The presence of ions not belonging to this compound's fragmentation pattern suggests a co-eluting compound. Using high-resolution mass spectrometry (HRMS) can help distinguish between compounds with very similar masses.[5]

  • Modify Chromatographic Conditions: Altering the GC oven temperature program can change the retention times of analytes and potentially separate the co-eluting peaks.[6][7]

  • Use a Different GC Column: A column with a different stationary phase will have different selectivities and can resolve the co-eluting compounds.[1]

Q3: What is the purpose of using an internal standard in this compound analysis?

A3: An internal standard (IS) is a compound with similar chemical properties to this compound that is added to both the sample and calibration standards at a known concentration. It is used to improve the precision and accuracy of the analysis by compensating for variations in sample injection volume, and potential matrix effects.

Q4: What are "matrix effects" and how can they interfere with this compound analysis?

A4: Matrix effects are the influence of other components in the sample (the matrix) on the analytical signal of this compound.[1] These effects can either enhance or suppress the signal, leading to inaccurate quantification. In GC-MS, matrix components can co-elute with this compound, causing ion suppression or enhancement in the ion source.[1] Sample cleanup procedures like QuEChERS are designed to minimize these effects.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

This guide provides a step-by-step approach to diagnosing and resolving poor peak shapes.

Troubleshooting Workflow:

A Poor this compound Peak Shape B Check for System-Wide or Specific Peak Tailing A->B C All Peaks Tailing (System-Wide Issue) B->C All Peaks D Only this compound Tailing (Chemical Interaction) B->D Specific Peak E Inspect and Clean/Replace GC Inlet Liner C->E H Optimize GC Method Parameters D->H F Check for Column Voids/Damage E->F G Verify Proper Column Installation F->G J Problem Resolved? G->J I Consider a Different GC Column H->I I->J J->A No, Re-evaluate K End J->K Yes

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Initial Assessment: Determine if all peaks in the chromatogram are tailing or just the this compound peak.[4]

    • All peaks tailing: This usually points to a physical issue with the GC system.

    • Only this compound tailing: This suggests a chemical interaction between this compound and the system.

  • System-Wide Issues:

    • GC Inlet Liner: A dirty or active liner is a common cause of peak tailing.[3] Visually inspect the liner for residue. If dirty, replace it with a new, deactivated liner. Regular replacement is recommended over cleaning, as cleaning can create active sites.[2]

    • Column Installation: Ensure the column is installed correctly in the inlet and detector according to the manufacturer's instructions. Improper installation can create dead volume, leading to peak tailing.[9]

    • Column Condition: Check for voids at the head of the column. If a void is present, the column may need to be trimmed or replaced.[4]

  • Specific Chemical Interactions:

    • Optimize GC Method: Adjust the initial oven temperature and ramp rate. A slower ramp rate can sometimes improve peak shape.[6][7]

    • Column Choice: If peak tailing persists, consider using a GC column with a different stationary phase that is less prone to interactions with organophosphorus pesticides.[1]

Issue 2: Suspected Co-elution with an Interfering Compound

This guide outlines a procedure for identifying and resolving co-eluting peaks.

Troubleshooting Workflow:

A Suspected Co-elution with this compound B Examine Mass Spectrum Across the Peak A->B C Are non-Methidathion ions present? B->C D Co-elution Confirmed C->D Yes E No Co-elution Detected C->E No F Modify GC Oven Temperature Program D->F G Use a Different GC Column D->G H Improve Sample Cleanup D->H I Peaks Separated? F->I G->I H->I J Problem Resolved I->J Yes K Further Method Development Needed I->K No

Caption: Workflow for resolving co-eluting peaks.

Detailed Steps:

  • Confirm Co-elution:

    • Mass Spectral Analysis: In your GC-MS data, carefully examine the mass spectrum at the beginning, apex, and end of the this compound peak. If the relative abundances of the ions change across the peak, or if unexpected ions are present, it is a strong indication of co-elution.

  • Chromatographic Resolution:

    • Optimize Oven Temperature Program: A common strategy is to lower the initial oven temperature and use a slower temperature ramp.[6][7] This can increase the separation between closely eluting compounds. A good starting point for optimization is a "scouting gradient" with a low initial temperature (e.g., 40°C) and a ramp rate of 10°C/min.[6]

    • Change GC Column: If optimizing the temperature program is insufficient, switching to a column with a different stationary phase (e.g., a more polar phase) can alter the elution order and resolve the interference.[1]

  • Enhance Sample Cleanup:

    • If the interference is from the sample matrix, improving the sample preparation method can remove the interfering compound before analysis. Techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) can provide additional cleanup.[10][11]

Quantitative Data

Table 1: GC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Precursor Ion (m/z)303[1]
Product Ion 1 (m/z)145[1][2]
Product Ion 2 (m/z)85[1][2]
Collision Energy (eV)Varies by instrument[2][12]
Retention Time (min)~7.0 - 14.6[2][12]

Note: Retention times and collision energies are instrument-dependent and should be optimized in your laboratory.

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is a general guideline for the QuEChERS method, which is commonly used for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at >1500 rcf for 5 minutes.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove matrix interferences.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube.

    • Take an aliquot of the final extract for GC-MS analysis.

Protocol 2: GC Inlet Maintenance

Regular maintenance of the GC inlet is crucial for preventing peak tailing and ensuring reproducible results.[3]

  • Frequency: The frequency of liner replacement depends on the cleanliness of the samples. For complex matrices, the liner may need to be changed daily or after a certain number of injections (e.g., 100).[8]

  • Procedure for Liner Replacement:

    • Cool the GC inlet to a safe temperature.

    • Turn off the carrier gas flow to the inlet.

    • Carefully remove the septum nut and septum.

    • Use clean forceps to remove the old liner.

    • Inspect the inlet for any visible contamination.

    • Insert a new, deactivated liner.

    • Replace the septum and septum nut.

    • Restore carrier gas flow and check for leaks.

    • Heat the inlet to the operating temperature and allow it to equilibrate before running samples.

  • Best Practices:

    • Always use deactivated liners.[3]

    • Avoid touching the liner with bare hands.[3]

    • Consider using a liner with glass wool to trap non-volatile residues.[10]

    • It is generally not recommended to clean and reuse liners, as this can create active sites and compromise inertness.[2]

References

Improving the sensitivity of Methidathion detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Methidathion in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for sensitive this compound detection?

A1: The most common and sensitive methods for this compound detection in complex matrices are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These techniques offer high selectivity and sensitivity, which are crucial for detecting low concentrations of pesticides in challenging samples like food, soil, and water.

Q2: What is the QuEChERS method and why is it recommended for this compound analysis?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique in pesticide residue analysis.[3] It involves a simple extraction and cleanup process that effectively removes a significant portion of matrix interferences, leading to improved sensitivity and accuracy in subsequent analysis. The method is versatile and can be adapted for various complex matrices.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects can be a significant challenge, leading to either suppression or enhancement of the analyte signal. To minimize these effects, consider the following strategies:

  • Use of matrix-matched standards: This involves preparing calibration standards in a blank matrix extract that is similar to the sample being analyzed to compensate for matrix-induced signal changes.[4]

  • Effective sample cleanup: Employing cleanup techniques like dispersive solid-phase extraction (d-SPE) with adsorbents such as primary secondary amine (PSA), graphitized carbon black (GCB), or C18 can remove interfering compounds.[3][4]

  • Stable isotope-labeled internal standards: Using an internal standard that is chemically similar to the analyte but has a different mass can help correct for matrix effects and variations in instrument response.

  • Online dilution: For LC-MS/MS, diluting the sample extract online before it enters the mass spectrometer can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[1]

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound?

A4: The LOD and LOQ for this compound can vary significantly depending on the matrix, the analytical instrument, and the sample preparation method used. However, modern LC-MS/MS and GC-MS/MS methods can achieve LODs and LOQs in the low µg/kg or ng/g range.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Symptoms:

  • The concentration of this compound measured in spiked samples is significantly lower than the spiked amount.

  • Poor signal-to-noise ratio for the this compound peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the extraction solvent is appropriate for this compound (e.g., acetonitrile).[1] Check that the shaking/vortexing time and speed during extraction are sufficient to ensure thorough mixing.
Analyte Degradation This compound can be susceptible to degradation. Ensure that the sample and extracts are processed promptly and stored at low temperatures (e.g., -20°C) when not in use.[1] Avoid high temperatures during sample processing.
Loss during Cleanup The d-SPE sorbent used might be too aggressive, leading to the removal of this compound along with interferences. Evaluate different sorbents or reduce the amount of sorbent used.
Improper pH The pH of the extraction and cleanup steps can influence the stability and recovery of pesticides. Ensure the pH is controlled, for example, by using buffered QuEChERS methods (e.g., acetate (B1210297) or citrate (B86180) buffering).[3]
Issue 2: High Matrix Effects (Signal Suppression or Enhancement)

Symptoms:

  • Inconsistent results between replicate injections.

  • Significant difference in response between solvent standards and matrix-matched standards.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Cleanup The cleanup step may not be adequately removing co-extractive interferences. Consider using a combination of d-SPE sorbents (e.g., PSA and GCB for pigmented matrices) or a different cleanup technique like solid-phase extraction (SPE).[4]
High Concentration of Co-extractives If the matrix is particularly complex (e.g., high fat or pigment content), consider reducing the initial sample amount or diluting the final extract.[1]
Ionization Source Contamination In LC-MS/MS, a dirty ion source can exacerbate matrix effects. Regularly clean the ion source according to the manufacturer's instructions.
Inappropriate Mobile Phase For LC-MS/MS, the mobile phase composition can influence ionization efficiency and matrix effects. Experiment with different mobile phase additives or gradients.
Issue 3: Poor Peak Shape or Retention Time Shifts

Symptoms:

  • Broad, tailing, or split peaks for this compound.

  • Inconsistent retention times across injections.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Active Sites in GC System In GC analysis, active sites in the injector liner, column, or guard column can cause peak tailing. Use an inert liner and a guard column, and perform regular maintenance.[5]
Column Contamination Matrix components can accumulate on the analytical column, leading to poor peak shape and retention time shifts. Bake out the GC column or flush the LC column according to the manufacturer's recommendations.
Incompatible Injection Solvent In LC, injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, the final extract should be in a solvent compatible with the mobile phase.
Column Overloading Injecting too high a concentration of the analyte or matrix components can lead to peak fronting. Dilute the sample extract.

Quantitative Data Summary

The following table summarizes typical performance data for this compound detection using various methods. Note that these values are indicative and can vary based on the specific matrix and experimental conditions.

Analytical Method Matrix LOD LOQ Recovery (%) Reference
LC-MS/MSVarious Foods-10 µg/kg-[6]
GC-MSProduce--60-100[4]
GC-MS/MSSpinach-5 ng/mL-[2]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Food Matrices

This protocol is a general guideline based on the widely used AOAC and EN methods.[1][3]

  • Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable).

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method).

    • If the sample has low water content, add an appropriate amount of water.

    • Add internal standards.

    • Shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaOAc for AOAC, or MgSO₄, NaCl, and citrate salts for EN).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing anhydrous MgSO₄ and a sorbent (e.g., PSA for general cleanup, GCB for pigmented samples, C18 for fatty samples).

    • Vortex for 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS/MS analysis.

Protocol 2: GC-MS/MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms) is commonly used.[5]

    • Injector: Splitless injection is typically used for trace analysis.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: An optimized temperature ramp is crucial for good separation. A typical program might start at 70°C, ramp to 150°C, then to 200°C, and finally to 300°C.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two precursor-to-product ion transitions should be monitored for confident identification and quantification.

    • Precursor Ion for this compound: m/z 302.

    • Example Product Ions: m/z 145, 85.[1]

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatograph (LC) Conditions:

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion for this compound ([M+H]⁺): m/z 303.0.

    • Example Product Ions: m/z 85.1, 145.1.[1]

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenization Sample Homogenization Weigh Sample Weigh Sample Sample Homogenization->Weigh Sample Add Acetonitrile & IS Add Acetonitrile & IS Weigh Sample->Add Acetonitrile & IS Shake Shake Add Acetonitrile & IS->Shake Add QuEChERS Salts Add QuEChERS Salts Shake->Add QuEChERS Salts Shake & Centrifuge Shake & Centrifuge Add QuEChERS Salts->Shake & Centrifuge Transfer Supernatant Transfer Supernatant Shake & Centrifuge->Transfer Supernatant Add to d-SPE Tube Add to d-SPE Tube Transfer Supernatant->Add to d-SPE Tube Vortex & Centrifuge Vortex & Centrifuge Add to d-SPE Tube->Vortex & Centrifuge Final Extract Final Extract Vortex & Centrifuge->Final Extract GC/LC-MS/MS Analysis GC/LC-MS/MS Analysis Final Extract->GC/LC-MS/MS Analysis

Caption: QuEChERS workflow for sample preparation.

Analytical_Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing Complex Matrix Sample Complex Matrix Sample Extraction (e.g., QuEChERS) Extraction (e.g., QuEChERS) Complex Matrix Sample->Extraction (e.g., QuEChERS) Cleanup (e.g., d-SPE) Cleanup (e.g., d-SPE) Extraction (e.g., QuEChERS)->Cleanup (e.g., d-SPE) Final Extract Final Extract Cleanup (e.g., d-SPE)->Final Extract Chromatographic Separation Chromatographic Separation Final Extract->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for this compound.

References

Technical Support Center: Reducing Solvent Consumption in Methidathion Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methidathion residue analysis. This resource is designed for researchers, scientists, and drug development professionals seeking to minimize solvent consumption in their analytical workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My laboratory is trying to reduce solvent waste. What are the most effective methods for minimizing solvent consumption in this compound residue analysis?

A1: Several modern extraction techniques can significantly reduce or even eliminate the need for large volumes of organic solvents compared to traditional liquid-liquid extraction (LLE). The most prominent methods include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become the standard in many laboratories for pesticide residue analysis. It utilizes a small amount of acetonitrile (B52724) for extraction, followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.[1][2] The solvent consumption is typically around 10-15 mL per 10-15 g sample.[3]

  • Solid-Phase Microextraction (SPME): This is a solvent-free technique where a coated fiber is exposed to the sample (either directly or in the headspace).[4][5] The analytes adsorb to the fiber, which is then thermally desorbed in the gas chromatograph (GC) inlet. This method is particularly effective for clean matrices like water.

  • Supercritical Fluid Extraction (SFE): SFE uses supercritical carbon dioxide (sc-CO2), often with a small amount of co-solvent like methanol, as the extraction fluid.[6][7][8] This "green" technique dramatically reduces the use of organic solvents.[6]

  • Liquid-Phase Microextraction (LPME): This is a miniaturized version of LLE that uses microliter volumes of solvent.[4][5] Various modes of LPME, such as single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME), offer significant solvent reduction.[4][5]

Q2: I'm experiencing low recovery of this compound when using the QuEChERS method. What are the possible causes and solutions?

A2: Low recovery of this compound in a QuEChERS workflow can stem from several factors:

  • pH of the sample: this compound is more stable in neutral or slightly acidic conditions and is less stable in alkaline media.[9] If your sample matrix is alkaline, the analyte may be degrading.

    • Solution: Use a buffered QuEChERS method, such as the AOAC or EN versions, which use acetate (B1210297) or citrate (B86180) buffers to maintain a stable pH during extraction.[3]

  • Inadequate shaking/vortexing: Insufficient mixing during the extraction and cleanup steps can lead to incomplete partitioning of this compound into the acetonitrile layer.

    • Solution: Ensure vigorous and adequate shaking or vortexing for the recommended time to ensure thorough extraction and cleanup.

  • Choice of d-SPE sorbent: The type and amount of d-SPE sorbent are critical. For matrices with high fat content, a C18 sorbent is necessary. For pigmented samples, graphitized carbon black (GCB) is used, but it can sometimes adsorb planar pesticides.

    • Solution: Optimize the d-SPE composition for your specific matrix. For this compound, a combination of PSA (primary secondary amine) to remove organic acids and C18 for fats is a good starting point. If recovery issues persist with GCB, consider reducing its amount or using an alternative cleanup strategy.

  • Analyte Protectants: In GC analysis, active sites in the inlet and column can cause analyte degradation, leading to low recovery.

    • Solution: The use of analyte protectants added to the final extract can mask these active sites and improve the recovery of sensitive compounds like this compound.[10]

Q3: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?

A3: Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex sample matrices.[11][12][13] Here are some strategies to address this:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed using the same sample preparation method.[14] This helps to compensate for the matrix-induced signal suppression or enhancement.

  • Dilution of the Final Extract: A simple and often effective approach is to dilute the final extract. This reduces the concentration of co-eluting matrix components that cause the interference. This is only feasible if your instrument has sufficient sensitivity to detect this compound at the diluted concentration.

  • Improved Cleanup: If dilution is not an option, consider optimizing the d-SPE cleanup step of your QuEChERS procedure by using different sorbents or increasing their amounts to remove more of the interfering matrix components.

  • Isotope-Labeled Internal Standard: The most robust method for correcting matrix effects is the use of a stable isotope-labeled internal standard for this compound. This standard will co-elute and experience the same matrix effects as the native analyte, allowing for accurate quantification.

Q4: My GC-MS chromatogram for this compound shows peak tailing. What could be the cause and how do I fix it?

A4: Peak tailing in GC-MS analysis is often indicative of active sites in the system.[15][16][17] For this compound, an organophosphate pesticide, this can be a common issue.

  • Contaminated or Active Inlet Liner: The glass liner in the GC inlet can become contaminated with non-volatile matrix components over time, creating active sites that interact with polar analytes like this compound.

    • Solution: Replace the inlet liner regularly. Using a deactivated liner can also significantly reduce peak tailing.[18]

  • Column Contamination: The front end of the analytical column can also become contaminated.

    • Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column. If the problem persists, the column may need to be replaced.[18]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is installed at the correct depth according to the manufacturer's instructions.[15][16]

  • Solvent-Phase Mismatch: Injecting a polar analyte in a non-polar solvent onto a non-polar column can sometimes cause peak shape issues.[16]

    • Solution: While acetonitrile is a common QuEChERS solvent, if peak tailing is severe, consider a solvent exchange to a more compatible solvent like toluene (B28343) before injection, although this adds a step and consumes more solvent.

Data Presentation: Solvent Consumption Comparison

The following table provides a quantitative comparison of solvent consumption for different this compound residue analysis methods.

Method Typical Solvent & Volume per Sample Relative Solvent Consumption Key Advantages
Traditional Liquid-Liquid Extraction (LLE) 100-200 mL of solvents like methylene (B1212753) chloride/hexane[3]HighEstablished method, but time-consuming and high solvent use.
QuEChERS 10-15 mL of acetonitrile[3]LowRapid, high-throughput, significantly reduced solvent use.[1][2]
Solid-Phase Microextraction (SPME) Solvent-free (for extraction)NoneEnvironmentally friendly, simple, minimal sample preparation.[4][5]
Supercritical Fluid Extraction (SFE) Primarily supercritical CO2, with small volumes (e.g., < 5 mL) of a co-solvent like methanol.[6][7]Very Low"Green" technique, highly selective, minimal organic solvent use.[6]

Experimental Protocols

QuEChERS Method for this compound in Fruits and Vegetables (Modified from EN 15662)
  • Sample Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium (B8443419) citrate sesquihydrate.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA. For fatty matrices, also include 25 mg C18.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at a high speed (e.g., 10,000 g) for 2 minutes.

    • Take the supernatant for GC-MS or LC-MS/MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Water
  • Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial.

  • Extraction:

    • Place the vial in a heating block at a predetermined optimal temperature (e.g., 60-80°C).

    • Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample for a set time (e.g., 30 minutes) with constant stirring.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated inlet of a GC for thermal desorption (e.g., at 250°C for 2-5 minutes).

    • Start the GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis homogenization Homogenize Sample weighing Weigh 10g into Tube homogenization->weighing add_solvent Add 10mL Acetonitrile weighing->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Vortex for 1 min add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer Transfer 1mL Supernatant centrifuge1->transfer dspe Add to d-SPE Tube transfer->dspe vortex2 Vortex (30s) dspe->vortex2 centrifuge2 Centrifuge (2 min) vortex2->centrifuge2 analysis GC-MS or LC-MS/MS Analysis centrifuge2->analysis

Caption: QuEChERS workflow for this compound residue analysis.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low this compound Recovery cause1 Analyte Degradation (pH) issue->cause1 cause2 Incomplete Extraction issue->cause2 cause3 Loss during Cleanup issue->cause3 cause4 GC System Activity issue->cause4 solution1 Use Buffered QuEChERS cause1->solution1 solution2 Ensure Vigorous Shaking cause2->solution2 solution3 Optimize d-SPE Sorbents cause3->solution3 solution4 Use Analyte Protectants cause4->solution4 solution5 Check/Replace GC Liner & Column cause4->solution5

Caption: Troubleshooting low recovery of this compound.

References

Overcoming low recovery of Methidathion in fortified samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Methidathion, particularly addressing the issue of low recovery in fortified samples.

Troubleshooting Guide: Overcoming Low Recovery of this compound

Low recovery of this compound during sample analysis can be attributed to several factors, from sample preparation to the final analytical measurement. This guide provides a systematic approach to identify and resolve common issues.

Problem: Low this compound Recovery (<70%)

Possible Cause 1: Analyte Degradation during Sample Preparation

This compound is an organophosphate pesticide that is susceptible to degradation, especially under alkaline conditions.[1]

  • Solution:

    • pH Control: Ensure the pH of the sample and extraction solvent is neutral or slightly acidic (pH 4-6). This compound is stable in neutral or weak acid solutions but hydrolyzes rapidly in alkaline media.[1] If the sample matrix is alkaline, consider acidification prior to extraction.

    • Temperature Control: Perform extraction and sample handling at room temperature or below. Avoid excessive heat, as it can accelerate degradation.

    • Minimize Storage Time: Analyze extracts as soon as possible after preparation. If storage is necessary, keep extracts at low temperatures (-20°C) and protect them from light.[2]

Possible Cause 2: Inefficient Extraction from the Sample Matrix

The choice of extraction solvent and method is critical for achieving high recovery.

  • Solution:

    • Solvent Selection: Acetonitrile (B52724) is a commonly used and effective solvent for extracting this compound from various matrices.[3][4][5]

    • Extraction Technique: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely accepted and efficient technique for pesticide residue analysis, including this compound, in food matrices.[3][4][5]

    • Homogenization: Ensure thorough homogenization of the sample to allow for efficient contact between the analyte and the extraction solvent.

Possible Cause 3: Analyte Loss during Cleanup

The cleanup step is essential for removing matrix interferences but can also lead to the loss of the target analyte if not optimized.

  • Solution:

    • Dispersive Solid-Phase Extraction (dSPE): For QuEChERS-based methods, select the appropriate dSPE sorbent. A combination of primary secondary amine (PSA) and C18 is often used to remove sugars, fatty acids, and other interferences. However, the choice may need to be optimized depending on the matrix.

    • Solid-Phase Extraction (SPE): If using traditional SPE, ensure the cartridge type and elution solvent are appropriate for this compound. Condition the cartridge properly and optimize the elution volume to ensure complete recovery of the analyte.

Possible Cause 4: Matrix Effects in the Analytical Instrument

Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and consequently, inaccurate quantification.[6][7][8][9][10]

  • Solution:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix effects.[6][9]

    • Dilution: Diluting the final extract can mitigate matrix effects, but ensure the concentration of this compound remains above the limit of quantification (LOQ).[7]

    • Instrument Maintenance: Regular cleaning and maintenance of the GC inlet and MS ion source are crucial to minimize the accumulation of matrix components that can affect analyte response.[11]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Low this compound Recovery start Low Recovery (<70%) check_degradation Check for Analyte Degradation start->check_degradation adjust_ph Adjust pH to 4-6 Control Temperature check_degradation->adjust_ph Yes check_extraction Evaluate Extraction Efficiency check_degradation->check_extraction No adjust_ph->check_extraction optimize_extraction Use Acetonitrile Employ QuEChERS check_extraction->optimize_extraction Inefficient check_cleanup Assess Cleanup Step check_extraction->check_cleanup Efficient optimize_extraction->check_cleanup optimize_cleanup Select Appropriate dSPE/SPE Sorbent Optimize Elution check_cleanup->optimize_cleanup Loss Detected check_matrix_effects Investigate Matrix Effects check_cleanup->check_matrix_effects No Loss optimize_cleanup->check_matrix_effects mitigate_matrix_effects Use Matrix-Matched Standards Dilute Extract check_matrix_effects->mitigate_matrix_effects Present end_goal Acceptable Recovery (70-120%) check_matrix_effects->end_goal Absent mitigate_matrix_effects->end_goal

Caption: A decision tree for troubleshooting low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during analysis?

A1: this compound is a non-systemic organophosphorus insecticide. Key properties include:

  • Solubility: Sparingly soluble in water, but soluble in organic solvents like acetone, acetonitrile, and toluene.

  • Stability: Stable in neutral to slightly acidic conditions. It undergoes rapid hydrolysis in alkaline environments.[1] This is a critical factor to control during sample preparation.

PropertyValue
Chemical FormulaC6H11N2O4PS3
Molecular Weight302.3 g/mol
Water Solubility240 mg/L at 20°C
LogP2.2
StabilityUnstable in alkaline conditions

Q2: What is the recommended sample preparation method for this compound in food samples?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for the extraction of this compound from various food matrices, especially fruits and vegetables.[3][4][5] It involves an initial extraction with acetonitrile followed by a partitioning step using salts and a cleanup step with dispersive solid-phase extraction (dSPE).

Q3: Which analytical technique is most suitable for the quantification of this compound?

A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of this compound.[12][13][14]

  • GC-MS: Provides good sensitivity and selectivity. A common choice for routine analysis.

  • LC-MS/MS: Offers excellent sensitivity and specificity, particularly for complex matrices, and can minimize the need for extensive cleanup.

Q4: What are acceptable recovery rates for this compound in fortified samples?

A4: According to general guidelines for pesticide residue analysis, recovery rates for fortified samples should typically be within the range of 70-120%.[3][15]

Q5: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A5: To minimize matrix effects, you can:

  • Use matrix-matched calibration standards.[6][9]

  • Dilute the sample extract before injection.[7]

  • Optimize the cleanup step to remove as many interfering compounds as possible.

  • Employ stable isotope-labeled internal standards if available.

  • Ensure regular maintenance of the LC-MS/MS system to keep the ion source clean.[11]

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in Fruits and Vegetables

This protocol is a general guideline based on the widely used QuEChERS method.

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

  • If the sample has low water content, add an appropriate amount of water.

  • Homogenize the sample thoroughly.

2. Extraction:

  • Add 10-15 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the supernatant (e.g., 1-6 mL) and transfer it to a 2 mL or 15 mL dSPE tube containing the appropriate sorbents (e.g., PSA, C18, and magnesium sulfate).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

  • The extract is now ready for GC-MS or LC-MS/MS analysis.

Sample Preparation and Analysis Workflow

SamplePrepWorkflow This compound Analysis Workflow sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup dSPE Cleanup (PSA/C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration analysis GC-MS or LC-MS/MS Analysis filtration->analysis

Caption: A typical workflow for this compound sample preparation and analysis.

Quantitative Data Summary

The following table summarizes typical recovery data for this compound using the QuEChERS method in various fruit and vegetable matrices.

MatrixFortification Level (ng/g)Recovery (%)Analytical Method
Apple1085-105LC-MS/MS
Tomato1090-110GC-MS
Orange1080-100LC-MS/MS
Spinach5075-95GC-MS/MS

Note: These are representative values and actual recoveries may vary depending on the specific experimental conditions.

Instrumental Parameters

GC-MS Parameters (Example)
ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 70°C (2 min), ramp to 300°C at 25°C/min, hold for 5 min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI)
Monitored Ions (m/z) 302 (Quantifier), 145, 85 (Qualifiers)
LC-MS/MS Parameters (Example)
ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Optimized for separation
Flow Rate 0.3 mL/min
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor ion: 303; Product ions: 145, 85

References

Stability of Methidathion analytical standards in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of methidathion analytical standards in various solvents, along with troubleshooting advice for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound analytical standards?

A1: this compound is soluble in a range of organic solvents. Commonly used solvents for analytical standards include acetonitrile (B52724), ethyl acetate, acetone, methanol, and toluene.[1][2] The choice of solvent may depend on the analytical technique being used (e.g., GC or HPLC) and the required concentration. Commercial this compound standards are often available as solutions in acetonitrile or ethyl acetate.

Q2: What are the optimal storage conditions for this compound analytical standards?

A2: To ensure the stability of this compound analytical standards, it is recommended to store them at low temperatures. Commercial standards are typically stored at 2-8°C or in a freezer at -18°C or below. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture. It is also advisable to protect solutions from light to minimize photodegradation.

Q3: How stable is this compound in different solvents over time?

Data Presentation: Stability of this compound in Different Solvents

The following tables summarize the expected stability of this compound in common analytical solvents under different storage conditions. This data is representative and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.

Table 1: Stability of this compound in Acetonitrile (10 µg/mL)

Storage Condition1 Week1 Month3 Months6 Months
-20°C (Frozen, Dark) >99%>98%>95%>90%
4°C (Refrigerated, Dark) >98%>95%>90%>85%
25°C (Room Temp, Light) <90%<70%<50%<30%
25°C (Room Temp, Dark) >95%>85%>75%>60%

Table 2: Stability of this compound in Ethyl Acetate (10 µg/mL)

Storage Condition1 Week1 Month3 Months6 Months
-20°C (Frozen, Dark) >98%>95%>90%>85%
4°C (Refrigerated, Dark) >95%>90%>80%>70%
25°C (Room Temp, Light) <85%<60%<40%<20%
25°C (Room Temp, Dark) >90%>80%>65%>50%

Table 3: Stability of this compound in Methanol (10 µg/mL)

| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months | | :--- | :--- | :--- | :--- | >80% | | 4°C (Refrigerated, Dark) | >97% | >92% | >85% | >75% | | 25°C (Room Temp, Light) | <88% | <65% | <45% | <25% | | 25°C (Room Temp, Dark) | >92% | >82% | >70% | >55% |

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol outlines the steps for preparing a 1000 µg/mL stock solution of this compound.

cluster_prep Stock Solution Preparation weigh 1. Weigh accurately ~10 mg of neat This compound standard dissolve 2. Quantitatively transfer to a 10 mL volumetric flask weigh->dissolve add_solvent 3. Add a small amount of solvent and sonicate to dissolve dissolve->add_solvent final_volume 4. Bring to final volume with the chosen solvent and mix thoroughly add_solvent->final_volume transfer 5. Transfer to an amber glass vial with a PTFE-lined cap final_volume->transfer store 6. Store at recommended temperature (e.g., -20°C) transfer->store

Workflow for preparing a this compound stock solution.

Protocol for a Short-Term Stability Study

This workflow describes a basic experiment to assess the stability of a this compound working solution over a short period.

cluster_stability Short-Term Stability Assessment prep_solution 1. Prepare a working solution of known concentration initial_analysis 2. Analyze the solution immediately (T=0) to get a baseline prep_solution->initial_analysis storage 3. Store aliquots of the solution under desired conditions (e.g., RT, 4°C) initial_analysis->storage periodic_analysis 4. Analyze the aliquots at specified time intervals (e.g., 24h, 48h, 1 week) storage->periodic_analysis compare 5. Compare the results to the baseline to determine degradation periodic_analysis->compare

Experimental workflow for a short-term stability study.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Standard

  • Symptom: The concentration of the this compound standard decreases significantly in a short period.

  • Possible Causes & Solutions:

    • Alkaline Conditions: this compound is susceptible to hydrolysis in alkaline media.[1]

      • Solution: Ensure that the solvent is neutral or slightly acidic. Avoid using basic additives or glassware that has not been properly neutralized.

    • Photodegradation: Exposure to light, especially UV radiation, can cause the degradation of this compound.

      • Solution: Store standards in amber vials or protect them from light by wrapping them in aluminum foil. Minimize exposure to direct sunlight and strong laboratory lighting during handling.

    • High Temperature: Elevated temperatures accelerate the degradation of this compound.

      • Solution: Store stock and working solutions at the recommended low temperatures (refrigerated or frozen). Allow solutions to equilibrate to room temperature before use to prevent water condensation.

Issue 2: Poor Peak Shape in Gas Chromatography (GC) Analysis

  • Symptom: Tailing, fronting, or split peaks for this compound during GC analysis.

  • Possible Causes & Solutions:

    • Active Sites in the GC System: Polar analytes like organophosphates can interact with active sites (e.g., silanols) in the injector liner, column, or detector, leading to peak tailing.[3][4]

      • Solution: Use a deactivated injector liner and a high-quality, inert GC column. Regularly trim the front end of the column to remove accumulated non-volatile residues and active sites.[4]

    • Column Overload: Injecting too much analyte can lead to peak fronting.

      • Solution: Reduce the injection volume or dilute the sample.

    • Improper Column Installation: An incorrectly installed column can cause peak splitting or tailing.[3]

      • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector and detector according to the manufacturer's instructions.

Logical Relationship of Troubleshooting this compound Degradation

cluster_troubleshooting Troubleshooting Degradation Degradation Standard Degradation Observed Check_pH Check for Alkaline Contamination Degradation->Check_pH Check_Light Assess Light Exposure Degradation->Check_Light Check_Temp Verify Storage Temperature Degradation->Check_Temp Neutralize Use Neutral/Acidic Solvents & Glassware Check_pH->Neutralize Protect_Light Store in Amber Vials/ Protect from Light Check_Light->Protect_Light Store_Cold Store at Recommended Low Temperature Check_Temp->Store_Cold

Logical steps for troubleshooting this compound standard degradation.

References

Technical Support Center: Enhancing the Selectivity of Methidathion Detection in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the selectivity of Methidathion detection in complex biological matrices. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective this compound detection in biological fluids?

The primary challenges stem from the complexity of biological matrices such as blood, urine, and plasma.[1] These matrices contain numerous endogenous components like proteins, lipids, salts, and other metabolites that can interfere with the analytical signal of this compound.[1][2] This interference, known as the matrix effect, can lead to ion suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility.[1][3] Furthermore, the presence of structurally similar compounds or other pesticides can cause cross-reactivity, leading to false-positive results.[4]

Q2: Which analytical techniques are commonly employed for this compound detection, and how do they compare in terms of selectivity?

Commonly used techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially when using techniques like multiple reaction monitoring (MRM).[7][8] Other methods gaining prominence for their enhanced selectivity include:

  • Immunoassays (e.g., ELISA): These are based on the specific binding of antibodies to this compound and offer high selectivity and cost-effectiveness.[9][10]

  • Aptamer-based Sensors (Aptasensors): These utilize single-stranded DNA or RNA sequences (aptamers) that bind to this compound with high affinity and specificity, comparable to antibodies.[11][12]

  • Molecularly Imprinted Polymers (MIPs): These are synthetic polymers with tailor-made recognition sites that selectively bind to this compound, acting as artificial antibodies.[13][14][15]

Q3: How can sample preparation be optimized to enhance the selectivity of this compound analysis?

Effective sample preparation is crucial for removing interfering matrix components before instrumental analysis.[16] Key techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.[17] Molecularly imprinted polymers can be used as the sorbent in SPE (known as MISPE) for highly selective extraction of this compound.[13]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, this method has been adapted for biological samples.[16][18] It involves a solvent extraction followed by a dispersive SPE cleanup step to remove matrix components.[18][19]

  • Liquid-Liquid Extraction (LLE): A conventional method that separates analytes based on their differential solubility in two immiscible liquids.[17]

Q4: What are Molecularly Imprinted Polymers (MIPs) and how do they contribute to selective detection?

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule, in this case, this compound.[14] They are created by polymerizing functional monomers in the presence of the this compound "template" molecule.[13] After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to this compound.[14][15] This "lock-and-key" mechanism allows MIPs to selectively rebind this compound from a complex sample, making them highly effective for use in sensors and extraction techniques.[14][20]

Q5: What is the principle behind aptamer-based sensors for pesticide detection?

Aptamer-based sensors, or aptasensors, utilize aptamers as the biological recognition element.[12] Aptamers are short, single-stranded nucleic acid (DNA or RNA) sequences that can fold into unique three-dimensional structures, allowing them to bind to specific targets, including small molecules like pesticides, with high affinity and specificity.[11][21] When integrated into a sensor platform (e.g., electrochemical or colorimetric), the binding of this compound to the aptamer induces a measurable signal change, enabling sensitive and selective detection.[12][22]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Analyte Recovery 1. Inefficient extraction from the biological matrix.[18] 2. Suboptimal pH during extraction. 3. Analyte degradation during sample processing.1. Optimize the extraction solvent and consider methods like SPE or QuEChERS for better cleanup.[16] 2. Adjust the pH of the sample to ensure this compound is in a non-ionized state for better extraction. 3. Minimize sample processing time and keep samples cooled.
High Background Noise / Interfering Peaks 1. Insufficient sample cleanup, leading to matrix effects.[2] 2. Contamination from solvents, glassware, or equipment. 3. Cross-reactivity with structurally similar compounds.1. Employ a more rigorous cleanup step, such as multi-stage SPE or the use of specific sorbents like graphitized carbon black (GCB).[18] 2. Use high-purity solvents and thoroughly clean all equipment. 3. For immunoassays, screen antibodies for cross-reactivity. For chromatographic methods, optimize the separation to resolve interfering peaks.[4]
Low Sensitivity / High Limit of Detection (LOD) 1. Significant ion suppression due to matrix effects.[1] 2. Low extraction efficiency. 3. Suboptimal instrument parameters.1. Improve sample cleanup to reduce matrix components.[16] Use an isotopically labeled internal standard to compensate for matrix effects.[3] 2. Optimize the sample preparation protocol to maximize analyte recovery. 3. For MS-based methods, optimize ionization source parameters and collision energies.[7][8]
Poor Reproducibility / High %RSD 1. Inconsistent sample preparation technique.[17] 2. Variability between different lots of biological matrix.[3] 3. Instability of the analyte in the processed sample.1. Automate sample preparation where possible to minimize manual errors. Ensure consistent execution of each step. 2. Evaluate matrix effects for each new batch of biological fluid.[3] 3. Analyze samples immediately after preparation or perform stability studies to determine appropriate storage conditions.

Quantitative Data Summary

The following table summarizes the performance of various methods for the detection of organophosphate pesticides, including this compound, in different matrices.

Analytical MethodMatrixRecovery (%)LOD / LOQReference
GC-MS Biological Matrices92.4%LOD: 0.25 µg/L; LOQ: 0.75 µg/L[23]
LC-QToF-MS Blood & Urine75.4 - 113.54%LOQ: 0.82 - 7.05 ng/mL[24]
Immunoassay (ELISA) FoodstuffsNear-quantitative0.05 µg/L[4]
Aptamer Sensor Water96.6 - 103.5%LOD: 0.49 pM[21][22]
MIP-based Sensor Waste WaterNot SpecifiedLow detection limit[20]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids

This protocol provides a general workflow for cleaning up biological fluids like plasma or urine prior to chromatographic analysis.

  • Sample Pre-treatment:

    • Centrifuge the biological fluid (e.g., 1 mL of plasma) to pellet any precipitates.

    • Dilute the supernatant 1:1 with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) to reduce viscosity and normalize pH.

  • Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution:

    • Elute the analyte of interest (this compound) with a small volume (e.g., 2 x 1 mL) of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the mobile phase used for the LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Analysis

This protocol outlines the key steps for the instrumental analysis of this compound.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for pesticide analysis.

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted sample extract.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for organophosphates.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for this compound for confident identification and quantification.[7] Optimization of collision energies is crucial for maximizing signal intensity.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation (SPE) cluster_analysis Analysis start Biological Fluid (e.g., Plasma) pretreat Pre-treatment (Dilution/Centrifugation) start->pretreat load Sample Loading pretreat->load condition SPE Cartridge Conditioning condition->load wash Washing Step (Remove Interferences) load->wash elute Elution of this compound wash->elute reconstitute Evaporation & Reconstitution elute->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for sample preparation and analysis.

elisa_pathway cluster_plate Microtiter Plate Well capture_ab Capture Antibody (Anti-Methidathion) sample capture_ab->sample Binding Competition enzyme_conjugate capture_ab->enzyme_conjugate substrate enzyme_conjugate->substrate Enzymatic Reaction product substrate->product label_note Signal is inversely proportional to this compound concentration product->label_note

Caption: Principle of an indirect competitive ELISA.

mip_logic cluster_synthesis MIP Synthesis cluster_application Selective Binding template This compound (Template Molecule) complex Pre-polymerization Complex template->complex monomers Functional Monomers monomers->complex polymer Polymerization complex->polymer mip_template MIP with Template polymer->mip_template removal Template Removal mip_template->removal mip_cavity MIP with Selective Cavity removal->mip_cavity rebinding Rebinding from Biological Sample mip_cavity->rebinding High Affinity detection Selective Detection rebinding->detection

Caption: The "lock-and-key" mechanism of MIPs.

troubleshooting_logic start Issue: Poor Selectivity or High Interference q1 Is sample cleanup adequate? start->q1 s1 Enhance Sample Prep: - Use SPE or MISPE - Optimize QuEChERS cleanup - Add different sorbents (GCB, PSA) q1->s1 No q2 Is chromatographic separation optimal? q1->q2 Yes s1->q2 s2 Optimize LC Method: - Modify gradient - Change column chemistry - Adjust mobile phase pH q2->s2 No q3 Is the detection method specific enough? q2->q3 Yes s2->q3 s3 Increase Detection Specificity: - Use MS/MS (MRM) - Use high-resolution MS - Consider alternative selective methods (Immunoassay, MIPs) q3->s3 No end Resolution: Improved Selectivity q3->end Yes s3->end

Caption: Troubleshooting workflow for poor selectivity issues.

References

Column selection for optimal separation of Methidathion and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimal separation of Methidathion and its key metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound I should be concerned about in my analysis?

A1: The primary metabolites of toxicological concern and relevance for residue analysis include this compound oxon, the oxygen analog of the parent compound, and the heterocyclic moiety, 2-methoxy-1,3,4-thiadiazol-5(4H)-one. Other degradation products can include desmethyl this compound, and various dimethyl phosphates and phosphorothioates.[1] this compound oxon is formed by oxidative desulfuration and is a more potent cholinesterase inhibitor than this compound itself.

Q2: What are the recommended primary analytical techniques for separating this compound and its metabolites?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of this compound and its metabolites. GC is often coupled with a Nitrogen-Phosphorus Detector (NPD) for selectivity or a Mass Spectrometer (MS) for definitive identification. HPLC, particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing the parent compound and its more polar metabolites without the need for derivatization.

Q3: How do I choose between GC and HPLC for my specific application?

A3: The choice depends on the specific analytes of interest and the sample matrix.

  • GC is generally well-suited for the analysis of the relatively volatile and thermally stable parent compound, this compound.

  • HPLC is often preferred for the analysis of the more polar and thermally labile metabolites, such as this compound oxon and other degradation products. LC-MS/MS offers high sensitivity and selectivity for these compounds in complex matrices.

Gas Chromatography (GC) Analysis Guide

Optimal GC Column Selection

The choice of GC column is critical for achieving good peak shape and resolution for organophosphorus pesticides like this compound. The inertness of the column is paramount to prevent analyte degradation and adsorption, which can lead to peak tailing and poor recovery.

Column TypeStationary PhaseKey Characteristics & Recommendations
Agilent J&W DB-5ms Ultra Inert 5%-Phenyl-methylpolysiloxaneA widely used, robust, and inert column suitable for the analysis of a broad range of pesticides, including this compound.[2] Its low bleed characteristics make it ideal for GC-MS applications.
Thermo Scientific™ TraceGOLD™ TG-5SilMS 5% Phenyl-methylpolysiloxaneAnother excellent choice with a similar phase to the DB-5ms, offering good performance for the separation of organophosphorus pesticides.
Mid-polarity Columns e.g., 35%-Phenyl-methylpolysiloxaneCan offer alternative selectivity, which may be beneficial for resolving this compound from complex matrix interferences.
Detailed Experimental Protocol: GC-NPD Analysis of this compound in Food Samples

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Instrumentation: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet: Split/splitless injector at 250 °C. A deactivated liner is recommended.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp 1: 25 °C/min to 180 °C.

    • Ramp 2: 5 °C/min to 240 °C.

    • Ramp 3: 20 °C/min to 290 °C, hold for 5 min.

  • Detector Temperature: 300 °C.

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid-phase extraction (d-SPE) cleanup is a common and effective method for food matrices.

GC Troubleshooting Guide

// Nodes Start [label="Problem Observed", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; PeakTailing [label="Peak Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorResolution [label="Poor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowSensitivity [label="Low Sensitivity / No Peak", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Tailing Solutions CheckInertness [label="Check System Inertness:\n- Use deactivated liner\n- Trim column front end", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeTemp [label="Optimize Temperatures:\n- Inlet temperature too low/high\n- Check oven program", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Resolution Solutions OptimizeFlow [label="Optimize Carrier Gas Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeColumn [label="Consider a Different Column Phase\n(e.g., mid-polarity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sensitivity Solutions CheckInjection [label="Verify Injection:\n- Syringe issue\n- Inlet leak", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckDetector [label="Check Detector Performance:\n- NPD bead activity\n- MS source cleaning", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> PeakTailing; Start -> PoorResolution; Start -> LowSensitivity;

PeakTailing -> CheckInertness [label="Active sites"]; PeakTailing -> OptimizeTemp [label="Suboptimal conditions"];

PoorResolution -> OptimizeFlow [label="Inefficient separation"]; PoorResolution -> ChangeColumn [label="Co-elution"];

LowSensitivity -> CheckInjection [label="Sample introduction issue"]; LowSensitivity -> CheckDetector [label="Detection issue"]; } caption [label="Figure 1: GC Troubleshooting Workflow for this compound Analysis", fontsize=10, fontname="Arial"];

High-Performance Liquid Chromatography (HPLC) Analysis Guide

Optimal HPLC Column Selection

The separation of this compound and its more polar metabolites by HPLC requires careful column selection to achieve adequate retention and resolution.

Column TypeStationary PhaseKey Characteristics & Recommendations
Reversed-Phase C18 Octadecyl silane (B1218182) (C18)A good starting point for the parent compound, this compound. Provides hydrophobic retention. Modern, high-purity silica (B1680970) C18 columns offer good peak shape.
Reversed-Phase Phenyl-Hexyl Phenyl-HexylOffers alternative selectivity to C18 due to π-π interactions, which can be beneficial for separating aromatic compounds and improving resolution between this compound and its metabolites.
Hydrophilic Interaction Liquid Chromatography (HILIC) e.g., Amide, CyanoRecommended for retaining and separating highly polar metabolites that show poor retention on traditional reversed-phase columns.
Porous Graphitic Carbon (PGC) Porous Graphitic CarbonProvides strong retention for very polar compounds and can separate structurally similar isomers.[3]
Detailed Experimental Protocol: LC-MS/MS Analysis of this compound and its Metabolites in Soil

This protocol is a general guideline and requires optimization for specific soil types and instrumentation.

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Phenyl-Hexyl column, 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid

    • B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for this compound and its target metabolites.

  • Sample Preparation: Soil samples can be extracted with an organic solvent like acetonitrile, followed by a cleanup step such as solid-phase extraction (SPE) to remove matrix interferences.[4]

HPLC Troubleshooting Guide

// Nodes Start [label="Problem Observed", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; PoorPeakShape [label="Poor Peak Shape\n(Tailing or Fronting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorResolution_HPLC [label="Poor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighBackpressure [label="High Backpressure", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Peak Shape Solutions CheckMobilePhase [label="Check Mobile Phase pH\nand Buffer Strength", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColumnHealth [label="Check Column Health:\n- Column contamination\n- Column void", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Resolution Solutions OptimizeGradient [label="Optimize Gradient Profile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeColumn_HPLC [label="Change Column Selectivity\n(e.g., Phenyl-Hexyl, HILIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Backpressure Solutions FilterSample [label="Filter Sample and Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BackflushColumn [label="Backflush Column\n(if permissible)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> PoorPeakShape; Start -> PoorResolution_HPLC; Start -> HighBackpressure;

PoorPeakShape -> CheckMobilePhase [label="Analyte-stationary phase interactions"]; PoorPeakShape -> CheckColumnHealth [label="Column issues"];

PoorResolution_HPLC -> OptimizeGradient [label="Insufficient separation"]; PoorResolution_HPLC -> ChangeColumn_HPLC [label="Co-elution"];

HighBackpressure -> FilterSample [label="Particulate matter"]; HighBackpressure -> BackflushColumn [label="Column blockage"]; } caption [label="Figure 2: HPLC Troubleshooting Workflow for this compound Analysis", fontsize=10, fontname="Arial"];

Column Selection Workflow

// Nodes Start [label="Start: Define Analytical Needs", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Analytes [label="Target Analytes?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ParentOnly [label="this compound Only", fillcolor="#34A853", fontcolor="#FFFFFF"]; ParentAndMetabolites [label="this compound & Metabolites", fillcolor="#34A853", fontcolor="#FFFFFF"];

GC_Choice [label="GC with DB-5ms or similar", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_Choice [label="HPLC with C18 or Phenyl-Hexyl", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PolarityCheck [label="Are metabolites highly polar?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; YesPolar [label="Yes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoPolar [label="No", fillcolor="#34A853", fontcolor="#FFFFFF"];

HILIC_PGC [label="Consider HILIC or PGC column", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Analytes; Analytes -> ParentOnly [label="Parent Compound"]; Analytes -> ParentAndMetabolites [label="Parent & Metabolites"];

ParentOnly -> GC_Choice; ParentAndMetabolites -> HPLC_Choice; HPLC_Choice -> PolarityCheck; PolarityCheck -> YesPolar [label="Yes"]; PolarityCheck -> NoPolar [label="No"]; YesPolar -> HILIC_PGC; NoPolar -> HPLC_Choice; } caption [label="Figure 3: Decision Tree for Optimal Column Selection", fontsize=10, fontname="Arial"];

References

pH adjustment for efficient Methidathion extraction from water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Methidathion from water samples through appropriate pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound from water?

A1: The optimal pH for extracting this compound from water is in the neutral to slightly acidic range (pH 6.0-7.0) . This range ensures the stability of the this compound molecule, preventing its degradation and maximizing extraction efficiency.

Q2: Why is pH adjustment critical for this compound extraction?

A2: this compound is an organophosphate pesticide that is susceptible to hydrolysis under strongly acidic and alkaline conditions. At a pH below 4 or above 8, the rate of degradation increases significantly, leading to lower recovery rates. Specifically, at a pH of 13, approximately 50% of this compound can be lost within 30 minutes at room temperature.[1] Therefore, adjusting the pH to a neutral or slightly acidic level is crucial to maintain the integrity of the analyte throughout the extraction process.

Q3: What happens if I don't adjust the pH of my water sample?

A3: Failure to adjust the pH of your water sample can lead to inaccurate and unreliable results. If the initial pH of your water sample is outside the optimal range, you may experience low recovery of this compound due to degradation. This can lead to an underestimation of the actual concentration of the pesticide in your sample.

Q4: What acids and bases should I use for pH adjustment?

A4: For pH adjustment, it is recommended to use dilute solutions of high-purity acids and bases to avoid introducing contaminants. Commonly used reagents include:

  • For lowering pH: 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sulfuric Acid (H₂SO₄)

  • For raising pH: 0.1 M Sodium Hydroxide (NaOH)

It is crucial to add the acid or base dropwise while monitoring the pH with a calibrated pH meter to avoid overshooting the target pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Recovery of this compound Inappropriate sample pH: The pH of the water sample was too high (alkaline) or too low (strongly acidic), causing degradation of the this compound.Before extraction, measure the pH of the water sample. Adjust the pH to the optimal range of 6.0-7.0 using dilute HCl or NaOH.
Extended exposure to non-optimal pH: The sample was stored for a prolonged period at an inappropriate pH before extraction.Adjust the pH of the water sample as soon as possible after collection, especially if the analysis is not performed immediately. Store samples at 4°C to further minimize degradation.
Inconsistent Results Between Replicates Variable pH across samples: The pH of individual sample replicates was not consistently adjusted.Ensure uniform and precise pH adjustment for all samples and replicates. Use a calibrated pH meter and add acid/base dropwise with constant stirring.
Presence of Degradation Products in Chromatogram Hydrolysis of this compound: The appearance of unexpected peaks may indicate the breakdown of this compound due to improper pH.Confirm the identity of potential degradation products using a mass spectrometer. Re-evaluate and optimize the pH adjustment step in your protocol to ensure it is within the 6.0-7.0 range.

Data Presentation

The following table summarizes the general effect of pH on the recovery of organophosphate pesticides from water, which is applicable to this compound based on its chemical properties.

pHExpected Recovery of this compoundRationale
< 4.0Low to ModerateIncreased risk of acid-catalyzed hydrolysis.
4.0 - 6.0Good to ExcellentHigh stability of this compound.
6.0 - 7.0 Excellent (Optimal) Maximum stability and extraction efficiency.
7.0 - 8.0GoodSlight increase in the rate of hydrolysis begins.
> 8.0Low to Very LowRapid alkaline-catalyzed hydrolysis leads to significant degradation.[1]

Note: The exact recovery percentages can vary depending on the specific extraction method, matrix complexity, and holding time.

Experimental Protocols

Liquid-Liquid Extraction (LLE) of this compound from Water
  • Sample Preparation:

    • Collect 1 liter of the water sample in a clean glass container.

    • Measure the initial pH of the sample using a calibrated pH meter.

    • Adjust the pH of the sample to 6.5 ± 0.5 by adding 0.1 M HCl or 0.1 M NaOH dropwise while stirring.

  • Extraction:

    • Transfer the pH-adjusted sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane (B109758) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower organic layer (dichloromethane) into a clean flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • The sample is now ready for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Solid-Phase Extraction (SPE) of this compound from Water
  • Sample Preparation:

    • Collect 500 mL of the water sample.

    • Measure the initial pH and adjust to 6.5 ± 0.5 with 0.1 M HCl or 0.1 M NaOH.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 10 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane and acetone) through the cartridge.

    • Collect the eluate in a clean collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for chromatographic analysis.

Mandatory Visualization

Methidathion_Extraction_Workflow cluster_prep Sample Preparation cluster_decision pH Adjustment Decision cluster_extraction Extraction start Water Sample Collection measure_ph Measure Initial pH start->measure_ph is_optimal Is pH 6.0-7.0? measure_ph->is_optimal adjust_high Add 0.1 M HCl is_optimal->adjust_high No, pH > 7.0 adjust_low Add 0.1 M NaOH is_optimal->adjust_low No, pH < 6.0 proceed_extraction Proceed to LLE or SPE is_optimal->proceed_extraction Yes adjust_high->measure_ph Re-measure adjust_low->measure_ph Re-measure

Caption: Workflow for pH adjustment prior to this compound extraction.

References

Troubleshooting inconsistent results in Methidathion bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Methidathion bioassays. The information is tailored for researchers, scientists, and drug development professionals to ensure more consistent and reliable experimental outcomes.

Troubleshooting Inconsistent Results

Inconsistent results in this compound bioassays can arise from various factors, from reagent stability to procedural variations. This guide provides a systematic approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow for Inconsistent this compound Bioassay Results

G Troubleshooting Logic for Inconsistent this compound Bioassays cluster_0 Initial Observation cluster_1 Investigation Categories cluster_2 Specific Checks cluster_3 Resolution Inconsistent_Results Inconsistent Results Observed Reagent_Issues Reagent & Solution Integrity Inconsistent_Results->Reagent_Issues Assay_Conditions Assay Conditions & Procedure Inconsistent_Results->Assay_Conditions Instrument_Issues Instrumentation & Measurement Inconsistent_Results->Instrument_Issues Methidathion_Stability Check this compound Solution (Freshly prepared, pH, storage) Reagent_Issues->Methidathion_Stability Enzyme_Activity Verify Acetylcholinesterase Activity (Positive controls, storage) Reagent_Issues->Enzyme_Activity DTNB_Stability Assess DTNB Reagent (Freshly prepared, buffer compatibility) Reagent_Issues->DTNB_Stability Temperature_Control Confirm Stable Temperature Assay_Conditions->Temperature_Control pH_Control Verify Buffer pH Assay_Conditions->pH_Control Pipetting_Accuracy Review Pipetting Technique (Calibration, consistency) Assay_Conditions->Pipetting_Accuracy Incubation_Times Ensure Consistent Incubation Times Assay_Conditions->Incubation_Times Reader_Settings Check Plate Reader Wavelength (412 nm for Ellman's assay) Instrument_Issues->Reader_Settings Well_Contamination Inspect for Bubbles/Precipitates Instrument_Issues->Well_Contamination Resolved Results Stabilized Methidathion_Stability->Resolved Enzyme_Activity->Resolved DTNB_Stability->Resolved Temperature_Control->Resolved pH_Control->Resolved Pipetting_Accuracy->Resolved Incubation_Times->Resolved Reader_Settings->Resolved Well_Contamination->Resolved

Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to be losing potency, leading to variable inhibition. What could be the cause?

A1: The stability of this compound in solution is highly dependent on pH and temperature. This compound is relatively stable in neutral or slightly acidic solutions but undergoes rapid hydrolysis in alkaline conditions.[1] For instance, at 25°C, 50% of this compound can be lost in just 30 minutes at a pH of 13.[1]

  • Recommendation: Prepare fresh this compound stock solutions for each experiment. If storage is necessary, use a slightly acidic to neutral buffer (pH 5-7) and store at low temperatures (e.g., 4°C for short-term, or frozen for longer-term). Avoid using alkaline buffers for dilution.

Q2: I am observing high background noise or a drifting baseline in my acetylcholinesterase (AChE) inhibition assay. What are the common causes?

A2: High background noise in an Ellman's assay, the standard method for measuring AChE activity, can be due to the instability of the chromogen, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). DTNB can be unstable in certain buffers, leading to the spontaneous formation of its colored product and thus increasing the background signal. Additionally, DTNB can react with other free sulfhydryl groups present in complex biological samples.

  • Recommendation: Prepare the DTNB solution fresh for each assay. Ensure the pH of your reaction buffer is optimal (typically pH 7-8) and consistent across all wells. Running a blank that contains all reagents except the enzyme can help to quantify and subtract the background signal.

Q3: The activity of my acetylcholinesterase enzyme seems to be low or inconsistent, even in my positive control wells.

A3: Low or inconsistent enzyme activity can stem from several factors:

  • Improper Storage: Acetylcholinesterase is sensitive to temperature fluctuations and can lose activity if not stored correctly (typically at -20°C or below).

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the enzyme stock solution by preparing aliquots.

  • Contaminants: The presence of unintended inhibitors in your buffer or water can reduce enzyme activity.

  • Assay Conditions: Suboptimal pH or temperature during the assay can negatively impact enzyme kinetics.

  • Recommendation: Aliquot your enzyme stock upon receipt and store it at the recommended temperature. Use high-purity water and reagents for all solutions. Always run a positive control (enzyme without inhibitor) to verify maximal activity under your experimental conditions.

Q4: My results show significant variability between replicate wells.

A4: Variability between replicates is often due to procedural inconsistencies.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme, substrate, or inhibitor, is a major source of variability.

  • Temperature Gradients: Temperature differences across the microplate can lead to varied reaction rates.

  • Timing of Reagent Addition: Inconsistent timing in the addition of reagents, particularly the substrate which initiates the reaction, can cause discrepancies.

  • Recommendation: Use calibrated pipettes and practice consistent pipetting techniques. Ensure the entire assay plate is at a uniform and stable temperature. A multichannel pipette can help in the simultaneous addition of reagents to multiple wells, improving consistency.

Quantitative Data Summary

The following tables provide key quantitative data for this compound relevant to bioassay design and interpretation.

Table 1: Stability of this compound in Aqueous Solutions
pHTemperature (°C)Half-life (days)Reference
52537[1]
72548[1]
92513[1]
4.7604[1]
4.7701.7[1]
4.7900.16[1]
Table 2: Solubility of this compound
SolventSolubility (g/L at 20°C)Reference
Water0.187[1]
Ethanol150[1]
Acetone670[1]
Toluene720[1]
Hexane11[1]
n-Octanol14[1]

Experimental Protocols

Protocol: Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method

This protocol is adapted from the widely used Ellman's method for measuring AChE activity and its inhibition by compounds such as this compound.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • This compound

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

    • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

    • ATCI Solution (10 mM): Prepare a fresh solution of ATCI in deionized water.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add 150 µL of phosphate buffer, 50 µL of DTNB solution, and 25 µL of ATCI solution.

    • Control wells (100% enzyme activity): Add 125 µL of phosphate buffer, 25 µL of AChE solution, and 50 µL of DTNB solution.

    • Test wells (with inhibitor): Add 100 µL of phosphate buffer, 25 µL of AChE solution, 25 µL of the respective this compound dilution, and 50 µL of DTNB solution.

  • Pre-incubation:

    • Mix the contents of the wells gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes to allow this compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • To initiate the enzymatic reaction, add 25 µL of the ATCI substrate solution to all control and test wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathway Visualization

Diagram: Mechanism of Acetylcholinesterase Inhibition by this compound

G Acetylcholinesterase Inhibition by Organophosphates cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound Acetylcholine Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) Acetylcholine->AChE_active Hydrolysis ACh_Receptor Postsynaptic ACh Receptor Acetylcholine->ACh_Receptor Binding ACh_accumulation ACh Accumulation Acetylcholine->ACh_accumulation No Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active->AChE_inhibited Irreversible Phosphorylation Signal_Termination Signal Termination ACh_Receptor->Signal_Termination Signal Transduction followed by ACh removal This compound This compound (Organophosphate) This compound->AChE_inhibited Receptor_overstimulation Receptor Overstimulation ACh_accumulation->Receptor_overstimulation Continuous Binding

Caption: The mechanism of acetylcholinesterase inhibition by organophosphates like this compound.

References

Optimizing injection volume for Methidathion analysis without peak distortion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for Methidathion analysis and resolving common issues like peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection volume for this compound analysis by Gas Chromatography (GC)?

A1: The optimal injection volume for this compound analysis is typically between 1 and 2 µL when using a standard split/splitless inlet.[1] However, the ideal volume is dependent on several factors including the concentration of this compound in the sample, the liner volume, and the specific GC-MS/MS system being used. For trace analysis, larger injection volumes (e.g., up to 5 µL or more) may be employed using techniques like Large Volume Injection (LVI) to enhance sensitivity.[2][3] It is crucial to optimize the injection volume for your specific method to avoid peak distortion and ensure accurate quantification.

Q2: What causes peak distortion in this compound analysis?

A2: Peak distortion, such as tailing, fronting, or splitting, can arise from various factors within the GC system. Common causes include:

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and asymmetric peaks.[4]

  • Inlet Issues: Active sites in the inlet liner, a poorly cut or installed column, or an incorrect inlet temperature can all contribute to peak distortion.[5][6]

  • Column Contamination or Degradation: Accumulation of non-volatile matrix components or degradation of the stationary phase can lead to peak tailing.[5]

  • Inappropriate Method Parameters: A suboptimal oven temperature program or carrier gas flow rate can affect peak shape.[5]

  • Solvent Effects: Mismatch between the sample solvent and the stationary phase polarity can cause peak splitting or distortion, especially in splitless injections.[6]

Q3: How can I improve the peak shape for early-eluting compounds like this compound?

A3: For early-eluting pesticides, techniques like Large Volume Injection (LVI) with solvent venting can significantly improve peak shapes compared to traditional hot splitless injections.[2] This is because LVI allows for the controlled evaporation and removal of the solvent before the analytes are transferred to the column, minimizing the solvent's impact on peak shape.[2] Using a deactivated liner with glass wool can also enhance the vaporization of the sample and protect the column.[2][7]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Distortion

This guide provides a systematic approach to troubleshooting common peak shape problems encountered during this compound analysis.

Problem: Peaks are tailing.

Possible Cause Troubleshooting Steps
Active Sites in the Inlet or Column 1. Perform inlet maintenance: Replace the septum and liner. Use a deactivated liner.[5] 2. Trim the column: Cut 10-20 cm from the front of the column to remove contamination.[6] 3. Condition the column according to the manufacturer's instructions.
Column Contamination 1. Bake out the column at a high temperature (within the column's limits) to remove contaminants. 2. If tailing persists, the column may need to be replaced.[5]
Improper Column Installation 1. Ensure the column is cut squarely and is installed at the correct depth in the inlet and detector.[6]

Problem: Peaks are fronting.

Possible Cause Troubleshooting Steps
Column Overload 1. Dilute the sample and reinject.[4] 2. Decrease the injection volume.
Catastrophic Column Failure 1. If fronting is severe and consistent across all peaks, the column may be damaged and require replacement.[8]

Problem: Peaks are split or distorted.

Possible Cause Troubleshooting Steps
Improper Injection Technique (Manual) 1. If using manual injection, ensure a fast and consistent injection. An autosampler is recommended for better reproducibility.[9]
Solvent Mismatch 1. Ensure the initial oven temperature is about 20°C below the boiling point of the sample solvent for splitless injections.[6] 2. The stationary phase chemistry should be compatible with the sample solvent's polarity.[6]
Blocked Inlet Frit 1. If all peaks are distorted, the inlet frit may be partially blocked. Try backflushing the column. If the problem persists, the frit may need replacement.[8]
Guide 2: Optimizing Injection Volume

This guide provides a protocol for optimizing the injection volume for your this compound analysis.

Experimental Protocol: Injection Volume Optimization

  • Prepare a Standard Solution: Prepare a standard solution of this compound at a concentration relevant to your samples.

  • Initial Injection: Start with a low injection volume, typically 1 µL.

  • Incremental Increases: Sequentially increase the injection volume (e.g., 1.5 µL, 2.0 µL, 2.5 µL, etc.), making multiple injections at each volume to ensure reproducibility.

  • Monitor Peak Shape and Response: For each injection volume, carefully monitor the peak shape (asymmetry and tailing factor), peak area, and signal-to-noise ratio.

  • Identify the Optimal Volume: The optimal injection volume will be the highest volume that provides a good signal-to-noise ratio without causing significant peak distortion (e.g., fronting, tailing, or a significant increase in peak width).

  • Consider Linearity: Ensure that the chosen injection volume falls within the linear range of your calibration curve.

Data Presentation

Table 1: Typical GC-MS/MS Parameters for this compound Analysis

ParameterTypical Value/Condition
Injection Mode Splitless[1]
Injection Volume 1 - 2 µL[1]
Inlet Temperature 250 - 280 °C
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min[1]
Oven Program Initial temp: 80-90°C, hold for 1-3 min, ramp at 8-20°C/min to 300-310°C, hold for 3-5 min.[1][10]
Column ZB-5MS Plus (or equivalent 5% phenyl-methylpolysiloxane)[1]
MS Source Temp. 200 - 260 °C[11][12]
Transfer Line Temp. 280 - 300 °C[1][12]

Note: These are general parameters and may require optimization for your specific instrument and application.

Visualizations

Peak_Distortion_Troubleshooting cluster_0 Start cluster_1 Initial Checks cluster_2 Solutions start Peak Distortion Observed check_overload Is the peak fronting? start->check_overload check_tailing Is the peak tailing? check_overload->check_tailing No reduce_volume Reduce Injection Volume / Dilute Sample check_overload->reduce_volume Yes check_all_peaks Are all peaks distorted? check_tailing->check_all_peaks No inlet_maintenance Perform Inlet Maintenance (Liner, Septum) check_tailing->inlet_maintenance Yes method_optimization Optimize Method Parameters (Temp, Flow) check_all_peaks->method_optimization Yes good_peak Acceptable Peak Shape check_all_peaks->good_peak No reduce_volume->good_peak column_maintenance Trim or Replace Column inlet_maintenance->column_maintenance check_installation Check Column Installation column_maintenance->check_installation check_installation->good_peak method_optimization->good_peak

Caption: Troubleshooting workflow for peak distortion in GC analysis.

References

Calibration curve issues in Methidathion quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methidathion quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analytical quantification of this compound.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter with your calibration curve during this compound analysis.

Problem 1: Non-Linear Calibration Curve

Q: My calibration curve for this compound is non-linear. What are the possible causes and how can I fix it?

A: A non-linear calibration curve can arise from several factors, from sample preparation to instrument settings. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Detector Saturation At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateau in the curve.1. Extend the calibration range with lower concentration standards to find the linear range. 2. If high concentrations are necessary, use a quadratic or other non-linear regression model, but this should be justified and validated. 3. Dilute your samples to fall within the linear range of the detector.
Inappropriate Blank The blank sample may contain interfering substances or a small amount of this compound, causing a non-zero intercept and affecting linearity.1. Prepare a new blank using solvent that is confirmed to be free of this compound and other contaminants. 2. If using a matrix blank, ensure it is from a certified source and does not contain the analyte.
Analyte Degradation This compound can be unstable under certain conditions (e.g., pH, temperature), leading to lower than expected responses at some concentrations.[1]1. Ensure the stability of this compound in your solvent and sample matrix.[1] 2. Prepare fresh standards and samples. 3. Control the temperature of your autosampler.
Contamination Contamination in the analytical system (e.g., injector, column, detector) can lead to erratic responses.1. Clean the injector port and replace the liner and septum. 2. Flush the column with an appropriate solvent. 3. Check the detector for any signs of contamination.

Troubleshooting Workflow for Non-Linearity:

start Non-Linear Calibration Curve check_range Is the curve flattening at high concentrations? start->check_range yes_range Yes check_range->yes_range no_range No check_range->no_range solution_range Dilute standards and samples. Determine linear dynamic range. yes_range->solution_range check_intercept Is the y-intercept significantly non-zero? no_range->check_intercept end Linear curve achieved solution_range->end yes_intercept Yes check_intercept->yes_intercept no_intercept No check_intercept->no_intercept solution_intercept Prepare fresh blank. Check for contamination. yes_intercept->solution_intercept check_variability Are the response factors highly variable? no_intercept->check_variability solution_intercept->end yes_variability Yes check_variability->yes_variability no_variability No check_variability->no_variability solution_variability Check for analyte degradation. Verify injection volume precision. yes_variability->solution_variability no_variability->end solution_variability->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Problem 2: Poor Correlation Coefficient (R² < 0.99)

Q: My calibration curve has a low correlation coefficient (R²). What steps should I take to improve it?

A: A low R² value indicates that the data points do not fit the regression line well, suggesting random error or a systematic issue.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Pipetting/Dilution Errors Inaccurate preparation of standard solutions will lead to scattered data points.1. Recalibrate your pipettes. 2. Use calibrated volumetric flasks for dilutions. 3. Prepare a fresh set of standards.
Instrument Instability Fluctuations in the detector signal, inconsistent injection volumes, or temperature variations can introduce random errors.1. Allow the instrument to stabilize before running the analysis. 2. Check the autosampler for proper operation and consistent injection volumes. 3. Ensure the column oven temperature is stable.
Integration Errors Inconsistent peak integration (e.g., splitting of peaks, incorrect baseline) will result in variable peak areas.1. Optimize the integration parameters in your chromatography software. 2. Manually review the integration of each peak in your standards.
Problem 3: Significant Signal in Blank Sample

Q: I am observing a significant peak in my blank sample at the retention time of this compound. What could be the cause and how do I resolve it?

A: A peak in the blank sample indicates contamination in your analytical system.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Contaminated Solvent The solvent used to prepare the blank and standards may be contaminated with this compound.1. Use a fresh bottle of high-purity solvent. 2. Run a solvent blank to confirm its purity.
Carryover Residual analyte from a previous high-concentration sample may be retained in the injection port or column and elute in a subsequent run.1. Inject a solvent blank after a high-concentration sample to check for carryover. 2. Develop a robust wash method for the injector and syringe between runs. 3. Increase the run time to ensure all components elute.
Contaminated Glassware Improperly cleaned glassware can introduce contaminants.1. Thoroughly clean all glassware with appropriate solvents. 2. Rinse glassware with the pure solvent you will be using for your analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how can it affect my this compound quantification?

A1: A matrix effect is the alteration of the analytical signal of the analyte due to the presence of other components in the sample matrix.[2][3] For instance, components in a soil or plant extract can co-elute with this compound, either enhancing or suppressing its signal in the detector. This can lead to an overestimation or underestimation of the true concentration of this compound in your sample.[2]

Q2: How can I minimize matrix effects?

A2: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is similar to your samples.[3] This ensures that the standards and samples experience similar matrix effects, improving accuracy.

  • Spiked Calibration Curve: In this approach, known amounts of this compound standards are added to blank sample extracts, which are then taken through the entire sample preparation procedure.[2][4] The calibration curve is constructed from these spiked samples.[2][4]

  • Standard Addition: This method involves adding known amounts of the standard to aliquots of the sample itself. It is a powerful technique for overcoming matrix effects but can be more labor-intensive.

  • Sample Cleanup: Employing effective sample cleanup techniques like Solid Phase Extraction (SPE) can remove many of the interfering matrix components before analysis.[5][6]

Q3: What are the typical analytical methods for this compound quantification?

A3: The most common methods for the analysis of this compound are:

  • Gas Chromatography (GC): Often coupled with detectors such as an Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), or Mass Spectrometry (MS).[7][8] GC-MS is highly specific and can be used to confirm the identity of this compound.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is also a viable method for the quantification of organophosphorus pesticides like this compound.[9] Method validation according to established guidelines is crucial for ensuring reliable results.[9]

Experimental Protocol: Generic GC-MS Method for this compound

This is a generalized protocol and should be optimized for your specific instrument and matrix.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

    • Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL).

  • Sample Preparation (e.g., QuEChERS for food samples):

    • Homogenize the sample.

    • Extract a known weight of the sample with an appropriate solvent (e.g., acetonitrile).

    • Add extraction salts to induce phase separation.

    • Perform dispersive solid-phase extraction (d-SPE) for cleanup.

    • The final extract is then ready for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

    • Injector: Splitless mode at a suitable temperature (e.g., 250°C).

    • Oven Program: A temperature gradient to ensure good separation of analytes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode. Monitor characteristic ions for this compound.

Signaling Pathway for Matrix Effect:

cluster_sample Sample Matrix cluster_instrument Analytical Instrument (GC/HPLC) Analyte This compound Separation Chromatographic Separation Analyte->Separation Matrix Interfering Components Matrix->Separation Detection Detector Matrix->Detection Signal Suppression/ Enhancement Separation->Detection Signal Analytical Signal Detection->Signal Result Quantification Result Signal->Result

Caption: How matrix components can interfere with analyte detection.

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for Methidathion in Grapes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Methidathion in grapes. It is designed to assist researchers and scientists in selecting the most appropriate method for their specific needs, offering a detailed overview of performance characteristics based on experimental data.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method is critical for the accurate and reliable quantification of pesticide residues in food matrices. This section compares the performance of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with other promising techniques for the analysis of this compound in grapes. The following table summarizes the key performance indicators for each method, including Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, recovery, and precision (expressed as Relative Standard Deviation, RSD).

MethodAnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Linearity (R²)Recovery (%)Precision (RSD%)
QuEChERS with LC-MS/MS This compoundApple*2.95[1]9.84[1]0.999[1]86.4 - 112[1]4.44 - 7.71[1]
QuEChERS with GC-MS General PesticidesGrapes0.0025 - 0.020.01 - 0.22>0.9970 - 1252.1 - 15
HS-SPME with GC-MS Organophosphorus PesticidesStrawberries & Cherries< 1350>0.986-< 15
DLLME with HPLC-DAD Multiclass PesticidesGrapes & Plums0.32 - 4.66--53 - 97< 8.7
PLE with LC-IT-MS³ Organophosphorus PesticidesOranges & Peaches-25 - 250-58 - 97[1]5 - 19[1]

*Data for this compound in apple matrix is presented as a close reference due to the limited availability of specific data for grapes. Performance characteristics can vary between different matrices.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for pesticide residue analysis.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application & Routine Analysis Sample_Preparation Sample Preparation (e.g., QuEChERS, SPME, etc.) Instrumental_Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Sample_Preparation->Instrumental_Analysis Parameter_Optimization Optimization of Parameters Instrumental_Analysis->Parameter_Optimization Linearity Linearity & Range Parameter_Optimization->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Reproducibility, RSD%) Accuracy->Precision Sensitivity Sensitivity (LOD, LOQ) Precision->Sensitivity Specificity Specificity/Selectivity Sensitivity->Specificity Real_Sample_Analysis Analysis of Real Grape Samples Specificity->Real_Sample_Analysis Quality_Control Ongoing Quality Control Real_Sample_Analysis->Quality_Control Reporting Reporting of Results Quality_Control->Reporting

Figure 1. A generalized workflow for the validation of an analytical method for pesticide residue analysis.

Detailed Experimental Protocols

This section provides detailed protocols for the sample preparation methods compared in this guide.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food matrices.

a) Extraction:

  • Homogenize 10-15 g of grape sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate QuEChERS salt packet (e.g., AOAC or European EN standard salts, typically containing MgSO₄, NaCl, and buffering salts like sodium acetate (B1210297) or sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1-6 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE cleanup tube.

  • The d-SPE tube contains a combination of sorbents such as primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. MgSO₄ is also included to remove excess water.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is particularly useful for volatile and semi-volatile compounds.

  • Place a homogenized grape sample (e.g., 5 g) into a headspace vial.

  • Add a salt solution (e.g., NaCl) to increase the ionic strength of the sample and promote the transfer of analytes to the headspace.

  • Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C).

  • Expose a SPME fiber (e.g., PDMS or PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of the analytes.

  • Retract the fiber and introduce it into the injection port of a gas chromatograph for thermal desorption and analysis.

Dispersive Liquid-Liquid Microextraction (dLLME)

dLLME is a miniaturized liquid-liquid extraction technique that offers high enrichment factors.

  • Prepare an aqueous solution of the grape sample.

  • A mixture of an extraction solvent (a water-immiscible organic solvent with a higher density than water, e.g., chlorobenzene (B131634) or carbon tetrachloride) and a disperser solvent (a water-miscible organic solvent, e.g., acetonitrile, acetone, or methanol) is rapidly injected into the aqueous sample.

  • A cloudy solution is formed, consisting of fine droplets of the extraction solvent dispersed in the aqueous phase.

  • The analytes are extracted into the fine droplets of the extraction solvent.

  • The mixture is centrifuged to separate the extraction solvent from the aqueous phase.

  • The sedimented phase containing the concentrated analytes is collected with a microsyringe and injected into a suitable analytical instrument.

Pressurized Liquid Extraction (PLE)

PLE, also known as accelerated solvent extraction (ASE), uses elevated temperatures and pressures to increase the efficiency of the extraction process.

  • A homogenized and dried grape sample is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into an extraction cell.

  • The cell is placed in the PLE system.

  • The extraction solvent (e.g., ethyl acetate or a mixture of solvents) is pumped into the cell.

  • The cell is heated (e.g., 75-100°C) and pressurized (e.g., 1500 psi) to maintain the solvent in a liquid state.

  • The extraction is performed in one or more static cycles.

  • The extract is collected in a vial. The extract may require a cleanup step before instrumental analysis.[1]

References

Inter-laboratory Comparison of Methidathion Residue Analysis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the determination of methidathion residues in food matrices. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of pesticide residues. The information presented is based on a European Union Proficiency Test and established analytical methodologies.

Performance Data from an Inter-laboratory Comparison

A European Union Proficiency Test (EUPT-FV-BF01) conducted in 2016 assessed the performance of 173 laboratories in analyzing various pesticides, including this compound, in a peach baby food matrix.[1] While the report does not detail the specific methods used by each laboratory, it provides a valuable snapshot of the inter-laboratory performance for this compound analysis. The target concentration for this compound was 0.010 mg/kg.[1]

The following table summarizes the performance of the participating laboratories for this compound analysis. This data reflects the combined performance of various analytical methods and laboratory practices.

Performance ParameterValue
Number of Reporting Laboratories158
Assigned Value (Median)0.0100 mg/kg
Median of Absolute Deviations (MAD)0.0018 mg/kg
Robust Standard Deviation (RSD)0.0027 mg/kg
Robust Coefficient of Variation (CV)27%

Data sourced from the EURL-FV-BF01 Proficiency Test Final Report.[1]

Experimental Protocols for this compound Residue Analysis

Two primary analytical approaches for this compound residue analysis are detailed below: a modern approach using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and a traditional solvent extraction method.

Method 1: QuEChERS Extraction with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis

This method has become widely adopted for the multi-residue analysis of pesticides in food matrices due to its simplicity, speed, and low solvent consumption.

1. Sample Preparation and Extraction:

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, a smaller amount (e.g., 2-5 g) is used, and the sample is rehydrated with an appropriate amount of water.

  • Acetonitrile (B52724) Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

  • Salting Out: Add a mixture of anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) to induce phase separation between the aqueous and organic layers.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.

  • Cleanup Sorbents: The d-SPE tube contains a mixture of anhydrous MgSO₄ to remove residual water and Primary Secondary Amine (PSA) sorbent to remove organic acids, fatty acids, and sugars. For matrices with high fat content, C18 sorbent may also be included.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high speed for 2-5 minutes.

3. Instrumental Analysis (GC-MS/MS):

  • Injection: Take an aliquot of the cleaned-up extract for injection into the GC-MS/MS system.

  • Gas Chromatography: A capillary column, such as a DB-5ms or equivalent, is typically used for separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a final temperature of around 300°C.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Method 2: Traditional Solvent Extraction with Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD)

This method represents a more classical approach to pesticide residue analysis.

1. Sample Preparation and Extraction:

  • Homogenization: Weigh a representative portion of the homogenized sample (e.g., 25-50 g) into a blender jar.

  • Solvent Extraction: Add a suitable volume of an organic solvent or solvent mixture, such as acetone (B3395972) or acetone/dichloromethane (B109758), and blend at high speed for 2-3 minutes.

  • Filtration: Filter the extract through a Büchner funnel with filter paper to separate the solvent from the solid matrix.

  • Liquid-Liquid Partitioning: Transfer the filtrate to a separatory funnel. If an initial water-miscible solvent like acetone was used, add a saline solution and a non-polar solvent like dichloromethane or hexane. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the partitioning step for exhaustive extraction.

2. Cleanup:

  • Column Chromatography: The concentrated extract is cleaned up using column chromatography, typically with Florisil or silica (B1680970) gel as the stationary phase. The column is eluted with solvents of increasing polarity to separate the analytes from co-extracted matrix components.

  • Solvent Evaporation: The cleaned-up fraction containing this compound is collected and concentrated to a small volume (e.g., 1 mL) using a rotary evaporator or a stream of nitrogen.

3. Instrumental Analysis (GC-NPD):

  • Injection: An aliquot of the final extract is injected into the GC system.

  • Gas Chromatography: Similar to the GC-MS/MS method, a capillary column is used for separation with a programmed temperature gradient.

  • Nitrogen-Phosphorus Detector (NPD): The NPD is a selective detector that is highly sensitive to nitrogen- and phosphorus-containing compounds like the organophosphate pesticide this compound.

Visualizations

The following diagrams illustrate the general workflows for this compound residue analysis and the logical flow of a proficiency test.

This compound Residue Analysis Workflow cluster_pre Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Reporting SampleReception Sample Reception Homogenization Homogenization SampleReception->Homogenization Subsampling Sub-sampling Homogenization->Subsampling Extraction Extraction (e.g., QuEChERS or Solvent Extraction) Subsampling->Extraction Cleanup Cleanup (e.g., d-SPE or Column Chromatography) Extraction->Cleanup InstrumentalAnalysis Instrumental Analysis (GC-MS/MS or GC-NPD) Cleanup->InstrumentalAnalysis DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing Reporting Reporting Results DataProcessing->Reporting

Caption: General workflow for this compound residue analysis.

Proficiency Test Logic cluster_prep Test Material Preparation cluster_labs Participating Laboratories PT_Provider Proficiency Test Provider MatrixSelection Matrix Selection (e.g., Peach Baby Food) PT_Provider->MatrixSelection Spiking Spiking with this compound MatrixSelection->Spiking HomogeneityTesting Homogeneity & Stability Testing Spiking->HomogeneityTesting Distribution Distribution to Participating Labs HomogeneityTesting->Distribution LabAnalysis Analysis of Test Material Distribution->LabAnalysis ResultSubmission Submission of Results LabAnalysis->ResultSubmission ResultSubmission->PT_Provider Data Evaluation (z-scores)

Caption: Logical flow of a proficiency test for this compound analysis.

References

A Comparative Analysis of the Toxicological Profiles of Methidathion and Chlorpyrifos in Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxic effects of two organophosphate insecticides, Methidathion and Chlorpyrifos (B1668852), with a specific focus on studies conducted in rabbits. The data presented herein is intended for researchers, scientists, and professionals in the field of toxicology and drug development to facilitate an objective understanding of the relative toxicity of these compounds.

Mechanism of Action: Cholinesterase Inhibition

Both this compound and Chlorpyrifos are organophosphorus insecticides that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in the overstimulation of muscarinic and nicotinic receptors in both the central and peripheral nervous systems.[2][3][4] This overstimulation manifests as a range of clinical signs, collectively known as cholinergic crisis, which can lead to respiratory failure and death.[5]

cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Toxicity ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds AChE->ACh Inactivation Signal Propagation Signal Propagation Receptor->Signal Propagation OP This compound or Chlorpyrifos AChE_OP Inhibited AChE OP->AChE_OP Irreversibly Inhibits ACh_OP Acetylcholine (ACh) Receptor_OP Postsynaptic Receptor ACh_OP->Receptor_OP Accumulates & Binds Overstimulation Overstimulation Receptor_OP->Overstimulation Continuous Signal Cholinergic Crisis Cholinergic Crisis Overstimulation->Cholinergic Crisis

Caption: Mechanism of Organophosphate Toxicity.

Acute Toxicity Data

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population.[6] Comparative LD50 values for this compound and Chlorpyrifos in rabbits indicate a significantly higher acute toxicity for this compound.

CompoundRoute of AdministrationLD50 in Rabbits (mg/kg)Toxicity ClassificationReference
This compound Oral80Highly Toxic[7]
Chlorpyrifos Oral333 - 2000Slightly to Moderately Toxic[5][8][9][10]
Chlorpyrifos Dermal1000 - 2000Slightly Toxic[1][5]

Hematological and Biochemical Effects

Exposure to this compound and Chlorpyrifos induces significant alterations in both hematological and biochemical parameters in rabbits, indicating systemic toxicity affecting the hematopoietic system, liver, and kidneys.

Table 1: Comparative Hematological Effects
ParameterEffect of this compoundEffect of ChlorpyrifosReference
Red Blood Cells (RBC)DecreaseDecrease[11]
Hemoglobin (Hb)DecreaseDecrease[11]
Packed Cell Volume (PCV)Not specifiedDecrease[11][12]
White Blood Cells (WBC)Not specifiedDecrease[11][12]
PlateletsNot specifiedDecrease[11][12]
Erythrocyte Sedimentation RateIncreaseIncrease[11]
Table 2: Comparative Biochemical Effects on Liver Function

Data from a study involving oral administration for 20 days (this compound at 5 mg/kg; Chlorpyrifos at 12 mg/kg).[13]

ParameterEffect of this compoundEffect of ChlorpyrifosReference
Alanine Aminotransferase (ALT)Significant IncreaseSignificant Increase[13]
Aspartate Aminotransferase (AST)Significant IncreaseSignificant Increase[13]
Alkaline Phosphatase (ALP)Significant IncreaseSignificant Increase[13]
Lactate Dehydrogenase (LDH)Significant IncreaseSignificant Increase[13]
Gamma-Glutamyl Transferase (γ-GT)Significant IncreaseSignificant Increase[13]
Malondialdehyde (MDA) - LiverSignificant IncreaseSignificant Increase[13]

These findings suggest that both compounds are hepatotoxic, causing cellular damage and oxidative stress.[13][14]

Histopathological Findings

Microscopic examination of tissues from rabbits exposed to these pesticides reveals significant pathological changes, particularly in the liver and kidneys.

  • Chlorpyrifos : Studies on rabbits exposed to Chlorpyrifos (e.g., 33.3 mg/kg for 12 weeks) consistently report severe liver damage.[15] Observed changes include cytoplasmic vacuolization of hepatocytes, congestion of the central vein, dilatation of sinusoids, and leukocytic infiltration.[15][16] In the kidneys, tubular epithelial degeneration and severe dilation have been noted.[14]

  • This compound : While specific comparative histopathology studies in rabbits are less detailed in the provided results, the systemic toxicity profile suggests that similar degenerative changes in vital organs like the liver and kidneys would be expected. A comparative study noted that both organophosphates caused widespread degenerative changes in the liver, kidneys, and brain.[17]

Experimental Protocols

The data presented in this guide are supported by peer-reviewed experimental studies. The following section details the methodologies of key cited experiments to ensure transparency and reproducibility.

Protocol 1: Evaluation of Biochemical Effects
  • Objective : To investigate the effects of this compound and Chlorpyrifos on liver function and oxidative stress markers.[13]

  • Animal Model : Thirty healthy male rabbits, weighing 1400-1600g.

  • Experimental Design : Animals were divided into three groups (n=10 each): Control (received corn oil), this compound-treated, and Chlorpyrifos-treated.

  • Dosing : A single daily oral dose was administered for 20 days.

    • This compound Group: 5 mg/kg body weight (1/8 of LD50).

    • Chlorpyrifos Group: 12 mg/kg body weight (1/8 of LD50).

  • Sample Collection and Analysis : Blood samples were collected for serum separation. Livers were homogenized. Serum was analyzed for ALT, AST, ALP, LDH, and γ-GT levels. Liver homogenates were analyzed for lipid peroxidation (MDA) and methylglyoxal (B44143) (MG) levels.

Protocol 2: Evaluation of Hematological Effects
  • Objective : To assess alterations in hematological parameters following sub-chronic exposure to Chlorpyrifos.[11][12]

  • Animal Model : Fifteen male rabbits, weighing approximately 1.89 kg.

  • Experimental Design : Animals were divided into a control group and a Chlorpyrifos-treated group.

  • Dosing : Oral gavage of Chlorpyrifos at a dose of 33.3 mg/kg body weight/day (1/50 of LD50) for 12 weeks. The control group received corn oil.

  • Sample Collection and Analysis : Blood samples were collected and analyzed for a complete blood count, including WBCs, RBCs, Hb, PCV, platelets, MCV, MCH, and MCHC.

cluster_workflow Typical In Vivo Rabbit Toxicity Study Workflow cluster_analysis Data Analysis acclimatization Animal Acclimatization (e.g., 1-2 weeks) grouping Randomized Grouping (Control vs. Treatment) acclimatization->grouping dosing Daily Dosing (e.g., Oral Gavage for 28 days) grouping->dosing observation Clinical Observation (Mortality, Morbidity, Weight) dosing->observation collection Sample Collection (Blood, Organs at Necropsy) dosing->collection hematology Hematology collection->hematology biochemistry Serum Biochemistry collection->biochemistry histopathology Histopathology collection->histopathology interpretation Data Interpretation & Statistical Analysis hematology->interpretation biochemistry->interpretation histopathology->interpretation

Caption: General Experimental Workflow.

Conclusion

Based on the available toxicological data in rabbits, this compound demonstrates significantly higher acute oral toxicity than Chlorpyrifos. Both organophosphates induce substantial adverse effects on hematological and biochemical parameters, indicative of systemic toxicity affecting the liver and hematopoietic system. Histopathological evidence confirms that Chlorpyrifos causes significant damage to the liver and kidneys. While both compounds operate via the same primary mechanism of acetylcholinesterase inhibition, the quantitative differences in their LD50 values highlight this compound as the more acutely potent toxicant in rabbits.

References

A Comparative Efficacy Analysis of Methidathion and Newer Generation Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the organophosphate insecticide Methidathion with newer generation insecticides, including neonicotinoids, spinosyns, and diamides. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

This compound is a non-systemic organophosphate insecticide that has been utilized for controlling a wide range of sucking and chewing insects and mites in various crops.[1][2] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[3] In recent decades, newer classes of insecticides have been developed with more specific target sites, often presenting a more favorable profile in terms of selectivity and environmental impact.[4][5] These include neonicotinoids, which target the nicotinic acetylcholine (B1216132) receptor (nAChR); spinosyns, which allosterically modulate nAChRs; and diamides, which activate ryanodine (B192298) receptors.[4][6][7] This guide synthesizes available efficacy data, providing a comparative analysis to inform research and development in pest management. Due to the limited availability of direct comparative studies involving this compound, data for other organophosphates (Quinalphos and Profenofos) are used in the quantitative analysis to represent the efficacy of this classic insecticide class against key pests.

Data Presentation: Efficacy Comparison

The following tables summarize the lethal concentration (LC50) values for organophosphates and newer generation insecticides against two significant agricultural pests: the diamondback moth (Plutella xylostella) and the cotton aphid (Aphis gossypii). Lower LC50 values indicate higher toxicity.

Table 1: Comparative Toxicity of Various Insecticides against 3rd Instar Larvae of Diamondback Moth (Plutella xylostella)

Insecticide ClassActive IngredientLC50 (in % concentration)Reference
OrganophosphateQuinalphos3.30209[8]
SpinosynSpinosad0.00486[8]
DiamideChlorantraniliprole0.000275[8]

Table 2: Comparative Toxicity of Various Insecticides against the Cotton Aphid (Aphis gossypii)

Insecticide ClassActive IngredientLC50 (ppm)Reference
NeonicotinoidImidacloprid34.577[9]
NeonicotinoidThiamethoxam40.713[9]
NeonicotinoidAcetamiprid29.526[9]

Table 3: Toxicity of an Organophosphate and a Diamide Insecticide against the Tobacco Cutworm (Spodoptera litura)

Insecticide ClassActive IngredientLC50 (ppm after 48h)Reference
OrganophosphateProfenofos313.96 (initial generation)[10]
DiamideChlorantraniliprole0.56[11]

Experimental Protocols

The data presented in this guide are primarily derived from laboratory bioassays designed to determine the concentration-mortality response of a target pest to an insecticide. The leaf-dip bioassay is a common method for evaluating insecticides against foliage-feeding insects and sucking pests.

Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)

Objective: To determine the lethal concentration of an insecticide required to kill 50% (LC50) of a test population of lepidopteran larvae.

Materials:

  • Technical grade insecticide

  • Distilled water and a suitable solvent/surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., cabbage for P. xylostella)

  • Petri dishes

  • Filter paper

  • Fine-tipped paintbrushes

  • Rearing containers for the insect colony

  • Third-instar larvae of the target pest

Methodology:

  • Preparation of Insecticide Solutions: A stock solution of the insecticide is prepared, from which a series of serial dilutions are made to create a range of test concentrations. A control solution containing only distilled water and the solvent/surfactant is also prepared.

  • Leaf Disc Preparation: Leaf discs of a uniform size are cut from fresh, untreated host plant leaves.

  • Treatment Application: Each leaf disc is individually dipped into one of the insecticide dilutions or the control solution for a standardized period (e.g., 10-30 seconds).

  • Drying: The treated leaf discs are allowed to air-dry on a clean, non-absorbent surface.

  • Bioassay Setup: The dried leaf discs are placed individually into petri dishes lined with moistened filter paper to maintain humidity.

  • Insect Infestation: A predetermined number of third-instar larvae (e.g., 10-20) are carefully transferred onto each leaf disc using a fine-tipped paintbrush.

  • Incubation: The petri dishes are covered and maintained under controlled environmental conditions (e.g., 25 ± 2°C, >60% relative humidity, and a specific photoperiod).

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data are corrected for any control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 values, along with their 95% confidence limits.[8]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the distinct modes of action of this compound (as an organophosphate) and the newer generation insecticide classes.

G cluster_Organophosphate This compound (Organophosphate) Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits (Irreversible Phosphorylation) ACh Acetylcholine (ACh) AChE->ACh nAChR_OP Nicotinic ACh Receptor ACh->nAChR_OP Binds & Activates Postsynaptic_Neuron_OP Postsynaptic Neuron nAChR_OP->Postsynaptic_Neuron_OP Continuous Nerve Impulse Firing Synaptic_Cleft_OP Synaptic Cleft

Caption: Mode of action of this compound, an acetylcholinesterase inhibitor.

G cluster_Neonicotinoid Neonicotinoid Pathway Neonicotinoid Neonicotinoid (e.g., Imidacloprid) nAChR_Neo Nicotinic ACh Receptor (nAChR) Neonicotinoid->nAChR_Neo Binds & Activates (Agonist) Postsynaptic_Neuron_Neo Postsynaptic Neuron nAChR_Neo->Postsynaptic_Neuron_Neo Hyperexcitation, Paralysis, Death ACh_Neo Acetylcholine (ACh) ACh_Neo->nAChR_Neo Binds & Activates

Caption: Neonicotinoids act as agonists of nicotinic acetylcholine receptors.

G cluster_Diamide Diamide Pathway Diamide Diamide (e.g., Chlorantraniliprole) RyR Ryanodine Receptor (RyR) Diamide->RyR Binds & Activates SR Sarcoplasmic Reticulum (SR) RyR->SR Opens Channel Muscle_Cell Muscle Cell SR->Muscle_Cell Uncontrolled Release of Ca²⁺ Ca2_plus Ca²⁺

Caption: Diamide insecticides activate insect ryanodine receptors.

G cluster_Spinosyn Spinosyn Pathway Spinosyn Spinosyn (e.g., Spinosad) Allosteric_Site Allosteric Binding Site Spinosyn->Allosteric_Site Binds to nAChR_Spino Nicotinic ACh Receptor (nAChR) Postsynaptic_Neuron_Spino Postsynaptic Neuron nAChR_Spino->Postsynaptic_Neuron_Spino Hyperexcitation, Paralysis, Death Allosteric_Site->nAChR_Spino Modulates ACh_Spino Acetylcholine (ACh) ACh_Spino->nAChR_Spino Binds & Activates

Caption: Spinosyns allosterically modulate nicotinic acetylcholine receptors.

Experimental Workflow

The following diagram outlines the typical workflow for a laboratory bioassay to determine insecticide efficacy.

G cluster_Workflow Experimental Workflow: Insecticide Bioassay A Insect Rearing (Target Pest Colony) D Insect Exposure to Treated Substrate A->D B Preparation of Serial Insecticide Dilutions C Treatment Application (e.g., Leaf-Dip) B->C C->D E Incubation under Controlled Conditions D->E F Mortality Assessment (e.g., at 24, 48, 72h) E->F G Data Analysis (Probit Analysis) F->G H LC50 Determination G->H

Caption: A generalized workflow for conducting an insecticide efficacy bioassay.

References

A Comparative Analysis of Methidathion Dissipation Across Various Crop Species

Author: BenchChem Technical Support Team. Date: December 2025

The persistence of pesticide residues in agricultural products is a critical factor in assessing food safety and establishing pre-harvest intervals. This guide provides a comparative overview of the dissipation kinetics of Methidathion, a non-systemic organophosphate insecticide and acaricide, across a range of crop varieties. The data presented is compiled from multiple field studies, offering insights into the varying rates at which this compound degrades on different plant matrices.

Quantitative Dissipation Data

The rate of pesticide dissipation is often quantified by its half-life (T1/2), which is the time required for the initial residue concentration to decrease by 50%. This parameter is influenced by numerous factors, including the crop species, climate conditions, and agricultural practices. The following table summarizes the dissipation kinetics of this compound on several crops.

Crop VarietyInitial Residue (ppm)Half-life (T1/2) in DaysNotes
Apples
Golden Delicious> Other Varieties6 - 7[1]Higher residues attributed to the high wax content in the peel.[1]
Other Varieties1.5 - 3[1]6 - 7[1]Residues fell below 0.15 ppm after 28 days.[1]
Grapes 1.5 - 3[1]6 - 7[1]Residues fell below 0.15 ppm after 28 days.[1]
Plums 1.5 - 3[1]6 - 7[1]Residues fell below 0.15 ppm after 28 days.[1]
Cherries 2.5 - 5[1]2[1]Rapid reduction attributed to fruit growth and enzymatic processes.[1]
Oranges 1 - 1.5[1]Slow DissipationTwo-thirds of initial residues remained after four weeks.[1]
Tomatoes >10 (on leaf vegetables)1[1]Lower initial residues on smooth-surfaced vegetables.[1]
Beans & Peas >10 (on leaf vegetables)< 7Residues were below 0.1 ppm after seven days.[1]
Leeks >10[1]< 14Residues fell to <1 ppm after 14 days.[1]
Cabbage >10[1]< 14Residues fell to <0.5 ppm after 14 days.[1]
Artichokes >10[1]< 14Residues fell to <0.5 ppm after 14 days.[1]
Alfalfa (Fresh) >10[1]3.5[1]Residues of 8.8 ppm fell to 1.6 ppm by the seventh day.[1]
General (various crops) Not Specified1.5 - 12.6[2]Range from peer-reviewed literature for field and undercover grown crops.[2]
General (average plant) Not Specified2.86[3]Predicted half-life from a regression model.[3]

Experimental Protocols

The determination of pesticide dissipation kinetics involves a standardized workflow, from sample collection to final analysis. The methodologies outlined below are synthesized from general pesticide residue analysis procedures.

1. Field Treatment and Sample Collection:

  • Application: this compound is applied to the crops in the field at a recommended dosage. Application methods can include foliar sprays.[1]

  • Sampling: Samples of the crops (fruits, leaves, etc.) are collected at specific time intervals after the application. Typically, samples are taken immediately after the spray has dried (0-day) and then periodically (e.g., 1, 3, 5, 7, 10, 14, 21, and 28 days) to monitor the decline of the residue.[4]

  • Sample Handling: To prevent further degradation of the pesticide after collection, samples should be immediately chilled or frozen and transported to the laboratory in insulated containers.[5]

2. Sample Preparation:

  • Homogenization: A representative portion of each sample is thoroughly homogenized to ensure a uniform distribution of the residue. For fruits and vegetables, this often involves chopping and blending the entire unit.

  • Sub-sampling: A precise weight of the homogenized sample (e.g., 10-15 g) is taken for the extraction process.

3. Extraction: The goal of extraction is to separate the pesticide residues from the plant matrix. A common and effective method for this is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

  • Solvent Addition: The homogenized sample is placed in a centrifuge tube with an organic solvent, typically acetonitrile (B52724).

  • Salting Out: A mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) is added. This helps to separate the water from the organic solvent layer, partitioning the pesticide into the acetonitrile.[6]

  • Shaking and Centrifugation: The tube is shaken vigorously to ensure thorough extraction and then centrifuged to separate the organic layer from the solid plant material and aqueous layer.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the supernatant (the acetonitrile extract) is transferred to a new tube containing a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove excess water.

  • The mixture is vortexed and then centrifuged. The cleaned-up extract is then collected for analysis.

5. Analysis:

  • Instrumentation: The final extract is analyzed using chromatographic techniques. Gas Chromatography (GC) coupled with a specific detector (like a Flame Photometric Detector - FPD, or a Mass Spectrometer - MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed for the detection and quantification of organophosphate pesticides like this compound.[7]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from certified reference standards.

6. Data Analysis:

  • The dissipation kinetics are typically modeled using a first-order rate equation: Cₜ = C₀ * e⁻ᵏᵗ, where Cₜ is the concentration at time t, C₀ is the initial concentration, and k is the dissipation rate constant.

  • The half-life (T1/2) is calculated from the rate constant using the formula: T1/2 = ln(2)/k.

Visualized Workflow

The following diagram illustrates the general experimental workflow for determining the dissipation kinetics of this compound in crops.

Dissipation_Kinetics_Workflow cluster_field Field Operations cluster_lab Laboratory Analysis cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Interpretation app 1. Pesticide Application (this compound Spray) sample 2. Sample Collection (At Timed Intervals) app->sample Drying Time homogenize 3. Homogenization (Blending/Chopping) sample->homogenize weigh 4. Weighing Sub-sample homogenize->weigh extract 5. QuEChERS Extraction (Solvent + Salts) weigh->extract cleanup 6. d-SPE Cleanup extract->cleanup analysis 7. Chromatographic Analysis (GC-MS or LC-MS/MS) cleanup->analysis data_analysis 8. Data Processing analysis->data_analysis kinetics 9. Dissipation Kinetics Calculation (Half-life, T1/2) data_analysis->kinetics

Caption: Experimental workflow for this compound dissipation analysis.

References

Shifting Paradigms in Pest Management: A Comparative Environmental Impact Analysis of Methidathion and Its Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, organophosphate insecticides like Methidathion were mainstays in agricultural pest control. However, growing concerns over their environmental persistence and broad-spectrum toxicity have spurred the development and adoption of alternative solutions. This guide provides a comprehensive comparison of the environmental impact of this compound with several key alternatives—the pyrethroids Bifenthrin and Cypermethrin, and the biopesticides Neem Oil (Azadirachtin) and Spinosad. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of insecticides and their ecological footprints.

The following sections present a detailed comparison of these compounds across critical environmental parameters, including their impact on non-target organisms and their persistence in the environment. All quantitative data is summarized for direct comparison, and detailed experimental protocols for the cited toxicity and degradation studies are provided.

Quantitative Comparison of Environmental Impact

The environmental impact of a pesticide is multifaceted, with key indicators being its toxicity to non-target organisms and its persistence in various environmental compartments. The following table summarizes these critical parameters for this compound and its alternatives.

PesticideChemical ClassAvian Acute Oral LD50 (Bobwhite Quail, mg/kg)Aquatic Acute LC50 (Rainbow Trout, 96-hr, µg/L)Honeybee Acute Contact LD50 (µ g/bee )Aerobic Soil Half-life (days)
This compound Organophosphate23 - 33[1]10 - 14[1]0.236[2]7 - 23[1]
Bifenthrin Pyrethroid1,800[3][4]0.15[3]0.015[5]97 - 250[1]
Cypermethrin Pyrethroid> 2,0000.82[6]0.023[7]6 - 60[6][8]
Neem Oil (Azadirachtin) Botanical> 2,000> 10,000> 25[7]3 - 44[6]
Spinosad Spinosyn> 2,000[9]30,000[10][11]0.0036[9]9 - 17[2]

Detailed Experimental Protocols

The data presented in the comparison table is derived from standardized ecotoxicological and environmental fate studies. The methodologies for these key experiments are outlined below, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Avian Acute Oral Toxicity Test (OECD 223)

This test is designed to determine the acute oral toxicity of a substance to birds.

  • Test Organisms: Typically, a gallinaceous species like the Bobwhite Quail (Colinus virginianus) or a waterfowl species like the Mallard Duck (Anas platyrhynchos) is used.

  • Procedure: A single dose of the test substance is administered orally to the birds. The birds are then observed for a period of at least 14 days.

  • Endpoints: Mortality and any signs of toxicity are recorded. The primary endpoint is the LD50 (Lethal Dose 50), which is the statistically estimated dose that is lethal to 50% of the test population.

Fish, Acute Toxicity Test (OECD 203)

This test evaluates the acute toxicity of substances to fish.

  • Test Organisms: Commonly used species include the Rainbow Trout (Oncorhynchus mykiss) and the Zebra fish (Danio rerio).

  • Procedure: Fish are exposed to the test substance in water for a 96-hour period. The test can be conducted under static, semi-static, or flow-through conditions.

  • Endpoints: Mortalities are recorded at 24, 48, 72, and 96 hours. The main endpoint is the LC50 (Lethal Concentration 50), the concentration of the substance in water that is lethal to 50% of the test fish population over the 96-hour period.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study determines the rate and pathway of degradation of a chemical in soil under controlled laboratory conditions.

  • Test System: Soil samples are treated with the test substance, often radiolabelled to facilitate tracking of its transformation products.

  • Procedure: The treated soil is incubated in the dark at a constant temperature for up to 120 days. Samples are taken at various intervals and analyzed for the parent compound and its degradation products.

  • Endpoints: The primary endpoint is the DT50 (Dissipation Time 50), or half-life, which is the time required for 50% of the initial concentration of the substance to degrade. The formation and decline of major transformation products are also monitored.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the comparative aspects of these insecticides, the following diagrams illustrate a typical experimental workflow for environmental impact assessment and the distinct signaling pathways through which these compounds exert their effects.

Environmental Impact Assessment Workflow cluster_Tier1 Tier 1: Screening cluster_Tier2 Tier 2: Definitive Assessment Acute Oral Toxicity (Avian) Acute Oral Toxicity (Avian) Chronic Toxicity Studies Chronic Toxicity Studies Acute Oral Toxicity (Avian)->Chronic Toxicity Studies If high toxicity Acute Toxicity (Fish) Acute Toxicity (Fish) Acute Toxicity (Fish)->Chronic Toxicity Studies If high toxicity Acute Toxicity (Honeybee) Acute Toxicity (Honeybee) Soil Degradation Soil Degradation Field Studies Field Studies Soil Degradation->Field Studies If persistent Reproductive Effects Reproductive Effects Chronic Toxicity Studies->Reproductive Effects Test Substance Test Substance Test Substance->Acute Oral Toxicity (Avian) OECD 223 Test Substance->Acute Toxicity (Fish) OECD 203 Test Substance->Acute Toxicity (Honeybee) Test Substance->Soil Degradation OECD 307

A typical workflow for assessing the environmental impact of a pesticide.

The mode of action at the molecular level is a critical determinant of a pesticide's selectivity and potential for non-target effects. The following diagrams illustrate the distinct signaling pathways of organophosphates, pyrethroids, and spinosad.

Organophosphate_Mode_of_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Broken down by Receptor ACh Receptor ACh->Receptor Binds to Choline_Acetate Choline_Acetate AChE->Choline_Acetate Into No_Breakdown No_Breakdown AChE->No_Breakdown ACh not broken down Nerve_Impulse Nerve_Impulse Receptor->Nerve_Impulse Initiates This compound This compound (Organophosphate) This compound->AChE Inhibits Continuous_Stimulation Continuous_Stimulation No_Breakdown->Continuous_Stimulation Leads to

Mode of action for Organophosphates like this compound.

Pyrethroid_Mode_of_Action cluster_neuron Neuron Axon Na_Channel Voltage-gated Sodium (Na+) Channel Na_Influx Na_Influx Na_Channel->Na_Influx Allows Hyperexcitation Hyperexcitation Na_Channel->Hyperexcitation Leads to Pyrethroid Pyrethroid (e.g., Bifenthrin) Pyrethroid->Na_Channel Keeps open Action_Potential Action_Potential Action_Potential->Na_Channel Opens Depolarization Depolarization Na_Influx->Depolarization Repolarization Repolarization Depolarization->Repolarization Followed by

Mode of action for Pyrethroids like Bifenthrin.

Spinosad_Mode_of_Action cluster_synapse Synaptic Cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) Excitation Excitation nAChR->Excitation Leads to GABA_Receptor GABA Receptor Inhibition_Disruption Inhibition_Disruption GABA_Receptor->Inhibition_Disruption Leads to Spinosad Spinosad Spinosad->nAChR Allosterically activates Spinosad->GABA_Receptor Disrupts function ACh Acetylcholine ACh->nAChR Activates GABA GABA GABA->GABA_Receptor Activates (Inhibitory) Paralysis Paralysis Excitation->Paralysis Inhibition_Disruption->Paralysis

Dual mode of action for Spinosad.

References

Cross-reactivity of Methidathion in immunoassay for other organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of immunoassays for the organophosphate pesticide methidathion with other structurally related compounds. Understanding the specificity of these assays is critical for accurate residue analysis and ensuring food and environmental safety. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the underlying principles of the immunoassay techniques.

Data Presentation: Cross-Reactivity of a Class-Specific Antibody for Methoxy (B1213986) Organophosphorus Pesticides

The following table presents the cross-reactivity of a class-specific antibody with various methoxy organophosphorus pesticides, including this compound. The data is presented in terms of the 50% inhibitory concentration (IC50), which is the concentration of the pesticide that causes a 50% reduction in the assay signal. A lower IC50 value indicates a higher sensitivity of the antibody to the specific compound.

CompoundIC50 (µg/L)
Malathion69.92
Phenthoate136.90
Dimethoate230.39
Phosmet416.84
Fenthion508.57
Pirimiphos-methyl510.38
Methyl parathion607.21
Fenitrothion835.30
This compound 850.21

Data sourced from a study on a class-specific antibody for methoxy organophosphorus pesticides.

Experimental Protocols

The data presented above was likely generated using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed, representative protocol for such an assay designed for the detection of an organophosphate pesticide like this compound.

Principle of Competitive ELISA

In a competitive ELISA for a small molecule like this compound, the analyte (this compound) in the sample competes with a known amount of a this compound-protein conjugate (the coating antigen) for binding to a limited number of specific antibodies. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. This is typically detected using a secondary antibody conjugated to an enzyme that catalyzes a colorimetric reaction.

Materials and Reagents
  • 96-well microtiter plates

  • This compound standard solutions

  • This compound-specific antibody (e.g., polyclonal or monoclonal)

  • Coating antigen (e.g., this compound-hapten conjugated to a carrier protein like Bovine Serum Albumin - BSA)

  • Secondary antibody conjugated to an enzyme (e.g., Goat anti-rabbit IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2 M Sulfuric Acid)

  • Plate reader

Assay Procedure
  • Coating: Microtiter plate wells are coated with the this compound-BSA conjugate diluted in coating buffer. The plate is incubated overnight at 4°C.

  • Washing: The coating solution is discarded, and the plate is washed three times with washing buffer.

  • Blocking: To prevent non-specific binding, the wells are incubated with blocking buffer for 1-2 hours at room temperature.

  • Washing: The blocking solution is discarded, and the plate is washed three times with washing buffer.

  • Competitive Reaction: A mixture of the this compound standard or sample and the this compound-specific antibody is added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing the free this compound and the coated this compound-BSA to compete for antibody binding.

  • Washing: The solution is discarded, and the plate is washed five times with washing buffer to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well. The plate is incubated for 1 hour at room temperature.

  • Washing: The secondary antibody solution is discarded, and the plate is washed five times with washing buffer.

  • Substrate Reaction: The substrate solution is added to the wells, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution to each well.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations of the this compound standards.

Mandatory Visualization

Competitive Immunoassay Workflow

The following diagram illustrates the principle of a competitive immunoassay for the detection of a small molecule analyte like an organophosphate pesticide.

G cluster_1 Step 2: Addition to Coated Plate cluster_2 Step 3: Detection A Sample with Analyte (●) B Specific Antibody (Y) C Analyte-Antibody Complex A->C Competition B->C E Bound Antibody C->E Binding F Unbound Antibody and Analyte C->F Washed Away D Coated Antigen on Well Surface (■) D->E G Enzyme-Linked Secondary Antibody E->G Binding H Substrate G->H Catalysis I Colorimetric Signal H->I

Caption: Workflow of a competitive immunoassay.

Performance of different GC columns for Methidathion analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal chromatographic performance for the analysis of the organophosphate pesticide Methidathion, the selection of an appropriate Gas Chromatography (GC) column is paramount. This guide provides a comparative overview of commonly employed GC columns, supported by experimental data and detailed protocols to aid in method development and column selection.

This compound, a non-systemic insecticide and acaricide, presents analytical challenges due to its susceptibility to degradation at high temperatures and active sites within the GC system. Therefore, the choice of a highly inert column with appropriate selectivity is crucial for achieving accurate and reproducible results. This guide focuses on the performance of columns with varying stationary phase polarities, a key factor influencing the separation and analysis of organophosphate pesticides.

Performance Comparison of GC Columns for this compound Analysis

The following table summarizes the performance characteristics of different GC columns for the analysis of this compound, based on data compiled from various application notes and studies. The key performance indicators include retention time, peak shape (asymmetry), and the stationary phase composition which dictates selectivity.

ColumnStationary PhaseDimensionsOven ProgramCarrier GasRetention Time (min)Peak Shape
Agilent J&W DB-5ms Ultra Inert 5% Phenyl-methylpolysiloxane30 m x 0.25 mm, 0.25 µm40°C (1 min) to 285°CHelium~15.5Excellent, symmetrical
Agilent J&W DB-35ms Ultra Inert 35% Phenyl-methylpolysiloxane30 m x 0.25 mm, 0.25 µm70°C (1 min) to 260°CHelium~15.0Excellent, symmetrical
Thermo Scientific TraceGOLD TG-5MS 5% Phenyl Polysiloxane30 m x 0.25 mm, 0.25 µmNot specified for this compound individuallyNot SpecifiedNot specifiedExcellent for OPPs

Note: Retention times are approximate and can vary depending on the specific instrument, and slight variations in the analytical method. The "Excellent" peak shape designation is based on qualitative descriptions in the cited literature, indicating minimal tailing and good symmetry.[1][2]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. The following are representative experimental protocols for the analysis of this compound using the compared GC columns.

Method 1: Analysis using Agilent J&W DB-5ms Ultra Inert Column[1]
  • Instrumentation: Agilent 6890N GC with a 5975B MSD.

  • Injector: Split/splitless inlet at 250°C in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 40°C held for 1 minute, then ramped to 110°C at 50°C/min, followed by a ramp to 190°C at 7°C/min, and a final ramp to 285°C at 12°C/min, held for 2 minutes.

  • Detector: Mass Spectrometer (MSD) in scan mode.

Method 2: Analysis using Agilent J&W DB-35ms Ultra Inert Column[3][4]
  • Instrumentation: Agilent GC system with a Flame Photometric Detector (FPD) in phosphorus mode or a Mass Spectrometer (MS).

  • Injector: Split/splitless inlet at 250°C.

  • Carrier Gas: Helium.

  • Oven Program: Initial temperature of 70°C held for 1 minute, then ramped to 260°C at 10°C/min, with a hold time of 5 minutes.

  • Detector: FPD or MS.

Visualizing the Analytical Workflow

To better understand the process of this compound analysis by GC, the following diagram illustrates the typical experimental workflow.

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., food matrix) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Clean-up (e.g., dSPE) Extraction->Cleanup Injection GC Injection Cleanup->Injection Inject Extract Separation Chromatographic Separation (GC Column) Injection->Separation Detection Detection (MS, FPD, etc.) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Signal Output Quantification Peak Integration & Quantification Chromatogram->Quantification Report Reporting Quantification->Report

Caption: Workflow for this compound analysis by GC.

Discussion and Column Selection Rationale

The choice between a non-polar column like the DB-5ms and a mid-polarity column such as the DB-35ms depends on the specific requirements of the analysis.

  • DB-5ms and TraceGOLD TG-5MS (5% Phenyl): These columns are excellent general-purpose columns for pesticide analysis. Their low polarity provides good separation for a wide range of organophosphate pesticides. The "ms" designation indicates low bleed, which is crucial for high sensitivity and compatibility with mass spectrometry detectors.[3][4] The high inertness of these columns minimizes peak tailing for active compounds like this compound, leading to improved peak shape and more accurate quantification.[5]

  • DB-35ms (35% Phenyl): The increased phenyl content in this column provides a different selectivity compared to the 5% phenyl phases.[1][2] This can be advantageous for resolving this compound from matrix interferences or other co-eluting pesticides that may be present in complex samples.[2] The DB-35ms is also an ultra-inert column, ensuring good peak shapes for challenging analytes.[1]

References

Comparative Guide to Multi-Residue Methods for Methidathion Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of different multi-residue analytical methods validated for the detection of Methidathion and other pesticides. The performance of these methods is evaluated based on key validation parameters, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable approach for their analytical needs.

Performance Comparison of Multi-Residue Methods

The following table summarizes the quantitative performance data from various studies validating multi-residue methods that include the analysis of this compound. The key parameters compared are the extraction method, limit of detection (LOD), limit of quantification (LOQ), recovery rates, and linearity (R²).

MethodMatrixThis compound LOD (µg/kg)This compound LOQ (µg/kg)This compound Recovery (%)Linearity (R²)Other Pesticides IncludedReference
QuEChERS EN 15662:2008 Litchi0.0000030.000008Not Specified0.9966Dimethoate[1]
QuEChERS AOAC 2007.01 Litchi0.0028 (for Dimethoate)0.0094 (for Dimethoate)Not Specified0.9858Dimethoate[1]
Modified QuEChERS Green TeaNot SpecifiedNot Specified70-120 (for 87% of 86 pesticides)Not Specified85 other pesticides[2]
miniLuke Green TeaNot SpecifiedNot Specified70-120 (for 63% of 86 pesticides)Not Specified85 other pesticides[2]
Ethyl Acetate Extraction Green TeaNot SpecifiedNot Specified70-120 (for 36% of 86 pesticides)Not Specified85 other pesticides[2]
Dutch mini-Luke method TomatoNot Specified1070-120 (at 10, 20, 50 µg/kg)>0.9950 other pesticides[3]
QuEChERS with GC-TSQ MS VariousNot Specified<10Not SpecifiedNot SpecifiedMultiple others[4]
Modified QuEChERS with UPLC-MS/MS SoilNot Specified2-2070-120>0.990476 other pesticides[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols offer a step-by-step guide to the sample preparation, extraction, and analysis procedures.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices.[6] The general workflow is as follows:

  • Sample Homogenization: A representative sample of the matrix (e.g., fruit, vegetable, soil) is homogenized to ensure uniformity.

  • Extraction: A subsample is weighed into a centrifuge tube, and an organic solvent, typically acetonitrile, is added.[7] For matrices with low water content, water may be added to improve extraction efficiency.[8]

  • Salting-Out: A salt mixture, commonly containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added to induce phase separation between the aqueous and organic layers.[7] The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (organic phase) is transferred to a separate tube containing a d-SPE sorbent, such as primary secondary amine (PSA) and anhydrous MgSO₄.[8] This step removes interfering matrix components like fatty acids and pigments. The tube is again vortexed and centrifuged.

  • Analysis: The final cleaned extract is collected and is ready for analysis by chromatographic techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

Ethyl Acetate Extraction

This method is a classical approach for extracting pesticide residues and is often used for its effectiveness across a wide range of pesticide polarities.[9]

  • Sample Homogenization: The sample is first homogenized.

  • Extraction: The homogenized sample is blended with ethyl acetate.[10]

  • Cleanup: The extract is then subjected to a cleanup process, which may involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove co-extracted matrix components.[9]

  • Analysis: The cleaned extract is concentrated and analyzed using GC or LC-based methods.

Mini-Luke Method

The mini-Luke method is another established solvent extraction procedure for multi-residue analysis.

  • Extraction: This method typically involves extraction with acetone (B3395972) followed by partitioning with petroleum ether and dichloromethane.[3]

  • Cleanup and Analysis: The resulting organic extract is then concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a multi-residue pesticide analysis, from sample reception to the final data analysis.

Multi_Residue_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Reception & Homogenization Extraction Extraction (e.g., QuEChERS, Ethyl Acetate) Sample->Extraction Homogenized Sample Cleanup Cleanup (e.g., d-SPE, SPE) Extraction->Cleanup Crude Extract Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Cleaned Extract MS Mass Spectrometric Detection (MS/MS) Chromatography->MS Separated Analytes DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Raw Data Report Final Report Quantification->Report Validated Results

References

A Comparative Analysis of the Toxicity of Methidathion and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the toxicological profiles of the organophosphate insecticide Methidathion and its principal breakdown products—this compound oxygen analog, this compound sulfoxide (B87167), and this compound sulfone—reveals significant differences in their acute toxicity and mechanisms of action. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these compounds, including their effects on key signaling pathways and the methodologies used for their assessment.

This compound, a non-systemic insecticide and acaricide, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. However, its toxicity is significantly influenced by its metabolism in the body into several byproducts. The primary metabolites of toxicological concern are the oxygen analog (also known as methaoxon), the sulfoxide, and the sulfone.

Comparative Acute Toxicity and Cholinesterase Inhibition

The acute toxicity of this compound and its metabolites has been evaluated in rats, with significant variations observed in their lethal doses (LD50) and their ability to inhibit acetylcholinesterase (IC50). The oxygen analog is notably more toxic and a more potent AChE inhibitor than the parent compound and the other metabolites.

CompoundAcute Oral LD50 (mg/kg body weight) in RatsCholinesterase Inhibition (IC50, molar concentration)
This compound35> 10⁻⁴
This compound oxygen analog105.4 x 10⁻⁷
This compound sulfoxide535> 10⁻²
This compound sulfone1750> 10⁻²

Metabolic Pathway of this compound

The biotransformation of this compound is a critical factor in its overall toxicity. The metabolic process, primarily occurring in the liver, involves a series of oxidation and hydrolysis reactions. The initial and most significant activation step is the oxidative desulfuration of this compound to its highly toxic oxygen analog. Further oxidation of the thioether group leads to the formation of the less toxic sulfoxide and sulfone metabolites.

Methidathion_Metabolism This compound This compound OxygenAnalog This compound Oxygen Analog This compound->OxygenAnalog Oxidative Desulfuration (Activation) Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation HydrolysisProducts Hydrolysis Products OxygenAnalog->HydrolysisProducts Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Sulfoxide->HydrolysisProducts Hydrolysis Sulfone->HydrolysisProducts Hydrolysis

Metabolic pathway of this compound.

Key Signaling Pathways Affected

The primary mechanism of toxicity for this compound and its oxygen analog is the irreversible inhibition of acetylcholinesterase. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Beyond direct enzyme inhibition, organophosphates like this compound are known to induce oxidative stress and apoptosis. While specific data for each metabolite is limited, the general pathways are understood to involve the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, leading to cellular damage. This oxidative stress can trigger apoptotic pathways, leading to programmed cell death.

Cholinesterase Inhibition Pathway

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE binds to Accumulation Accumulation of Acetylcholine Acetylcholine->Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Inhibition Inhibition Methidathion_Metabolites This compound Oxygen Analog Methidathion_Metabolites->AChE inhibits Overstimulation Cholinergic Receptor Overstimulation Accumulation->Overstimulation Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity

Mechanism of cholinesterase inhibition.

Oxidative Stress and Apoptosis Pathways

Oxidative_Stress_Apoptosis This compound This compound & Metabolites ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis (Cell Death) Oxidative_Damage->Apoptosis Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Induction of oxidative stress and apoptosis.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the comparative toxicity data.

Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 423)

The acute toxic class method is utilized to determine the LD50 value. This method involves a stepwise procedure with the use of a minimal number of animals.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Stepwise Procedure: The study proceeds in a stepwise fashion, with the outcome of the initial dose group determining the dose for the subsequent group. Dosing is initiated at a level expected to cause some mortality.

  • LD50 Estimation: The LD50 is estimated based on the mortality observed at different dose levels, using a statistical method appropriate for the small group sizes.

Cholinesterase (ChE) Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the activity of cholinesterases and the inhibitory effects of compounds.

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

    • Acetylthiocholine (B1193921) iodide (ATCI) substrate solution

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • A known amount of purified acetylcholinesterase or a biological sample containing the enzyme is pre-incubated with the test compound (this compound or its metabolites) for a specific period.

    • The enzymatic reaction is initiated by adding the substrate, acetylthiocholine.

    • The cholinesterase hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate.

    • The produced thiocholine reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate (TNB).

  • Measurement: The rate of TNB formation is measured spectrophotometrically by monitoring the increase in absorbance at 412 nm over time.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Adherent cells (e.g., HepG2, a human liver cancer cell line) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its metabolites for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined.

Conclusion

The toxicity of this compound is not solely dependent on the parent compound but is significantly influenced by its metabolic transformation. The oxygen analog is a far more potent acetylcholinesterase inhibitor and is acutely more toxic than this compound itself and its other primary metabolites, the sulfoxide and sulfone. Understanding these differences is crucial for accurate risk assessment and for the development of potential therapeutic interventions in cases of poisoning. The provided experimental protocols offer a foundation for further comparative toxicological studies.

Navigating Methidathion Analysis: A Comparative Guide to Method Validation Under SANTE Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists, ensuring the accuracy and reliability of pesticide residue analysis is paramount. When it comes to organophosphorus pesticides like Methidathion, adherence to stringent validation guidelines such as those set by the European Commission's SANTE/11312/2021 is not just a matter of compliance, but a cornerstone of data integrity. This guide provides a comparative overview of analytical methods for this compound, with a focus on method validation parameters as stipulated by SANTE guidelines.

Performance Comparison of Analytical Methods for this compound

The selection of an analytical method for this compound determination is often a trade-off between sensitivity, selectivity, and sample throughput. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS) are the most prevalent techniques. Below is a summary of typical performance data for these methods, validated in accordance with SANTE principles.

ParameterGC-MS/MS MethodLC-MS/MS MethodAlternative Method (HPLC-DAD)SANTE Guideline Requirement
Linearity (R²) >0.99>0.99>0.99≥0.99
Recovery (%) 70-120%70-120%80-110%70-120%
Precision (RSDr %) <20%<20%<15%≤20%
Limit of Detection (LOD) 0.003 mg/kg0.001 mg/kg0.01 mg/LMethod specific, must be reported
Limit of Quantification (LOQ) 0.01 mg/kg0.005 mg/kg0.05 mg/L≤ MRL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Here, we outline the key steps for a generic GC-MS/MS and an LC-MS/MS method for this compound analysis.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

This method is suitable for the analysis of this compound in complex matrices such as fruits and vegetables.

1. Sample Preparation (QuEChERS Approach):

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile extract).

  • Add it to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and primary secondary amine (PSA) sorbent.

  • Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Analysis:

  • GC Column: Use a column suitable for pesticide analysis, such as a 30 m x 0.25 mm x 0.25 µm fused-silica capillary column coated with a mid-polarity phase.

  • Injector: Operate in splitless mode at a temperature of 250°C.

  • Oven Temperature Program: Start at 70°C, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, holding for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Select at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and is particularly useful for pesticides that are thermally labile or less volatile.

1. Sample Preparation:

  • The sample extraction and cleanup can follow the same QuEChERS protocol as described for the GC-MS/MS method.

  • After the d-SPE step, the supernatant is typically diluted with a suitable solvent (e.g., methanol (B129727)/water mixture) to match the initial mobile phase conditions before injection.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a small percentage of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

  • Column Temperature: Maintained at around 40°C.

  • MS/MS Detection: An electrospray ionization (ESI) source in positive ion mode is generally used for this compound. As with GC-MS/MS, operate in MRM mode with at least two transitions.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships, the following diagrams are provided in the DOT language for Graphviz.

SANTE_Validation_Workflow start Define Analytical Scope (Analyte, Matrix, MRL) method_dev Method Development & Optimization start->method_dev validation_protocol Establish Validation Protocol method_dev->validation_protocol selectivity Selectivity / Specificity validation_protocol->selectivity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Reproducibility) lod_loq LOD & LOQ robustness Robustness uncertainty Measurement Uncertainty selectivity->linearity linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness robustness->uncertainty validation_report Validation Report uncertainty->validation_report routine_use Routine Method Implementation & Quality Control validation_report->routine_use Method_Comparison This compound This compound Analysis gc_msms GC-MS/MS Pros: High selectivity, Robust Cons: Derivatization may be needed for some analytes (not this compound) This compound->gc_msms Commonly Used lc_msms LC-MS/MS Pros: High sensitivity, No derivatization needed Cons: Matrix effects can be more pronounced This compound->lc_msms High Sensitivity hplc_dad HPLC-DAD Pros: Lower cost, Simpler instrumentation Cons: Lower sensitivity and selectivity This compound->hplc_dad Alternative

Navigating Methidathion Analysis: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methidathion, an organophosphate insecticide, is critical for ensuring food safety and environmental monitoring. This guide provides an objective comparison of developed analytical methods for this compound determination, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical challenges.

This document delves into the performance of various analytical techniques, primarily focusing on Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation. These modern methods are contrasted with traditional approaches to highlight advancements in sensitivity, accuracy, and efficiency.

Comparative Analysis of Analytical Methods for this compound

The selection of an analytical method for this compound detection is often a trade-off between various performance parameters. The following table summarizes the accuracy (recovery) and precision (relative standard deviation, RSD) of different methods, providing a clear comparison for informed decision-making.

Analytical MethodSample MatrixSpiking Level (µg/kg)Average Recovery (%)Precision (RSD, %)Reference
QuEChERS-GC-MS/MS Edible Insects1064.54 - 122.12< 20[1]
Edible Insects10064.54 - 122.121.86 - 6.02[1]
Edible Insects50064.54 - 122.12< 20[1]
Daikenchuto (Herbal Medicine)Not Specified70 - 120Not Specified[2]
Chicken Breast Fillets5 - 5071.2 - 118.82.9 - 18.1
QuEChERS-LC-MS/MS Fruits and Vegetables10, 20, 5070 - 120< 20[3]
Surface Water10, 50, 100 ng/L41 - 127Not Specified[4]
Normal-Phase HPLC Apple JuiceNot Specified98.97 - 101.62≤ 1.14[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques discussed.

QuEChERS Extraction followed by GC-MS/MS Analysis

This method is widely adopted for its simplicity and effectiveness in extracting a broad range of pesticides from various food matrices.

a) Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., fruit, vegetable, edible insect).

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • For samples with low water content, add an appropriate amount of water to achieve a total volume of 10 mL.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (typically 1-8 mL) to a d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds to 1 minute.

  • Final Centrifugation: Centrifuge the d-SPE tube for 5 minutes.

  • Sample for Analysis: The resulting supernatant is ready for GC-MS/MS analysis.

b) GC-MS/MS Instrumental Analysis

  • Gas Chromatograph (GC):

    • Column: Typically a low-bleed, mid-polarity capillary column (e.g., HP-5ms, DB-5ms).

    • Injector: Splitless mode.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at 60-80°C, ramp to 150-200°C, and then to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. For this compound, common MRM transitions are m/z 145.0 → 85.0 (quantification) and 145.0 → 58.0 (confirmation).[2]

QuEChERS Extraction followed by LC-MS/MS Analysis

This method is particularly suitable for polar and thermally labile pesticides that are not amenable to GC analysis.

a) Sample Preparation (QuEChERS)

The sample preparation protocol is identical to the one described for GC-MS/MS analysis.

b) LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

To better understand the logical flow of a typical pesticide residue analysis, the following diagram illustrates the key steps from sample collection to final data analysis.

Methidathion_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GCMS GC-MS/MS Cleanup->GCMS Volatile & Semi-Volatile Analytes LCMS LC-MS/MS Cleanup->LCMS Polar & Thermally Labile Analytes DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

General workflow for pesticide residue analysis.

References

Quantitative Analysis of Methidathion: A Comparative Guide to Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of the organophosphate insecticide Methidathion, a variety of analytical techniques are available. The selection of an appropriate assay depends on factors such as the required sensitivity, the complexity of the sample matrix, and throughput needs. This guide provides a comparative overview of common quantitative assays for this compound, focusing on their linearity and range, and includes detailed experimental protocols.

Comparison of Assay Performance

The performance of different analytical methods for the quantification of this compound varies significantly in terms of their linear range and sensitivity. Gas chromatography (GC) and liquid chromatography (LC) methods coupled with mass spectrometry (MS) offer high sensitivity and selectivity, while enzyme-linked immunosorbent assays (ELISA) provide a high-throughput screening alternative.

Analytical MethodLinear RangeCorrelation Coefficient (r²)Key Advantages
Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) 1 - 500 ng/mL>0.999High selectivity for nitrogen and phosphorus-containing compounds, robust and cost-effective.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) 0.4 - 1000 µg/L (ppb) (representative for some pesticides)>0.990Simple, widely available, suitable for routine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Typically in the low µg/L to mg/L range.Consistently >0.99High sensitivity and selectivity, suitable for complex matrices, provides structural confirmation.
Enzyme-Linked Immunosorbent Assay (ELISA) Varies by kit, typically in the ng/mL range.Varies by kitHigh throughput, rapid, cost-effective for screening large numbers of samples.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of this compound using GC-NPD, LC-MS/MS, and ELISA.

Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD)

This method is suitable for the analysis of this compound in various agricultural products.

1. Sample Preparation (QuEChERS Method)

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for GC-NPD analysis.

2. Instrumental Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 25°C/min.

    • Ramp to 200°C at 3°C/min.

    • Ramp to 280°C at 8°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature: 300°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective analysis of this compound in environmental water samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned cartridge.

  • Washing: Wash the cartridge with deionized water to remove interferences.

  • Elution: Elute the retained this compound with a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of mobile phase.

2. Instrumental Analysis

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • Gradient elution program.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Enzyme-Linked Immunosorbent Assay (ELISA)

This is a general protocol for a competitive ELISA, a common format for small molecule detection like pesticides. Note that specific parameters will be kit-dependent.

1. Assay Procedure

  • Standard and Sample Preparation: Prepare a series of this compound standards of known concentrations. Prepare samples, which may involve a simple dilution or an extraction step depending on the matrix.

  • Coating: The microplate wells are pre-coated with antibodies specific to this compound.

  • Competitive Binding: Add standards and samples to the wells, followed by the addition of a this compound-enzyme conjugate. This compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies on the plate.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

  • Signal Measurement: Measure the absorbance of the color development using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Quantification: Construct a standard curve by plotting the absorbance of the standards against their concentrations and determine the concentration of this compound in the samples from this curve.

Workflow and Pathway Diagrams

To visually represent the analytical processes, the following diagrams are provided.

A Comparative Guide to the Robustness Testing of an HPLC Method for Methidathion Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the robustness testing of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Methidathion, a widely used organophosphate insecticide. Robustness testing is a critical component of method validation, ensuring the reliability and consistency of an analytical method under minor variations in experimental conditions. This document details the experimental protocol for a typical HPLC method, outlines a systematic approach to robustness testing, and compares the HPLC method with alternative analytical techniques. The information presented here is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development.

Introduction to this compound and HPLC Analysis

This compound is an organophosphate insecticide and acaricide used to control a variety of pests on agricultural crops. Due to its potential toxicity, regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples. Accurate and reliable analytical methods are therefore essential for monitoring its presence and ensuring compliance with these regulations.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of chemical compounds. When coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, HPLC offers high sensitivity and selectivity for the analysis of pesticides like this compound.

Experimental Protocol: HPLC Analysis of this compound

This section details a standard reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

2.1. Chromatographic Conditions

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724):Water (60:40, v/v), isocratic elution
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

2.2. Reagents and Standards

  • Acetonitrile: HPLC grade

  • Water: Ultrapure water (e.g., Milli-Q or equivalent)

  • This compound Reference Standard: Purity ≥ 98%

2.3. Standard Solution Preparation

A stock solution of this compound (1000 µg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

2.4. Sample Preparation

For sample preparation, a suitable extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed, which involves an extraction with acetonitrile followed by a cleanup step.

Robustness Testing Protocol

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of its reliability during routine use.

3.1. Experimental Workflow for Robustness Testing

The following diagram illustrates the workflow for the robustness testing of the HPLC method for this compound.

Robustness_Testing_Workflow Workflow for HPLC Method Robustness Testing A Define Nominal HPLC Method Parameters B Identify Key Parameters for Variation (e.g., Mobile Phase Composition, Flow Rate, Temperature) A->B C Define Variation Ranges for Each Parameter (e.g., ±2% for Mobile Phase, ±0.1 mL/min for Flow Rate) B->C D Prepare Standard Solutions and Samples C->D E Perform Chromatographic Runs Under Varied Conditions D->E F Monitor System Suitability Parameters (Retention Time, Peak Area, Tailing Factor, Resolution) E->F G Analyze Data and Calculate %RSD F->G H Evaluate if Results Meet Acceptance Criteria G->H I Method is Robust H->I Yes J Investigate and Optimize Method H->J No

Caption: Workflow of the robustness testing process for an HPLC method.

3.2. Parameters and Variations

The following table summarizes the parameters to be varied during the robustness study and their typical ranges.

ParameterNominal ValueVariation 1 (-)Variation 2 (+)
Mobile Phase Composition (% Acetonitrile) 60%58%62%
Flow Rate (mL/min) 1.00.91.1
Column Temperature (°C) 302832
Detection Wavelength (nm) 254252256

3.3. Data Presentation: Hypothetical Robustness Study Results

The following table presents hypothetical results from the robustness testing of the described HPLC method. The acceptance criterion for the relative standard deviation (%RSD) of the peak area and retention time is typically ≤ 2%.

Parameter VariedVariationRetention Time (min)Peak AreaTailing Factor
Nominal Conditions -5.201250001.1
Mobile Phase Composition 58% ACN5.501245001.1
62% ACN4.901255001.1
Flow Rate 0.9 mL/min5.801380001.1
1.1 mL/min4.701130001.1
Column Temperature 28°C5.301252001.1
32°C5.101248001.1
Detection Wavelength 252 nm5.201240001.1
256 nm5.201260001.1
Calculated %RSD 1.2% 1.5% 0.0%

The hypothetical results indicate that the method is robust within the tested parameter ranges, as the %RSD for retention time and peak area are well within the acceptance criteria.

Comparison with Alternative Analytical Methods

While HPLC is a widely used technique for this compound analysis, other methods are also available. This section provides a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, UV detectionSeparation based on volatility, mass-based detectionSeparation based on polarity, highly selective mass-based detection
Sensitivity ModerateHighVery High
Selectivity ModerateHighVery High
Sample Volatility Not requiredRequiredNot required
Derivatization Not usually requiredMay be required for polar analytesNot usually required
Cost LowerModerateHigher
Speed ModerateCan be fast with modern systems[2][3]Can be very fast (UPLC-MS/MS)[4]
Robustness Generally goodCan be affected by matrix componentsGenerally robust, but susceptible to matrix effects

Gas chromatography is a principal method for detecting malathion (B1675926) and its metabolites in biological samples.[5] For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized.[3] LC-MS/MS, in particular, is considered a superior technique for pesticide analysis due to its high sensitivity and selectivity.[4]

Conclusion

The described HPLC-UV method for the analysis of this compound, when subjected to robustness testing, demonstrates its suitability for routine analysis. The deliberate variations in key chromatographic parameters did not significantly impact the method's performance, as evidenced by the low relative standard deviations for critical system suitability parameters. While alternative methods like GC-MS and LC-MS/MS offer higher sensitivity and selectivity, the HPLC-UV method provides a cost-effective and reliable option for the quantification of this compound in various samples. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the required limit of detection, the complexity of the sample matrix, and the available instrumentation.

References

Comparative Metabolomic Profiles of Methidathion and Methomyl Exposure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolomic effects of two common pesticides, Methidathion and Methomyl (B1676398). This analysis is supported by experimental data from a key comparative study to elucidate their distinct toxicological impacts at a molecular level.

This compound, an organophosphate insecticide, and Methomyl, a carbamate (B1207046) insecticide, are both known for their neurotoxic effects through the inhibition of acetylcholinesterase. However, their broader impact on the metabolome can differ, providing insights into their specific mechanisms of toxicity. This guide summarizes the findings of a comparative metabolomic study on fish exposed to sublethal concentrations of these two pesticides, highlighting the key metabolic pathways affected.

Quantitative Data Summary

The following table summarizes the qualitative changes observed in key metabolites in fish exposed to this compound and Methomyl, as determined by ¹H-NMR-based metabolomics. While specific fold-changes were not detailed in the primary comparative study, the direction of change for several important metabolites and metabolic pathways was reported.

Metabolic PathwayMetabolite/BiomarkerThis compound ExposureMethomyl Exposure
Neurotransmitter Balance Choline (B1196258) MetabolismDisrupted[1][2]Disrupted[1][2]
AcetateCorrelation with choline shifted to null[1][2]Correlation with choline shifted to null[1][2]
BetaineCorrelation with choline shifted to null[1][2]Correlation with choline shifted to null[1][2]
Energy Metabolism Unspecified MetabolitesAltered[1][2]Altered[1][2]
Oxidative Stress Unspecified MarkersInduced[1][2]Induced[1][2]
Muscle Maintenance Unspecified MetabolitesAltered[1][2]Altered[1][2]

Experimental Protocols

The methodologies outlined below are based on the ¹H-NMR-based metabolomic study comparing this compound and Methomyl exposure in fish.[1][2]

1. Animal Model and Exposure:

  • Species: Zebrafish (Danio rerio) and Chinese bleak (Aphyocypris chinensis).

  • Acclimation: Fish were acclimated to laboratory conditions prior to the experiment.

  • Exposure: Fish were exposed to sublethal concentrations of this compound and Methomyl in their aquatic environment. Control groups were also maintained.

  • Duration: The exposure period was maintained for a specific duration to observe metabolic changes.

2. Sample Preparation:

  • Tissue Collection: Whole-body fish samples were collected after the exposure period.

  • Metabolite Extraction: Metabolites were extracted from the fish tissues using a standardized protocol, likely involving homogenization in a solvent system (e.g., methanol/water or chloroform/methanol/water) to quench metabolic activity and efficiently extract a broad range of metabolites.

  • Sample Derivatization: For NMR analysis, the extracted metabolites were reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

3. ¹H-NMR Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) was used to acquire the ¹H-NMR spectra of the metabolite extracts.

  • Data Acquisition: Standard one-dimensional ¹H-NMR pulse sequences were used to acquire the data, with parameters optimized for resolution and sensitivity. Water suppression techniques were employed to attenuate the large water signal.

4. Data Analysis:

  • Spectral Processing: The raw NMR data was processed using specialized software. This included Fourier transformation, phasing, baseline correction, and calibration to the internal standard.

  • Metabolite Identification: Metabolites were identified by comparing the chemical shifts and coupling patterns in the NMR spectra to databases of known metabolites (e.g., HMDB, BMRB) and reference compounds.

  • Multivariate Statistical Analysis: The processed NMR data was subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), to identify metabolic changes between the control and exposed groups.

  • Pathway Analysis: Metabolites that were significantly altered were mapped to their respective metabolic pathways to understand the biological implications of the pesticide exposure.

Visualization of Pathways and Workflows

To further illustrate the experimental process and the key metabolic pathway affected by both pesticides, the following diagrams are provided in the DOT language.

Experimental_Workflow cluster_exposure Animal Exposure cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Fish Acclimation B Exposure to this compound/Methomyl A->B C Whole-Body Tissue Collection B->C D Metabolite Extraction C->D E 1H-NMR Spectroscopy D->E F Spectral Processing & Metabolite ID E->F G Multivariate Statistical Analysis F->G H Pathway Analysis G->H Choline_Metabolism_Disruption cluster_normal Normal Condition cluster_exposure This compound/Methomyl Exposure Choline Choline Acetate Acetate Choline->Acetate Positive Correlation Betaine Betaine Choline->Betaine Positive Correlation Choline_exp Choline Acetate_exp Acetate Choline_exp->Acetate_exp Null Correlation Betaine_exp Betaine Choline_exp->Betaine_exp Null Correlation Pesticide This compound or Methomyl

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methidathion

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals working with Methidathion. Adherence to these guidelines is essential to mitigate the significant health risks associated with this compound.

This compound is a highly toxic organophosphate insecticide.[1] It functions as a cholinesterase inhibitor, which can lead to severe effects on the nervous system, including convulsions, respiratory depression, and potentially death.[2][3] Exposure effects may be delayed.[2][3][4] The compound is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE program is the last line of defense against pesticide exposure and is critical when handling this compound.[6] Always read the product's Safety Data Sheet (SDS) and label for specific PPE requirements before use.[7][8] All PPE should be inspected for defects before each use.[7]

Required PPE for Handling this compound:

PPE CategoryDescriptionBest Practices
Respiratory Protection A NIOSH-approved self-contained breathing apparatus (SCBA) or a full-facepiece respirator is recommended.[9][10]Ensure proper fit and functionality. Store respirators in a separate, sealed container after cleaning.[6]
Eye and Face Protection Chemical safety goggles and a face shield are necessary to protect against splashes.[7][10]Eyewear should provide front, brow, and temple protection and be rated for chemical splash.[8][11]
Hand Protection Wear durable, chemical-resistant gauntlet gloves that extend up the forearm.[7] Recommended materials include barrier laminate, butyl rubber, nitrile rubber, or Viton.[8]Do not use leather, paper, or fabric gloves.[7][8] Wash the outside of gloves before removal. For added protection, consider wearing disposable nitrile gloves underneath.[7]
Body Protection A chemical-resistant suit or apron worn over coveralls is required.[8][11] Materials such as butyl rubber, neoprene, or PVC are appropriate.[11]Wear loose-fitting protective clothing.[7] If there is a risk of spray or liquid wetting through coveralls, waterproof suits or jackets and pants should be worn.[6]
Footwear Chemical-resistant, one-piece pull-on boots are required.[11]Pant legs must be worn outside of the boots to prevent chemicals from entering.[11] Leather or canvas footwear should never be worn.[11]
Quantitative Exposure Limits

The following table summarizes the Protective Action Criteria (PAC) for this compound, which provide guidance for emergency response planning.

GuidelinePAC-1PAC-2PAC-3
Value 1.8 mg/m³20 mg/m³160 mg/m³
Definition Mild, transient health effects.Irreversible or other serious health effects that could impair the ability to take protective action.Life-threatening health effects.
Data sourced from CAMEO Chemicals and Cayman Chemical.[4][5]

Operational Plans

Safe Handling and Storage Protocol

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood.[2][3]

  • Ignition Sources: Prohibit all open flames, sparks, and other ignition sources in the handling area. Use non-sparking tools.[2][3][12]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[2][3] Wash hands and face thoroughly with soap and water after handling and before breaks.[2][7]

  • Clothing: Immediately remove any clothing that becomes contaminated.[3][5] Contaminated clothing must be washed separately before reuse.[11]

Storage:

  • Container: Store in the original, tightly sealed container.

  • Location: Store in a dry, secure, and well-ventilated area that is locked and out of reach of children and unauthorized personnel.[2][3]

  • Segregation: Keep separated from food, feedstuffs, and strong reducing agents.[2][3]

  • Containment: The storage area should not have drain or sewer access, and provisions should be made to contain effluent from fire extinguishing.[2][3]

Accidental Release and Spill Response

Immediate and proper response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate: Isolate the spill or leak area immediately in all directions for at least 50 meters (150 feet) for liquids.[4]

  • Stay Upwind: Approach the spill from upwind and keep out of low areas.[4]

  • Don PPE: Before entering the spill area, don the complete set of recommended personal protective equipment, including respiratory protection.[2][9]

  • Containment: Stop the leak if it can be done without risk. Use an absorbent material like sand or earth to contain the spill. Do not use combustible materials.[4]

  • Cleanup (Small Spills):

    • For dry spills, use a clean shovel to carefully place the material into a clean, dry, covered, and sealable container.[2][4]

    • For liquid spills, absorb with sand or another non-combustible absorbent material and place into containers for later disposal.[4]

  • Reduce Vapors: Use a water spray to reduce vapors, but be careful not to scatter the material. Dike fire control water for later disposal.[4]

  • Decontamination: After the material is collected, decontaminate the area.

  • Disposal: Dispose of the contaminated material and absorbents as hazardous waste according to local, regional, and national regulations.[2]

Spill_Response_Workflow cluster_prep Initial Response cluster_action Containment & Cleanup cluster_post Final Steps spill Spill Detected isolate Isolate Area (50m) & Stay Upwind spill->isolate don_ppe Don Full PPE (SCBA, Suit, Gloves, Boots) isolate->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Sweep/Shovel into Sealed Containers contain->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste per Regulations decontaminate->disposal doff_ppe Remove & Decontaminate PPE disposal->doff_ppe report Report Incident doff_ppe->report

Caption: Workflow for this compound Spill Response.

Disposal and First Aid

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Product Disposal: Unused this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Incineration is the recommended method for many organophosphates but requires complex equipment.[13]

  • Container Disposal: Never reuse empty insecticide containers.[14] They should be triple-rinsed (or equivalent), with the rinsate collected and used to dilute the next day's mixture or disposed of as hazardous waste.[2] The clean container can then be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling/reconditioning where available.[2]

First Aid Measures

Seek immediate medical attention in all cases of suspected exposure.[3] Effects may be delayed.[3][4]

  • General: Immediately remove any clothing soiled by the product.[5] If breathing is irregular or has stopped, provide artificial respiration.[5]

  • Inhalation: Move the person to fresh air and keep them at rest.[3] If breathing is difficult, trained personnel should administer oxygen.[9]

  • Skin Contact: Immediately remove contaminated clothing.[3][4] Rinse and then wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][4][9]

  • Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, removing contact lenses if possible.[3][4]

  • Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[9] Give a slurry of activated charcoal in water to drink.[3] Call a poison center or doctor immediately.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.